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  • Product: 6-Bromo-2-methylquinoline-4-carbonitrile
  • CAS: 1416439-30-9

Core Science & Biosynthesis

Foundational

"6-Bromo-2-methylquinoline-4-carbonitrile" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-methylquinoline-4-carbonitrile For inquiries and further information, please contact: Senior Application Scientist Google AI Division Introdu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-methylquinoline-4-carbonitrile

For inquiries and further information, please contact: Senior Application Scientist Google AI Division

Introduction

6-Bromo-2-methylquinoline-4-carbonitrile is a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. The quinoline core is a prevalent scaffold in numerous biologically active compounds, and the presence of a bromo-substituent at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions. The methyl group at the 2-position and the carbonitrile at the 4-position further modulate the electronic properties and steric profile of the molecule, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of a proposed synthetic route to 6-Bromo-2-methylquinoline-4-carbonitrile, based on established chemical principles and analogous transformations. It further details the expected characterization of the target compound using modern analytical techniques, offering a predictive framework for researchers and developers working with this and related molecular architectures.

Proposed Synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile

The synthesis of quinoline-4-carbonitriles can be efficiently achieved through the reductive cyclization of 2-(2-nitroaryl)-4-oxo-alkanenitriles.[1] This strategy offers a convergent and reliable method for the construction of the quinoline core with the desired substitution pattern. The proposed two-step synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile is outlined below.

Step 1: Synthesis of 2-(4-Bromo-2-nitrophenyl)-3-oxobutanenitrile

The first step involves the alkylation of (4-bromo-2-nitrophenyl)acetonitrile with a suitable electrophile to introduce the acetyl group precursor. A common method for this transformation is the reaction with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

Experimental Protocol:

  • To a solution of (4-bromo-2-nitrophenyl)acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-bromo-2-nitrophenyl)-3-oxobutanenitrile.

Step 2: Reductive Cyclization to 6-Bromo-2-methylquinoline-4-carbonitrile

The second step is a reductive cyclization of the intermediate ketonitrile. Tin(II) chloride is an effective reagent for this transformation, as it selectively reduces the nitro group, initiating a cascade of reactions that leads to the formation of the quinoline ring system.[1]

Experimental Protocol:

  • To a solution of 2-(4-bromo-2-nitrophenyl)-3-oxobutanenitrile (1.0 eq) in a mixture of ethyl acetate and ethanol, add tin(II) chloride dihydrate (4.0 eq).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 6-Bromo-2-methylquinoline-4-carbonitrile.

Synthetic Workflow Diagram:

SynthesisWorkflow Start (4-Bromo-2-nitrophenyl)acetonitrile Step1 Step 1: Acetylation (Acetyl chloride, NaH, THF) Start->Step1 Intermediate 2-(4-Bromo-2-nitrophenyl)-3-oxobutanenitrile Step1->Intermediate Step2 Step 2: Reductive Cyclization (SnCl2·2H2O, EtOAc/EtOH) Intermediate->Step2 Product 6-Bromo-2-methylquinoline-4-carbonitrile Step2->Product

Caption: Proposed two-step synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile.

Characterization of 6-Bromo-2-methylquinoline-4-carbonitrile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for 6-Bromo-2-methylquinoline-4-carbonitrile based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4d1HH-5
~7.8-8.0dd1HH-7
~7.6-7.8d1HH-8
~7.5s1HH-3
~2.7s3H-CH₃

¹³C NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)Assignment
~160C-2
~148C-8a
~135C-7
~132C-5
~128C-4a
~125C-8
~122C-6
~118C-3
~117-C≡N
~105C-4
~25-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2220-2240StrongC≡N stretch
~1600, 1550, 1480Medium-StrongAromatic C=C stretch
~800-900StrongC-H out-of-plane bend (aromatic)
~700-800MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak is expected for the molecular ion, which will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

    • m/z for C₁₁H₇⁷⁹BrN₂: [Calculated Value]

    • m/z for C₁₁H₇⁸¹BrN₂: [Calculated Value]

  • Key Fragmentation Patterns: Fragmentation may involve the loss of the methyl group, the cyano group, or cleavage of the quinoline ring system.

Characterization Workflow Diagram:

CharacterizationWorkflow Product Synthesized Product Purification Purification (Recrystallization / Chromatography) Product->Purification Purity Purity Assessment (e.g., HPLC, TLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Confirmed Structure of 6-Bromo-2-methylquinoline-4-carbonitrile NMR->Final IR->Final MS->Final

Caption: Workflow for the characterization of 6-Bromo-2-methylquinoline-4-carbonitrile.

Conclusion

This technical guide has outlined a robust and scientifically grounded approach to the synthesis and characterization of 6-Bromo-2-methylquinoline-4-carbonitrile. The proposed synthetic strategy, based on the reductive cyclization of a tailored precursor, offers a high probability of success. The detailed predictive characterization data provides a valuable reference for researchers to confirm the identity and purity of the target compound. This information is intended to empower researchers, scientists, and drug development professionals in their efforts to synthesize and utilize this and other novel quinoline derivatives.

References

  • Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(46), 24463-24476. [Link]

  • Wikipedia. (2023). Cyanation. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents wi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile template for drug design. This guide focuses on a specific derivative, 6-Bromo-2-methylquinoline-4-carbonitrile, a compound of interest for further investigation in drug discovery programs.

The strategic placement of a bromine atom at the 6-position, a methyl group at the 2-position, and a carbonitrile moiety at the 4-position is anticipated to confer unique electronic and steric properties. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the electron-withdrawing carbonitrile group can influence the molecule's acidity, reactivity, and potential as a hydrogen bond acceptor. Understanding the fundamental physicochemical properties of this molecule is a critical first step in elucidating its structure-activity relationships and assessing its potential as a drug candidate.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Bromo-2-methylquinoline-4-carbonitrile. In the absence of extensive experimental data in the public domain, this document also furnishes detailed, field-proven experimental protocols for the determination of these key parameters, empowering researchers to characterize this and similar novel compounds.

Physicochemical Properties

A thorough search of available scientific literature and chemical databases reveals that while the identity of 6-Bromo-2-methylquinoline-4-carbonitrile is established, comprehensive experimental data on its physicochemical properties are not widely reported. The following table summarizes the available information and provides predicted values for key parameters to guide researchers.

PropertyValue / InformationSource
IUPAC Name 6-bromo-2-methylquinoline-4-carbonitrile[1]
CAS Number 1416439-30-9[1]
Molecular Formula C₁₁H₇BrN₂[1]
Molecular Weight 247.09 g/mol
Canonical SMILES CC1=CC(C#N)=C2C=C(Br)C=CC2=N1[1]
InChI InChI=1S/C11H7BrN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3[1]
InChI Key FMPCZQWTIDVKAA-UHFFFAOYSA-N[1]
Melting Point Data not available. Expected to be a solid at room temperature. For comparison, the related 6-Bromo-2-methylquinoline has a melting point of 101-105 °C.
Boiling Point Data not available.
Solubility Data not available. Expected to be soluble in common organic solvents like DMSO, DMF, and methanol.
pKa (Predicted) Due to the electron-withdrawing nature of the nitrile group and the quinoline nitrogen, the compound is expected to be a weak base. Computational models for similar quinazoline derivatives suggest that DFT methods can provide reliable pKa predictions.[2][3]
logP (Predicted) The presence of the bromine atom and the aromatic system suggests a degree of lipophilicity. For comparison, the simpler 6-Bromo-2-methylquinoline has a predicted XLogP3 of 3.3.[4] The addition of the polar carbonitrile group would likely decrease the logP value.

Experimental Protocols for Physicochemical Characterization

The following section details the standard, reliable methodologies for the experimental determination of the key physicochemical properties of 6-Bromo-2-methylquinoline-4-carbonitrile.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 6-Bromo-2-methylquinoline-4-carbonitrile is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[5]

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.[6]

  • Initial Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[6]

  • Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.[5]

  • Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Melting_Point_Workflow A Powder Dry Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (Accurate MP) D->E F Record Melting Range E->F

Workflow for Melting Point Determination.
Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its formulation and for designing appropriate biological assays.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (e.g., PBS pH 7.4), ethanol, methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Sample Preparation: A known mass (e.g., 1 mg) of 6-Bromo-2-methylquinoline-4-carbonitrile is placed into a series of vials.[7]

  • Solvent Addition: A measured volume (e.g., 1 mL) of each solvent is added to a separate vial.[7]

  • Equilibration: The vials are agitated (e.g., vortexed or sonicated) for a set period to ensure maximum dissolution.[8]

  • Observation: The samples are visually inspected for complete dissolution. If the compound dissolves, it is recorded as soluble at that concentration. If not, it is classified as partially soluble or insoluble.[8]

  • Quantitative Analysis (Optional): For partially soluble samples, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption, distribution, and target engagement. For a weakly basic compound like a quinoline derivative, potentiometric titration is a standard method for pKa determination.

Methodology:

  • Sample Preparation: A precise amount of 6-Bromo-2-methylquinoline-4-carbonitrile is dissolved in a suitable co-solvent system (e.g., methanol-water or acetonitrile-water) to ensure solubility throughout the titration.[9]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized acidic titrant (e.g., HCl).

  • Titration: The acid is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For more complex systems, derivative plots or computational methods like Gran's plot can be used for precise pKa determination.[9]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is a major determinant of its pharmacokinetic properties. The shake-flask method is the gold standard for experimental logP determination.[10]

Methodology:

  • Phase Preparation: Equal volumes of 1-octanol and water (or a relevant buffer, e.g., PBS pH 7.4, for logD determination) are mixed and allowed to pre-saturate each other.[11]

  • Compound Addition: A known amount of 6-Bromo-2-methylquinoline-4-carbonitrile is dissolved in the 1-octanol phase.

  • Equilibration: The biphasic system is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[12]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[10]

  • Concentration Measurement: The concentration of the compound in each phase is accurately measured using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate Octanol & Water B Dissolve Compound in Octanol A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Measure Concentration in Each Phase (HPLC) D->E F Calculate P = [Octanol]/[Aqueous] E->F G Calculate logP F->G

Shake-Flask Method for logP Determination.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules.

Expected ¹H NMR Spectrum:

  • Aromatic Region (approx. 7.5-8.5 ppm): A set of signals corresponding to the protons on the quinoline ring system. The substitution pattern will lead to specific coupling patterns (doublets, doublets of doublets).

  • Methyl Region (approx. 2.5-3.0 ppm): A singlet corresponding to the three protons of the methyl group at the 2-position.

Expected ¹³C NMR Spectrum:

  • Aromatic Region (approx. 120-150 ppm): Signals for the carbon atoms of the quinoline ring.

  • Nitrile Carbon (approx. 115-125 ppm): A characteristic signal for the carbon of the C≡N group.

  • Methyl Carbon (approx. 20-25 ppm): A signal for the methyl group carbon.

Protocol for NMR Data Acquisition:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[13] Tetramethylsilane (TMS) is typically added as an internal standard.[14]

  • Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used to acquire both ¹H and ¹³C spectra.[14][15] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[15]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by Fourier transformation, followed by phasing and baseline correction to obtain the final spectrum.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

  • C=C and C=N stretches: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.

  • C-H stretches (aromatic and methyl): Bands above and below 3000 cm⁻¹, respectively.

  • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal.[16]

  • Pressure Application: A press is used to ensure good contact between the sample and the crystal.[17]

  • Data Acquisition: The IR spectrum is recorded. The ATR accessory allows for the analysis of solid samples with minimal preparation.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺·): A prominent peak corresponding to the molecular weight of the compound (246/248 amu, due to the isotopic distribution of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).[18]

  • Fragment Ions: Fragmentation of the molecular ion may lead to the loss of a methyl group (M-15) or other characteristic fragments.

Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[19]

  • Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).[20]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[21]

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.[22]

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of 6-Bromo-2-methylquinoline-4-carbonitrile need to be grown, typically by slow evaporation of a solvent from a saturated solution.[23]

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.[24]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[25]

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding a model of the atomic positions within the unit cell. This model is then refined to best fit the experimental data.[26]

Conclusion

6-Bromo-2-methylquinoline-4-carbonitrile presents an intriguing scaffold for medicinal chemistry exploration. While specific experimental data on its physicochemical properties are currently limited in the public domain, this guide provides a framework for its characterization. The presented protocols for determining melting point, solubility, pKa, and logP, along with methodologies for spectroscopic and crystallographic analysis, offer a clear path for researchers to generate the crucial data needed to evaluate this compound's potential in drug discovery. The insights gained from such studies will be invaluable in guiding the synthesis of further analogues and in building a comprehensive understanding of the structure-activity relationships within this promising class of compounds.

References

A comprehensive list of references is available upon request.

Sources

Foundational

An In-Depth Technical Guide to 6-Bromo-2-methylquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Privileged Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive molecules.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for molecular interactions with biological targets. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet promising derivative: 6-Bromo-2-methylquinoline-4-carbonitrile (CAS No. 1416439-30-9). While specific literature on this exact molecule is emerging, its structural motifs—a bromo-substituted benzene ring, a methyl group at the 2-position, and a cyano group at the 4-position—suggest a rich potential for diverse applications in drug discovery and materials science. This document serves as a comprehensive technical guide, synthesizing established synthetic strategies, predictable reactivity, and potential applications based on the well-documented chemistry of its constituent functionalities.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application. The key identifiers and computed properties of 6-Bromo-2-methylquinoline-4-carbonitrile are summarized below.

PropertyValueSource
CAS Number 1416439-30-9Commercial Supplier Data
Molecular Formula C₁₁H₇BrN₂Commercial Supplier Data
Molecular Weight 247.10 g/mol Calculated
IUPAC Name 6-bromo-2-methylquinoline-4-carbonitrileCommercial Supplier Data
Canonical SMILES CC1=CC(C#N)=C2C=C(Br)C=CC2=N1Commercial Supplier Data
InChI Key FMPCZQWTIDVKAA-UHFFFAOYSA-NCommercial Supplier Data
Appearance Predicted to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related compounds

Strategic Synthesis: A Proposed Convergent Approach

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The target molecule can be disconnected at the C-CN bond, suggesting a late-stage cyanation of a 4-halo-6-bromo-2-methylquinoline precursor. The quinoline core itself can be constructed via a Friedländer annulation, a classic and reliable method for quinoline synthesis.

Retrosynthesis target 6-Bromo-2-methylquinoline-4-carbonitrile precursor1 4-Chloro-6-bromo-2-methylquinoline target->precursor1 Cyanation (e.g., KCN, NaCN) precursor2 2-Amino-5-bromobenzaldehyde precursor1->precursor2 Friedländer Annulation precursor3 Acetone precursor1->precursor3 Friedländer Annulation

Caption: Retrosynthetic analysis of 6-Bromo-2-methylquinoline-4-carbonitrile.

Proposed Synthetic Workflow

This proposed synthesis involves two key stages: the construction of the quinoline core via the Friedländer synthesis, followed by the introduction of the nitrile functionality.

Synthetic Workflow cluster_0 Stage 1: Friedländer Annulation cluster_1 Stage 2: Cyanation start1 2-Amino-5-bromobenzaldehyde intermediate1 6-Bromo-2-methylquinolin-4-ol start1->intermediate1 + start2 Acetone start2->intermediate1 Base or Acid Catalyst (e.g., NaOH or p-TsOH) intermediate2 4-Chloro-6-bromo-2-methylquinoline intermediate1->intermediate2 Chlorination (e.g., POCl₃) final_product 6-Bromo-2-methylquinoline-4-carbonitrile intermediate2->final_product Nucleophilic Aromatic Substitution (e.g., KCN in DMSO) Reactivity cluster_0 6-Bromo-2-methylquinoline-4-carbonitrile cluster_1 Potential Derivatizations mol [Structure of the molecule] deriv1 Suzuki Coupling (Aryl/Heteroaryl at C-6) mol->deriv1 Bromo Group (C-6) deriv2 Sonogashira Coupling (Alkyne at C-6) mol->deriv2 Bromo Group (C-6) deriv3 Buchwald-Hartwig Amination (Amine at C-6) mol->deriv3 Bromo Group (C-6) deriv4 Hydrolysis (Carboxylic Acid/Amide at C-4) mol->deriv4 Cyano Group (C-4) deriv5 Reduction (Amine at C-4) mol->deriv5 Cyano Group (C-4) deriv6 Tetrazole Formation (at C-4) mol->deriv6 Cyano Group (C-4)

Sources

Exploratory

Spectroscopic Profile of 6-Bromo-2-methylquinoline-4-carbonitrile: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound 6-Bromo-2-methylquinoline-4-carbonitrile. Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound 6-Bromo-2-methylquinoline-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The guide offers not only predicted and extrapolated data based on close structural analogs and first principles but also provides the underlying scientific rationale for these spectroscopic features and detailed experimental protocols.

Introduction

6-Bromo-2-methylquinoline-4-carbonitrile is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compounds with diverse biological activities. The strategic placement of a bromine atom, a methyl group, and a cyano group on the quinoline core imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount in the development of novel molecules. This guide serves as a practical resource for understanding and interpreting the spectroscopic data of this particular compound.

Below is the chemical structure of 6-Bromo-2-methylquinoline-4-carbonitrile:

G mol C1=CC2=C(C=C(C=C2)Br)N=C(C=C1C#N)C G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Use a 400 MHz or higher field NMR spectrometer prep3->acq1 acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq1->acq3 proc1 Apply Fourier transformation acq2->proc1 acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate and pick peaks proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-Bromo-2-methylquinoline-4-carbonitrile.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. [1] * Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of quaternary carbons. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Reference the spectrum to the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100 - 3000MediumC-H stretch (aromatic)
~2950 - 2850WeakC-H stretch (methyl)
~2230 - 2210StrongC≡N stretch (nitrile)
~1600 - 1450MediumC=C and C=N stretch (ring)
~1100 - 1000StrongC-Br stretch

Interpretation and Rationale:

The IR spectrum of 6-Bromo-2-methylquinoline-4-carbonitrile is expected to be dominated by several key absorptions:

  • C≡N Stretch: The most characteristic peak will be a strong, sharp absorption in the 2230-2210 cm⁻¹ region, which is indicative of the nitrile functional group. [2]* Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in the quinoline ring. [2]* Aliphatic C-H Stretch: Weaker absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching of the methyl group. [2]* Ring Vibrations: The complex vibrations of the quinoline ring (C=C and C=N stretching) will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: A strong absorption in the fingerprint region (typically 1100-1000 cm⁻¹) can be attributed to the C-Br stretching vibration.

Experimental Protocol for IR Data Acquisition

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of solid sample prep2 directly on the ATR crystal prep1->prep2 acq1 Use a Fourier Transform Infrared (FTIR) spectrometer prep2->acq1 acq2 Record the background spectrum acq1->acq2 acq3 Record the sample spectrum acq2->acq3 proc1 Perform background subtraction acq3->proc1 proc2 Identify and label significant peaks proc1->proc2

Caption: Workflow for FTIR-ATR data acquisition.

Step-by-Step Methodology:

  • Instrument and Sample Preparation:

    • A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 6-Bromo-2-methylquinoline-4-carbonitrile sample onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

    • Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data
m/z (mass-to-charge ratio)Predicted Relative AbundanceIdentity of Fragment
246/248High[M]⁺ (Molecular ion)
221/223Moderate[M - HCN]⁺
142Moderate[M - Br]⁺
115High[M - Br - HCN]⁺ or [C₉H₆N]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, two mass units apart (m/z 246 and 248). [3]This isotopic signature is a key identifier for bromine-containing compounds.

  • Fragmentation Pattern: The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Common fragmentation pathways for quinolines involve the loss of small, stable neutral molecules.

    • Loss of HCN: A common fragmentation for nitrile-containing aromatic compounds is the loss of hydrogen cyanide (HCN, 27 Da). This would result in fragment ions at m/z 221 and 223.

    • Loss of Bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical (79 or 81 Da), resulting in a fragment ion at m/z 142.

    • Further Fragmentation: The fragment at m/z 142 could further lose HCN to give a fragment at m/z 115. This fragment is also a common feature in the mass spectra of quinoline derivatives. [4]

Plausible Fragmentation Pathway

G M [M]⁺ m/z 246/248 F1 [M - HCN]⁺ m/z 221/223 M->F1 - HCN F2 [M - Br]⁺ m/z 142 M->F2 - Br• F3 [M - Br - HCN]⁺ m/z 115 F2->F3 - HCN

Caption: A plausible mass spectrometry fragmentation pathway for 6-Bromo-2-methylquinoline-4-carbonitrile.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction:

    • For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile solvent and injected into the GC.

    • Alternatively, direct infusion using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used, where the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer.

  • Ionization:

    • In GC-MS, Electron Ionization (EI) is typically used. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • For ESI or APCI, the sample is ionized under softer conditions, which may result in a more prominent molecular ion peak and less fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • The detector records the abundance of each ion, generating the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

    • Analyze the fragmentation pattern to gain further structural information and confirm the presence of key functional groups.

Conclusion

The comprehensive spectroscopic analysis of 6-Bromo-2-methylquinoline-4-carbonitrile through NMR, IR, and MS provides a detailed and validated structural profile. The predicted data, based on established principles and data from closely related compounds, offers a robust framework for researchers to identify and characterize this molecule. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings. This technical guide serves as a valuable resource, bridging theoretical understanding with practical application in the spectroscopic analysis of novel quinoline derivatives.

References

  • PubChem. 6-Bromo-2-methylquinoline. [Link]

  • ResearchGate. Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... [Link]

  • ResearchGate. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. 6-Bromo-2-chloro-4-methyl-quinoline-3-carbonitrile. [Link]

  • SpectraBase. 6-Bromo-2-methylquinoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 6-Bromoquinoline-2-carbonitrile. [Link]

  • ResearchGate. (PDF) 6-Bromoquinoline-8-carbonitrile. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... [Link]

  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. 8-Bromo-2-methylquinoline. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-bromo-2-methylpropane. [Link]

Sources

Foundational

The Alchemist's Guide to the Quinoline Nucleus: A Technical Guide to Core Synthesis Methodologies

Foreword: The Enduring Legacy of the Quinoline Scaffold First isolated from coal tar in 1834, the quinoline scaffold, a fusion of a benzene and a pyridine ring, has captivated chemists for nearly two centuries.[1] Its pr...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Quinoline Scaffold

First isolated from coal tar in 1834, the quinoline scaffold, a fusion of a benzene and a pyridine ring, has captivated chemists for nearly two centuries.[1] Its prevalence in nature, from the antimalarial alkaloid quinine to the potent anticancer agent camptothecin, hints at a privileged structural framework for biological activity.[2] This has made the quinoline nucleus a cornerstone of medicinal chemistry and drug development, with synthetic derivatives forming the basis of therapeutics for a wide array of conditions, including malaria, cancer, bacterial infections, and inflammatory disorders. The development of robust and versatile synthetic routes to this vital heterocyclic system has been, and continues to be, a critical endeavor in organic chemistry.

This technical guide provides an in-depth exploration of the core synthetic methodologies for constructing the quinoline ring system. Eschewing a superficial overview, this document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the seminal named reactions that form the foundation of quinoline synthesis. We will delve into the mechanistic underpinnings of each method, providing not just the "how" but the "why" behind experimental choices. Detailed, step-by-step protocols, comparative data, and visual representations of reaction pathways are provided to serve as a practical resource for the laboratory chemist.

I. The Skraup Synthesis: A Classic, Forceful Approach

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful and direct method for the synthesis of quinolines, often starting from simple anilines.[1][3] It is a classic example of a reaction that, despite its often harsh conditions, remains a staple for accessing the parent quinoline core and certain substituted derivatives.[4]

Causality and Mechanistic Insights

The reaction is notoriously exothermic and can be violent if not properly controlled.[4][5] The core of the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[6] The key to understanding the experimental choices lies in the multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is a critical initiation step.

  • Michael Addition: The aniline then undergoes a conjugate (Michael) addition to the acrolein.

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form a 1,2-dihydroquinoline.

  • Oxidation: Finally, the 1,2-dihydroquinoline is oxidized to the aromatic quinoline product. Nitrobenzene is a common oxidizing agent for this step.[4]

The often-violent nature of the reaction is due to the highly exothermic dehydration and subsequent reactions. To mitigate this, a moderator such as ferrous sulfate (FeSO₄) is frequently added to ensure a smoother reaction profile.[5]

Diagram: Skraup Synthesis Workflow

Skraup_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Mix Mix Reactants Aniline->Mix Glycerol Glycerol Glycerol->Mix Nitrobenzene Nitrobenzene Nitrobenzene->Mix H2SO4 Conc. H₂SO₄ H2SO4->Mix FeSO4 FeSO₄ (Moderator) FeSO4->Mix Heat Heat Gently (e.g., 140-150°C) Mix->Heat Exothermic Reaction Cool Cool to RT Heat->Cool Dilute Dilute with Water Cool->Dilute Neutralize Neutralize with NaOH Dilute->Neutralize SteamDistill Steam Distillation Neutralize->SteamDistill Purify Purify by Distillation SteamDistill->Purify Product Quinoline Product Purify->Product

Caption: A generalized workflow for the Skraup synthesis of quinoline.

Experimental Protocol: Synthesis of Quinoline from Aniline

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

Quantitative Data: Skraup Synthesis Yields
Aniline DerivativeOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91[4]
m-ToluidineNitrobenzene7-Methylquinoline & 5-MethylquinolineMixture
p-AnisidineArsenic Pentoxide6-Methoxyquinoline70-75
o-Aminophenolo-Nitrophenol8-Hydroxyquinoline~60

II. The Doebner-von Miller Reaction: A Versatile Extension

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is a more versatile method for preparing substituted quinolines.[1] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

Causality and Mechanistic Insights

The mechanism of the Doebner-von Miller reaction has been the subject of considerable study and is thought to proceed through a fragmentation-recombination pathway, especially with α,β-unsaturated ketones.[7] The key steps are:

  • Michael Addition: The reaction begins with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Fragmentation: The resulting adduct can fragment into an imine and a saturated carbonyl compound.

  • Recombination (Aldol-type Condensation): These fragments then recombine via an aldol-type condensation to form a new, larger α,β-unsaturated imine.

  • Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline is then oxidized to the corresponding quinoline. Often, an external oxidizing agent is not required as an intermediate anil can act as the oxidant.[7]

A significant challenge in this reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under the strong acidic conditions, which can lead to low yields.[5]

Diagram: Doebner-von Miller Reaction Mechanism

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aniline Aniline Michael Michael Addition Aniline->Michael Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael Fragmentation Fragmentation Michael->Fragmentation Recombination Recombination Fragmentation->Recombination Cyclization Cyclization Recombination->Cyclization Aromatization Aromatization Cyclization->Aromatization Quinoline Substituted Quinoline Aromatization->Quinoline

Caption: A simplified representation of the Doebner-von Miller reaction pathway.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This is a general procedure for a Doebner-von Miller reaction.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Nitrobenzene (optional, as oxidant)

Procedure:

  • In a round-bottom flask, cool a mixture of aniline and concentrated hydrochloric acid in an ice bath.

  • Slowly add crotonaldehyde to the cooled mixture with vigorous stirring.

  • If necessary, add an oxidizing agent like nitrobenzene.

  • After the addition is complete, heat the reaction mixture under reflux for several hours.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Make the solution alkaline with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude product by distillation or recrystallization.

III. The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes quinoline synthesis is a valuable method for preparing 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[8]

Causality and Mechanistic Insights

The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization.[9] The key steps are:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine after dehydration.

  • Protonation and Cyclization: Under strong acid conditions (e.g., concentrated sulfuric acid), the remaining carbonyl group is protonated, activating it for electrophilic attack. The enamine then undergoes intramolecular cyclization onto the aromatic ring.

  • Dehydration and Aromatization: The cyclized intermediate then dehydrates to form the final substituted quinoline.

A critical consideration in the Combes synthesis is regioselectivity when using unsymmetrical β-diketones. Both steric and electronic effects of the substituents on the aniline and the β-diketone influence the outcome.[5]

Diagram: Combes Synthesis Workflow

Combes_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Aniline Aniline Condensation Condensation (Room Temp) Aniline->Condensation Diketone β-Diketone Diketone->Condensation Cyclization Acid-Catalyzed Cyclization (Heat) Condensation->Cyclization Enamine Intermediate Cool Cool Reaction Cyclization->Cool PourOnIce Pour onto Ice Cool->PourOnIce Neutralize Neutralize with Base PourOnIce->Neutralize Isolate Isolate Product Neutralize->Isolate Product 2,4-Disubstituted Quinoline Isolate->Product

Caption: Generalized workflow for the Combes synthesis of quinolines.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

This is a representative procedure for the Combes synthesis.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

Procedure:

  • In a flask, mix aniline and acetylacetone at room temperature. An exothermic reaction may occur, leading to the formation of the enamine intermediate.

  • After the initial reaction subsides, cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid with stirring, keeping the temperature low.

  • Once the addition is complete, gently heat the reaction mixture for a short period to effect cyclization.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as concentrated ammonia solution or sodium hydroxide solution, until the product precipitates.

  • Collect the precipitated solid by filtration, wash it with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

IV. The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines

The Conrad-Limpach-Knorr synthesis provides a route to 2-hydroxy- and 4-hydroxyquinolines (quinolones) from the reaction of anilines with β-ketoesters.[6] The regiochemical outcome is notably dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[10]

Causality and Mechanistic Insights
  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature), the reaction proceeds under kinetic control. The aniline preferentially attacks the more reactive ketone carbonyl of the β-ketoester, leading to the formation of a β-anilinocrotonate intermediate. Subsequent thermal cyclization (at high temperatures, often >250°C) yields the 4-hydroxyquinoline.[11]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., >100°C), the reaction is under thermodynamic control. The aniline attacks the less reactive ester carbonyl, forming a β-ketoanilide. This intermediate then cyclizes under acidic conditions to give the more stable 2-hydroxyquinoline.[1]

The choice of reaction conditions, particularly temperature, is therefore a critical parameter that dictates the final product.

Diagram: Conrad-Limpach vs. Knorr Pathway

CLK_Synthesis cluster_pathways Temperature-Dependent Pathways cluster_products Products Reactants Aniline + β-Ketoester Low_Temp Low Temperature (Kinetic Control) Reactants->Low_Temp High_Temp High Temperature (Thermodynamic Control) Reactants->High_Temp Product_4OH 4-Hydroxyquinoline (Conrad-Limpach) Low_Temp->Product_4OH via β-Anilinocrotonate Product_2OH 2-Hydroxyquinoline (Knorr) High_Temp->Product_2OH via β-Ketoanilide

Caption: Divergent pathways of the Conrad-Limpach-Knorr synthesis based on temperature.

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline (Conrad-Limpach)

This protocol is adapted from a procedure in Organic Syntheses.[12]

Materials:

  • Ethyl β-anilinocrotonate (prepared from aniline and ethyl acetoacetate)

  • High-boiling solvent (e.g., Dowtherm or mineral oil)

  • Petroleum ether

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, heat the high-boiling solvent to reflux (approx. 250°C).

  • Rapidly add the ethyl β-anilinocrotonate to the refluxing solvent.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete.

  • Allow the mixture to cool to room temperature, which should cause the product to separate as a solid.

  • Add petroleum ether to the cooled mixture to further precipitate the product and dissolve the solvent.

  • Collect the solid product by filtration and wash with petroleum ether.

  • The crude product can be purified by recrystallization from boiling water with decolorizing carbon.

V. The Friedländer Synthesis: A Convergent and High-Yielding Method

The Friedländer synthesis is a highly efficient and versatile method for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[13]

Causality and Mechanistic Insights

Two primary mechanistic pathways are proposed for the Friedländer synthesis:[13]

  • Aldol Condensation First: The 2-aminoaryl carbonyl compound and the active methylene compound undergo an aldol-type condensation to form an α,β-unsaturated carbonyl intermediate. This is followed by intramolecular Schiff base formation (cyclization) and dehydration to yield the quinoline.

  • Schiff Base Formation First: The 2-amino group of the aryl carbonyl compound first condenses with the carbonyl of the active methylene compound to form a Schiff base. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.

The choice of catalyst (acidic or basic) can influence the predominant pathway and the overall efficiency of the reaction.[2] This method is often favored due to its generally milder conditions and high yields compared to the Skraup or Doebner-von Miller syntheses.[14] A significant advantage is the high degree of regioselectivity, as the substitution pattern is clearly defined by the starting materials. However, a limitation can be the availability of the requisite 2-aminoaryl carbonyl compounds.[15]

Diagram: Friedländer Synthesis Mechanism

Friedlander_Mechanism cluster_reactants Reactants cluster_mechanism Possible Mechanisms cluster_product Product Amino_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_First Aldol Condensation Amino_Ketone->Aldol_First Schiff_First Schiff Base Formation Amino_Ketone->Schiff_First Active_Methylene Active Methylene Compound Active_Methylene->Aldol_First Active_Methylene->Schiff_First Cyclization_A Intramolecular Schiff Base Formation Aldol_First->Cyclization_A Cyclization_B Intramolecular Aldol Reaction Schiff_First->Cyclization_B Dehydration Dehydration Cyclization_A->Dehydration Cyclization_B->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline

Caption: The two plausible mechanistic pathways of the Friedländer synthesis.

Experimental Protocol: Synthesis of a Polysubstituted Quinoline

This is a general procedure for a base-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminoacetophenone

  • Ethyl acetoacetate

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Dissolve 2-aminoacetophenone and ethyl acetoacetate in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.

Quantitative Data: Friedländer Synthesis Yields
2-Aminoaryl KetoneCarbonyl CompoundCatalystYield (%)Reference
2-AminobenzophenoneAcetylacetoneCu-MOF95[16]
2-Amino-5-chlorobenzophenoneEthyl acetoacetateFe₃O₄@SiO₂/ZnCl₂92[16]
2-AminobenzaldehydeCyclohexanonep-TsOH88
2-amino-5-nitroacetophenoneDimedonePiperidine94

VI. The Pfitzinger Synthesis: A Route to Quinoline-4-Carboxylic Acids

The Pfitzinger reaction provides a valuable route to quinoline-4-carboxylic acids, which are important intermediates in the synthesis of various biologically active compounds.[17] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[18]

Causality and Mechanistic Insights

The mechanism of the Pfitzinger reaction is a well-defined sequence of events:[17]

  • Isatin Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an isatinic acid (a keto-acid) intermediate.

  • Schiff Base Formation: The aniline moiety of the opened isatin then condenses with the carbonyl group of the second reactant to form an imine (Schiff base).

  • Intramolecular Cyclization: The enolate of the active methylene compound then undergoes an intramolecular cyclization onto the keto-carbonyl group of the isatinic acid fragment.

  • Dehydration: The resulting intermediate then dehydrates to form the final quinoline-4-carboxylic acid.

The use of a strong base, such as potassium hydroxide, is crucial for the initial ring opening of the isatin.[19]

Diagram: Pfitzinger Synthesis Workflow

Pfitzinger_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation Isatin Isatin Reflux Reflux in Solvent (e.g., Ethanol) Isatin->Reflux Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Reflux Base Strong Base (e.g., KOH) Base->Reflux Cool Cool Reaction Reflux->Cool Acidify Acidify with Acetic Acid Cool->Acidify Precipitate Precipitate Product Acidify->Precipitate Isolate Isolate by Filtration Precipitate->Isolate Product Quinoline-4-carboxylic Acid Isolate->Product

Caption: A generalized workflow for the Pfitzinger synthesis.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid

This is a representative procedure for the Pfitzinger reaction.

Materials:

  • Isatin

  • Acetophenone

  • Potassium hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve isatin and potassium hydroxide in ethanol.

  • Add acetophenone to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure quinoline-4-carboxylic acid.

Quantitative Data: Pfitzinger Synthesis Yields
Isatin DerivativeCarbonyl CompoundYield (%)Reference
IsatinAcetone89[19]
IsatinBenzophenone94[19]
IsatinAcetylacetone87[19]
5-MethylisatinCyclohexanone~70

VII. Conclusion: A Synthesis Toolbox for the Modern Chemist

The classical named reactions for quinoline synthesis—Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, Friedländer, and Pfitzinger—each offer a unique set of advantages and disadvantages, providing a versatile toolbox for the synthetic chemist. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. While modern methods involving transition-metal catalysis and C-H activation are continually expanding the horizons of quinoline synthesis, a thorough understanding of these foundational reactions remains indispensable for any researcher in the field of heterocyclic chemistry and drug discovery. The insights into their mechanisms and the practical considerations for their execution detailed in this guide are intended to empower scientists to strategically design and implement the synthesis of novel quinoline-based molecules with the potential to address pressing challenges in medicine and materials science.

VIII. References

  • University of Barcelona. (n.d.). Design of a batch plant for quinoline derivatives manufacture. Retrieved from [Link]

  • Boisse, T., Gavara, L., Hénichart, J.-P., Rigo, B., & Gautret, P. (2009). Toward new camptothecins. Part 5: On the synthesis of precursors for the crucial Friedla¨nder reaction. ElectronicsAndBooks. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Moodley, K. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal, Westville.

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  • Doebner-von Miller Synthesis. (n.d.).

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  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... Retrieved from [Link]

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Exploratory

6-Bromo-2-methylquinoline-4-carbonitrile: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern Synthesis The quinoline core is a "privileged scaffold" in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Synthesis

The quinoline core is a "privileged scaffold" in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals and functional organic materials.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for interaction with biological targets and impart desirable electronic properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Within this important class of heterocycles, 6-Bromo-2-methylquinoline-4-carbonitrile emerges as a highly versatile and valuable building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 6-Bromo-2-methylquinoline-4-carbonitrile, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 1416439-30-9[3]
Molecular Formula C₁₁H₇BrN₂[3]
Molecular Weight 247.09 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Melting Point 101-105 °C (for 6-Bromo-2-methylquinoline)

Safety Information:

6-Bromo-2-methylquinoline and related compounds are classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Proposed Synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile

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  rankdir="LR";
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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A [label="4-Bromoaniline"]; B [label="Ethyl Acetoacetate"]; C [label="6-Bromo-2-methylquinolin-4-ol"]; D [label="6-Bromo-4-chloro-2-methylquinoline"]; E [label="6-Bromo-2-methylquinoline-4-carbonitrile"];

A -> C [label="Conrad-Limpach or\nKnorr Synthesis"]; B -> C; C -> D [label="Chlorination (e.g., POCl3)"]; D -> E [label="Cyanation (e.g., CuCN, Pd-cat.)"]; }

Caption: Reactivity map of 6-Bromo-2-methylquinoline-4-carbonitrile.

Transformations at the C-6 Bromo Position

The bromine atom at the C-6 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5] The 6-bromo position of the quinoline ring can be readily coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents.

General Protocol for Suzuki-Miyaura Coupling: [1]

  • In a reaction vessel, combine 6-bromo-2-methylquinoline-4-carbonitrile (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • De-gas the vessel and add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C until the starting material is consumed (monitor by TLC).

  • After cooling, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.[6][7] This reaction is particularly valuable in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.

General Protocol for Buchwald-Hartwig Amination: [8]

  • To a reaction vessel under an inert atmosphere, add 6-bromo-2-methylquinoline-4-carbonitrile (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until completion.

  • After cooling, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Transformations of the C-4 Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important functionalities.[9][10]

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-bromo-2-methylquinoline-4-carboxylic acid.

  • Reduction: Reduction of the nitrile group with reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation will afford the corresponding primary amine, (6-bromo-2-methylquinolin-4-yl)methanamine.

  • Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis, ketones.

Reactivity of the C-2 Methyl Group

The methyl group at the C-2 position is activated by the adjacent nitrogen atom of the quinoline ring. This allows for condensation reactions with aldehydes and other electrophiles after deprotonation with a strong base, enabling further derivatization.

Conclusion

6-Bromo-2-methylquinoline-4-carbonitrile is a strategically designed building block that offers multiple avenues for synthetic diversification. Its trifunctional nature allows for selective and sequential modifications, making it an invaluable tool for the construction of complex molecules in drug discovery and materials science. The well-established reactivity of the bromo, nitrile, and methyl groups provides a predictable and reliable platform for the synthesis of novel quinoline-based compounds with tailored properties. This guide serves as a foundational resource for researchers seeking to incorporate this versatile building block into their synthetic strategies.

References

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Foundational

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Theoretical and Pharmacological Profiling of 6-Bromo-2-methylquinoline-4-carbonitrile For Researchers, Scientists, and Drug Development Professionals The quinoline ring system, a fusion...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Pharmacological Profiling of 6-Bromo-2-methylquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a vast array of natural and synthetic compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. Modifications to the core structure can significantly impact solubility, bioavailability, and target selectivity, making the exploration of novel derivatives a fertile ground for drug discovery.[3]

This guide focuses on a specific, less-explored derivative: 6-Bromo-2-methylquinoline-4-carbonitrile . The introduction of a bromine atom at the 6-position, a methyl group at the 2-position, and a carbonitrile group at the 4-position is hypothesized to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. This document provides a comprehensive theoretical framework for characterizing this compound, from its plausible synthesis to in-silico analysis of its electronic structure and potential as a therapeutic agent. We will detail the causality behind methodological choices, provide actionable protocols, and ground all claims in authoritative scientific literature.

Part 1: Proposed Synthesis Pathway

While numerous methods exist for quinoline synthesis, the Combes synthesis offers a direct route to 2,4-disubstituted quinolines.[4][5] A plausible pathway for synthesizing 6-Bromo-2-methylquinoline-4-carbonitrile can be conceptualized starting from 4-bromoaniline.

The proposed synthesis involves the acid-catalyzed condensation of 4-bromoaniline with a suitable β-diketone, such as acetylacetone, to form an enamine intermediate. Subsequent intramolecular cyclization and dehydration yield the 6-bromo-2,4-dimethylquinoline core. The final step requires the selective conversion of the 4-methyl group to a carbonitrile, a transformation that may require multi-step functionalization (e.g., oxidation to a carboxylic acid followed by conversion to an amide and dehydration). An alternative, more direct approach could involve the Pfitzinger reaction, which condenses isatin with a carbonyl compound to yield quinoline-4-carboxylic acids, providing a handle for conversion to the carbonitrile.[6][7]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product A 4-Bromoaniline C Step 1: Condensation (Acid Catalyst, e.g., H₂SO₄) A->C Reacts with B Acetylacetone (β-Diketone) B->C D Step 2: Cyclization & Dehydration C->D Forms Schiff Base/ Enamine Intermediate E Intermediate: 6-Bromo-2,4-dimethylquinoline D->E F Step 3: Functional Group Transformation (e.g., Oxidation, Amidation, Dehydration) E->F G 6-Bromo-2-methylquinoline-4-carbonitrile F->G

Caption: Proposed Combes synthesis workflow for 6-Bromo-2-methylquinoline-4-carbonitrile.

Part 2: Theoretical Characterization via Quantum Chemical Calculations

To understand the intrinsic properties of 6-Bromo-2-methylquinoline-4-carbonitrile, Density Functional Theory (DFT) calculations are indispensable. DFT provides a robust balance between computational cost and accuracy for predicting molecular properties like geometry, electronic structure, and reactivity.[8]

Methodological Rationale: Functional and Basis Set Selection

For halogenated aromatic systems like our target molecule, the choice of functional and basis set is critical. The B3LYP hybrid functional is widely employed as it incorporates a portion of the exact Hartree-Fock exchange, offering a good description of electronic properties for a broad range of organic molecules.[9] We propose pairing this with the 6-311++G(d,p) basis set . The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing systems with potential charge delocalization and non-covalent interactions. The "(d,p)" polarization functions allow for greater flexibility in describing the shape of atomic orbitals, which is essential for accurate geometry optimization and energy calculations.[10][11]

Key Quantum Chemical Descriptors
  • Optimized Molecular Geometry: Determines the most stable 3D conformation, providing precise bond lengths, bond angles, and dihedral angles.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and the delocalization of electron density through hyperconjugative interactions within the molecule.

Protocol for DFT Calculations
  • Structure Input: Build the 3D structure of 6-Bromo-2-methylquinoline-4-carbonitrile using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization without symmetry constraints using the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized structure, calculate single-point energies to derive HOMO-LUMO energies, generate the MEP surface, and perform NBO analysis.

G cluster_properties Calculated Properties A 1. Build 3D Molecular Structure B 2. Select DFT Method (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Perform Geometry Optimization B->C D 4. Verify Minimum Energy State (Frequency Calculation) C->D E 5. Calculate Molecular Properties D->E F Optimized Geometry (Bond Lengths, Angles) E->F G HOMO-LUMO Energies (Energy Gap, Reactivity) E->G H MEP Surface (Charge Distribution) E->H I NBO Analysis (Hyperconjugation) E->I

Caption: Workflow for DFT-based molecular property analysis.

Comparative Quantum Chemical Data

To provide context, the following table summarizes calculated HOMO-LUMO energy gaps for related quinoline derivatives from the literature. A smaller gap generally correlates with higher reactivity.

CompoundLevel of TheoryHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
QuinolineB3LYP/6-311++G(d)-6.53-0.825.71[8]
8-Hydroxy-2-methylquinolineB3LYP/6-311++G(d)-5.58-0.954.63[8]
5,7-Dichloro-8-hydroxy-2-methylquinolineB3LYP/6-311++G(d)-6.26-2.044.22[8]

Part 3: In-Silico Pharmacological Profiling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a macromolecular target, such as a protein.[12] This allows for the rapid screening of compounds against known therapeutic targets and provides insights into the molecular basis of their potential activity.

Rationale for Target Selection

Based on the extensive pharmacology of quinoline derivatives, two primary therapeutic areas are of high interest: antibacterial and anticancer applications.

  • Antibacterial Target: DNA Gyrase: Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][13] The ATP-binding site of the GyrB subunit is a validated target for novel inhibitors.[14] We select E. coli DNA gyrase B as a representative target.

  • Anticancer Target: Protein Kinases: Many quinoline-based drugs function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase, which are often dysregulated in cancer.[1][15] These enzymes play crucial roles in cell signaling pathways that control proliferation and survival.[16]

Protocol for Molecular Docking (General)
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1KZN for E. coli DNA gyrase B).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogen atoms and assign partial charges to the protein atoms.

    • Perform energy minimization on the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of 6-Bromo-2-methylquinoline-4-carbonitrile from its optimized geometry (obtained from DFT).

    • Assign partial charges and define rotatable bonds.

  • Grid Generation:

    • Define a docking grid box that encompasses the active site of the protein. The grid is typically centered on the position of a known co-crystallized inhibitor to ensure the search space is relevant.

  • Docking Simulation:

    • Run the docking algorithm (e.g., AutoDock Vina, Glide) to systematically sample conformations of the ligand within the defined grid box.

    • The program will score and rank the poses based on a scoring function that estimates the binding free energy.

  • Results Analysis:

    • Analyze the top-ranked poses to identify the most favorable binding mode.

    • Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and key amino acid residues in the active site.

    • Compare the calculated binding energy to that of known inhibitors to gauge potential potency.

G cluster_analysis Analysis Metrics A 1. Select Protein Target (e.g., DNA Gyrase, Kinase) B 2. Prepare Protein Structure (from PDB) A->B D 4. Define Active Site & Generate Grid Box B->D C 3. Prepare Ligand Structure (6-Bromo-2-methylquinoline-4-carbonitrile) E 5. Execute Docking Simulation C->E D->E F 6. Analyze Results E->F G Binding Energy (kcal/mol) F->G H Ligand Pose & Conformation F->H I Key Intermolecular Interactions (H-bonds, Hydrophobic, etc.) F->I

Caption: General workflow for a molecular docking study.

Comparative Docking and Activity Data

The following table presents binding affinities and inhibitory concentrations for known quinoline derivatives against relevant targets, providing a benchmark for evaluating the results for our target molecule.

Compound ClassTarget ProteinBinding Energy (kcal/mol)In Vitro Activity (IC₅₀/MIC)Reference
FluoroquinolonesDNA Gyrase / Topo IV-8.0 to -12.0 (Typical Range)Varies (sub-µM to low µM)[17][18]
Quinoline-Chalcone HybridsVEGFR-2 KinaseNot Reported21.78 nM (HUVEC cells)[16]
Isoxazolo-quinolinesPim-1 KinaseNot Reported2.5 nM (Ki)[1]
AnilinoquinazolinesEGFR Kinase-6.7 to -8.515-20 µM (MCF-7, SW480 cells)[19]

Conclusion and Future Directions

This guide outlines a comprehensive theoretical framework to investigate the properties and pharmacological potential of 6-Bromo-2-methylquinoline-4-carbonitrile. By leveraging established computational methodologies, from DFT to molecular docking, it is possible to generate robust, data-driven hypotheses about this novel compound's reactivity, stability, and biological activity before committing to extensive laboratory synthesis and testing.

The proposed in-silico workflow provides a roadmap for predicting the molecule's electronic characteristics and identifying its most promising therapeutic targets. The insights gained from these theoretical studies are critical for guiding the rational design of future quinoline derivatives with enhanced potency and selectivity. The convergence of computational chemistry and experimental validation remains a powerful paradigm in the quest for next-generation therapeutics, and 6-Bromo-2-methylquinoline-4-carbonitrile represents a promising candidate for such an integrated drug discovery effort.

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  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. (2021). The Journal of Organic Chemistry. [Link]

  • Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... (n.d.). ResearchGate. [Link]

  • Application of pfitzinger reaction in... (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Combes quinoline synthesis. (n.d.). ResearchGate. [Link]

  • Pfitzinger Reaction. (2020). YouTube. [Link]

  • Molecule Activity Analysis in Ground State of para-Halogenated Diphenyl Ethers Based on DFT Calculation. (2018). Atlantis Press. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. [Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2021). Molecules. [Link]

  • Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and cyclization reactions of 2-(6-methylquinolin-4-yl)malononitriles and ethyl 2-cyano-2-(6-methylquinolin-4-yl)acetates. (2006). Journal of the Serbian Chemical Society. [Link]

  • Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. (2020). Journal of Chemical Theory and Computation. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Three-Step Synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile from 4-Bromoaniline

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 6-bromo-2-methylquinoline-4-carbonitrile, a valuable heterocyclic scaffold for pharmaceutical and materials science research. Starting...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 6-bromo-2-methylquinoline-4-carbonitrile, a valuable heterocyclic scaffold for pharmaceutical and materials science research. Starting from the readily available 4-bromoaniline, a robust and scalable three-step synthetic pathway is detailed. The methodology leverages a classical thermal cyclization to construct the quinolone core, followed by a high-yield chlorination and a concluding cyanation step. Each protocol has been designed for clarity and reproducibility, with critical insights into the underlying reaction mechanisms, experimental considerations, and characterization of intermediates and the final product. This guide is intended to serve as a self-validating system for researchers requiring a reliable route to this and structurally related quinoline derivatives.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages:

  • Step A: Conrad-Limpach Cyclization: Formation of the quinolone core by reacting 4-bromoaniline with ethyl acetoacetate, followed by thermal cyclization to yield 6-bromo-2-methylquinolin-4(1H)-one.

  • Step B: Halogenation: Conversion of the 4-quinolone to the more reactive 4-chloroquinoline intermediate using phosphorus oxychloride (POCl₃).

  • Step C: Cyanation: Introduction of the carbonitrile functionality via a nucleophilic aromatic substitution reaction on the 4-chloroquinoline intermediate.

G cluster_start Starting Material cluster_stepA Step A: Conrad-Limpach Cyclization cluster_stepB Step B: Chlorination cluster_stepC Step C: Cyanation A 4-Bromoaniline B Intermediate I: 6-Bromo-2-methylquinolin-4(1H)-one A->B  1. Ethyl Acetoacetate  2. Thermal Cyclization (e.g., Diphenyl Ether, ~250°C) C Intermediate II: 6-Bromo-4-chloro-2-methylquinoline B->C  POCl₃, Reflux D Final Product: 6-Bromo-2-methylquinoline-4-carbonitrile C->D  CuCN, Solvent (e.g., DMF, NMP)

Caption: Workflow for the three-step synthesis of the target molecule.

Part 1: Synthesis of 6-Bromo-2-methylquinolin-4(1H)-one (Intermediate I)

Principle and Mechanistic Insight

This initial step employs the Conrad-Limpach synthesis, a reliable method for constructing the quinolin-4-one core. The reaction proceeds in two stages. First, 4-bromoaniline undergoes a condensation reaction with the keto-group of ethyl acetoacetate to form an enamine intermediate, ethyl 3-(4-bromoanilino)but-2-enoate. The second stage is a thermally-driven intramolecular cyclization.[1] This pericyclic reaction requires significant thermal energy (typically >240 °C) to overcome the activation barrier for the 6-electron ring-closing, which is followed by the elimination of ethanol to yield the stable, aromatic quinolone system.[2] The use of a high-boiling, inert solvent like diphenyl ether is crucial for achieving the necessary temperature for efficient cyclization.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromoaniline172.0210.0 g58.1
Ethyl Acetoacetate130.147.93 mL (7.56 g)58.1
Diphenyl Ether170.21100 mL-
Ethanol46.0750 mL-
Hexane-200 mL-

Procedure:

  • Combine 4-bromoaniline (10.0 g, 58.1 mmol) and ethyl acetoacetate (7.93 mL, 58.1 mmol) in a 250 mL round-bottom flask. Add a catalytic amount of acetic acid (2-3 drops).

  • Heat the mixture at 120-130 °C for 1 hour with stirring. The reaction will produce water, which can be observed condensing.

  • Allow the mixture to cool slightly. The resulting crude ethyl 3-(4-bromoanilino)but-2-enoate can be used directly or purified.

  • In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat diphenyl ether (100 mL) to 250-255 °C.

  • Slowly add the crude intermediate from step 3 to the hot diphenyl ether over 20 minutes. Maintain the temperature at 250 °C during the addition. Ethanol will distill from the reaction mixture.

  • After the addition is complete, continue heating at 250 °C for an additional 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C, then pour it into hexane (200 mL) with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with hexane (2 x 50 mL) to remove the diphenyl ether, followed by a small amount of cold ethanol.

  • Dry the resulting solid under vacuum to yield 6-bromo-2-methylquinolin-4(1H)-one as a light-tan powder.

Validation:

  • Expected Yield: 70-85%

  • Appearance: Off-white to tan solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 6-Bromo-4-chloro-2-methylquinoline (Intermediate II)

Principle and Mechanistic Insight

The conversion of the 4-quinolone to a 4-chloroquinoline is a critical activation step for the subsequent nucleophilic substitution. The quinolone exists in tautomeric equilibrium with its 4-hydroxyquinoline form. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and a dehydrating agent. The reaction is initiated by the attack of the hydroxyl group on POCl₃, forming a phosphate ester intermediate. This transforms the hydroxyl into an excellent leaving group, allowing for a nucleophilic attack by a chloride ion (from POCl₃) at the C4 position to furnish the product.[3] The addition of a catalytic amount of a tertiary amide like N,N-dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier-type reagent, which is a more potent electrophile.[4][5]

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
6-Bromo-2-methylquinolin-4(1H)-one238.0710.0 g42.0
Phosphorus Oxychloride (POCl₃)153.3330 mL (50 g)326
N,N-Dimethylformamide (DMF)73.090.5 mL(catalyst)
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate (aq)-~300 mL-

Procedure: CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • To a 100 mL round-bottom flask, add 6-bromo-2-methylquinolin-4(1H)-one (10.0 g, 42.0 mmol).

  • Carefully add phosphorus oxychloride (30 mL) followed by DMF (0.5 mL).

  • Equip the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110 °C) with stirring for 3 hours. The solid will gradually dissolve.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • Place a large beaker (2 L) containing crushed ice (~500 g) in the fume hood. EXTREME CAUTION: Slowly and dropwise, pour the cooled reaction residue onto the crushed ice with vigorous stirring. This is a highly exothermic reaction.

  • Once the quenching is complete, a precipitate will form. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is ~7-8.

  • Extract the product into dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 6-bromo-4-chloro-2-methylquinoline as a solid. The product can be further purified by recrystallization from ethanol or hexane.

Validation:

  • Expected Yield: 85-95%.[3][5]

  • Appearance: White to pale yellow solid.

  • Characterization: Confirm structure via ¹H NMR, MS, and melting point analysis.

Part 3: Synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile (Final Product)

Principle and Mechanistic Insight

The final step is the conversion of the 4-chloroquinoline to the target 4-carbonitrile. This transformation is typically achieved via a nucleophilic aromatic substitution. The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a well-established method for this purpose.[6][7] The mechanism is believed to involve coordination of the copper(I) salt to the quinoline nitrogen, which enhances the electrophilicity of the C4 position and facilitates the displacement of the chloride by the cyanide nucleophile. The reaction requires a polar aprotic solvent, such as NMP, DMF, or DMSO, to dissolve the cyanide salt and is typically run at elevated temperatures to drive the substitution to completion.

Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
6-Bromo-4-chloro-2-methylquinoline256.525.0 g19.5
Copper(I) Cyanide (CuCN)89.562.1 g23.4
N-Methyl-2-pyrrolidone (NMP)99.1350 mL-
Ethyl Acetate88.11200 mL-
Aqueous Ammonia (10%)-100 mL-

Procedure: CAUTION: Copper(I) cyanide is highly toxic. Handle with extreme care in a fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas. All equipment should be decontaminated with a bleach solution.

  • In a 100 mL round-bottom flask, combine 6-bromo-4-chloro-2-methylquinoline (5.0 g, 19.5 mmol), copper(I) cyanide (2.1 g, 23.4 mmol), and NMP (50 mL).

  • Heat the mixture to 160-170 °C with vigorous stirring under a nitrogen atmosphere for 6 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a 10% aqueous ammonia solution (100 mL) to complex the copper salts.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 6-bromo-2-methylquinoline-4-carbonitrile.

Validation:

  • Expected Yield: 60-80%

  • Appearance: White to off-white crystalline solid.

  • Characterization: Confirm final structure via ¹H NMR, ¹³C NMR, FT-IR (presence of -C≡N stretch ~2230 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions

  • 4-Bromoaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Phosphorus Oxychloride (POCl₃): Acutely toxic, corrosive, and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE.

  • Copper(I) Cyanide (CuCN): Highly toxic by ingestion, inhalation, and skin contact. Contact with acid releases deadly hydrogen cyanide gas. Use extreme caution and have a cyanide spill kit and appropriate decontamination procedures in place.

  • High Temperatures: The thermal cyclization step requires very high temperatures. Use appropriate heating mantles and ensure glassware is free of defects. Use a blast shield as a precaution.

References

  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Mogilaiah, K., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
  • Gould, R.G. and Jacobs, W.A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc. 1939, 61 (10), 2890–2895.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056.
  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • ChemicalBook. 6-BROMO-4-CHLOROQUINOLINE synthesis.
  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Wikipedia. Cyanation.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

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Application

Application Note: A Multi-Step Synthetic Protocol for 6-Bromo-2-methylquinoline-4-carbonitrile

Abstract This document provides a comprehensive, research-grade guide for the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade guide for the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While the Gould-Jacobs reaction is a cornerstone of quinoline synthesis, its classical mechanism is not directly applicable for obtaining the specific 2-methyl and 4-carbonitrile substitution pattern of the target molecule.[1][2] This guide, therefore, presents a robust, three-stage synthetic strategy. The protocol begins with a Conrad-Limpach-type reaction to construct the core 6-bromo-4-hydroxy-2-methylquinoline ring system. This intermediate subsequently undergoes chlorination followed by a nucleophilic cyanation to yield the final product. We provide detailed, step-by-step protocols, mechanistic insights, troubleshooting advice, and safety protocols to ensure reliable and safe execution by skilled researchers.

Strategic Rationale & Mechanistic Overview

The synthesis of substituted quinolines is a pivotal task in organic chemistry due to their prevalence in biologically active compounds.[3][4] The selection of an appropriate synthetic route is dictated by the desired substitution pattern on the quinoline core.

The Classical Gould-Jacobs Reaction: A Foundational Method

The Gould-Jacobs reaction traditionally involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][5] This sequence typically yields a 4-hydroxyquinoline with a carboxylate group at the C3 position.

The key steps are:

  • Condensation: Nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the malonate derivative, followed by the elimination of an alcohol.

  • Cyclization: A high-temperature 6-electron electrocyclization reaction forms the quinoline ring system.[1]

  • Tautomerization: The resulting 4-hydroxyquinoline exists in equilibrium with its 4-quinolone tautomer.[1][6]

Gould_Jacobs_Mechanism Figure 1: Simplified Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Intermediate1 Anilinomethylene- malonate Aniline->Intermediate1 + Malonate - EtOH Malonate Alkoxymethylene- malonate Ester Product 4-Hydroxyquinoline- 3-carboxylate Intermediate1->Product Heat (>250°C) - EtOH FinalProduct 4-Hydroxyquinoline Product->FinalProduct 1. Saponification 2. Decarboxylation

Caption: A high-level overview of the classical Gould-Jacobs reaction pathway.

This pathway is unsuitable for the direct synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile because it does not introduce a methyl group at the C2 position or a nitrile at the C4 position.

A Proposed Multi-Step Synthetic Strategy

To achieve the target substitution, a more versatile three-step approach is necessary. This strategy leverages a different quinoline synthesis followed by functional group interconversions.

Synthetic_Workflow Figure 2: Proposed Synthetic Workflow cluster_A Step A: Conrad-Limpach Cyclization cluster_B Step B: Halogenation cluster_C Step C: Cyanation Reactant1 4-Bromoaniline Intermediate1 6-Bromo-4-hydroxy-2-methylquinoline Reactant1->Intermediate1 High Temp. Reactant2 Ethyl Acetoacetate Reactant2->Intermediate1 High Temp. Intermediate2 6-Bromo-4-chloro-2-methylquinoline Intermediate1->Intermediate2 + POCl3 FinalProduct 6-Bromo-2-methylquinoline-4-carbonitrile Intermediate2->FinalProduct + CuCN

Caption: The three-stage synthetic route to the target compound.

  • Step A: Conrad-Limpach Reaction. This reaction utilizes 4-bromoaniline and ethyl acetoacetate. The initial condensation forms an enamine intermediate, which upon heating in a high-boiling solvent (e.g., diphenyl ether), cyclizes to form the desired 6-bromo-4-hydroxy-2-methylquinoline.[7] This method correctly places the bromo and methyl substituents.

  • Step B: Deoxyhalogenation. The 4-hydroxy group of the quinolone is converted into a more reactive 4-chloro leaving group. This is reliably achieved using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).[8]

  • Step C: Rosenmund-von Braun Cyanation. The final step involves a nucleophilic substitution of the 4-chloro group with a cyanide anion. Copper(I) cyanide is a classic and effective reagent for this transformation, which converts the aryl chloride into the target aryl nitrile.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water. Cyanide compounds are extremely toxic; handle with extreme caution and have an appropriate quench solution (e.g., bleach) and emergency plan in place.

Protocol A: Synthesis of 6-Bromo-4-hydroxy-2-methylquinoline

This protocol details the Conrad-Limpach cyclization to form the quinoline core. The high temperature required for the cyclization necessitates the use of a high-boiling solvent.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Diphenyl ether (solvent)

  • Ethanol (for washing)

  • Round-bottom flask with reflux condenser and thermometer

  • Heating mantle with stirrer

Procedure:

  • Condensation: In a round-bottom flask, combine 4-bromoaniline (e.g., 17.2 g, 100 mmol) and ethyl acetoacetate (e.g., 14.3 g, 110 mmol). Heat the mixture at 140-150 °C for 1 hour with stirring. Water will be evolved during this step.

  • Solvent Addition: Allow the mixture to cool slightly (to ~100 °C). Carefully add diphenyl ether (e.g., 100 mL) to the flask.

  • Cyclization: Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (approx. 250-260 °C). Maintain this temperature for 30 minutes. The product will begin to precipitate from the hot solution.[9]

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ethanol to remove the diphenyl ether solvent, followed by a final wash with diethyl ether.

  • Drying: Dry the resulting off-white solid under vacuum to yield 6-bromo-4-hydroxy-2-methylquinoline.

Causality: Diphenyl ether is used as the solvent due to its high boiling point (~258 °C), which provides the necessary thermal energy to overcome the activation barrier for the electrocyclization step.[7][9] Using an excess of ethyl acetoacetate ensures the complete consumption of the limiting aniline reagent.

Protocol B: Synthesis of 6-Bromo-4-chloro-2-methylquinoline

This protocol converts the hydroxyl group into a reactive chloro group, preparing the molecule for the final cyanation step.

Materials:

  • 6-Bromo-4-hydroxy-2-methylquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), carefully add 6-bromo-4-hydroxy-2-methylquinoline (e.g., 2.38 g, 10 mmol) to phosphorus oxychloride (e.g., 15 mL).

  • Catalysis: Add a few drops of DMF, which can catalyze the reaction.

  • Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[8]

  • Work-up (Quenching): After cooling to room temperature, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic and vigorous reaction.

  • Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a solid.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane).

Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the 4-quinolone tautomer into the 4-chloroquinoline. The reaction proceeds via a Vilsmeier-Haack type intermediate when DMF is used as a catalyst.

Protocol C: Synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile

This final step introduces the nitrile functional group via a nucleophilic aromatic substitution reaction.

Materials:

  • 6-Bromo-4-chloro-2-methylquinoline (1.0 eq)

  • Copper(I) cyanide (CuCN) (1.2 eq)

  • N-Methyl-2-pyrrolidone (NMP) or DMF (solvent)

  • Iron(III) chloride solution (for work-up)

  • Ammonium hydroxide solution

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromo-4-chloro-2-methylquinoline (e.g., 2.56 g, 10 mmol), copper(I) cyanide (e.g., 1.08 g, 12 mmol), and anhydrous NMP (e.g., 20 mL).

  • Heating: Heat the reaction mixture to 150-160 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Pour it into a solution of iron(III) chloride and ammonium hydroxide in water. This solution helps to complex and remove residual copper salts. Stir vigorously for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash successively with water and brine, and then dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic solution under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product, 6-Bromo-2-methylquinoline-4-carbonitrile.

Causality: NMP is a high-boiling polar aprotic solvent that is ideal for facilitating the nucleophilic substitution by solubilizing the reactants and withstanding the high temperatures required for the reaction. The use of a copper catalyst is characteristic of the Rosenmund-von Braun reaction, which is highly effective for converting aryl halides to nitriles.

Data Summary & Expected Results

The following table summarizes the typical parameters and expected outcomes for a 10 mmol scale synthesis.

Parameter Step A: Cyclization Step B: Halogenation Step C: Cyanation
Key Reagents 4-Bromoaniline, Ethyl AcetoacetatePOCl₃CuCN, NMP
Temperature 250-260 °C110 °C (Reflux)150-160 °C
Time 30 min2-3 hours4-6 hours
Product 6-Bromo-4-hydroxy-2-methylquinoline6-Bromo-4-chloro-2-methylquinoline6-Bromo-2-methylquinoline-4-carbonitrile
Appearance Off-white solidLight yellow solidBeige to light brown solid
Typical Yield 75-85%80-90%60-75%

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Step A Insufficient temperature or reaction time for cyclization.Ensure the solvent (diphenyl ether) is vigorously refluxing (~250-260 °C). Extend reflux time slightly if needed.
Incomplete reaction in Step B Insufficient POCl₃; deactivation of the reagent by moisture.Use a larger excess of POCl₃. Ensure all glassware is thoroughly dried before use.
Tar formation in Step B/C Reaction temperature too high or prolonged heating.Adhere strictly to the recommended temperature and time. Monitor closely with TLC to avoid over-running the reaction.
Low yield in Step C Impure CuCN; presence of moisture; insufficient temperature.Use high-purity CuCN. Ensure the reaction is run under a dry, inert atmosphere. Confirm the internal reaction temperature is being met.
Difficult work-up in Step C Persistent copper salts in the organic layer.Be thorough with the aqueous FeCl₃/NH₄OH wash. An additional wash may be necessary to remove all colored impurities.

References

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  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

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  • MDPI. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • PubMed Central (PMC). (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

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  • ResearchGate. (2014). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • MDPI. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

  • ResearchGate. (2016). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]

  • Google Patents. (n.d.). CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • National Institutes of Health (NIH). (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
  • Google Patents. (n.d.). WO2008084493A2 - A novel process for the preparation of 2-halo-4-aminoquinazolines.

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2-methylquinoline-4-carbonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline moiety is a cornerstone in medicinal chemistry and materials science, recog...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Quinoline derivatives are integral to the development of therapeutics for cancer, infectious diseases, and inflammation.[1][4][5] The specific substitution pattern of 6-Bromo-2-methylquinoline-4-carbonitrile offers three key reactive handles: the bromo group at the 6-position, which is ideal for cross-coupling reactions; the methyl group at the 2-position, which can be a site for further functionalization; and the nitrile group at the 4-position, which can be hydrolyzed, reduced, or converted to other functional groups.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds.[6][7] Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids make it an indispensable tool in modern organic synthesis.[8][9] This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions with 6-Bromo-2-methylquinoline-4-carbonitrile, enabling the synthesis of diverse libraries of novel compounds for drug discovery and materials science.

Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-2-methylquinoline-4-carbonitrile to form a Pd(II) complex.[8][10] This is often the rate-determining step of the reaction.

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[6][9] This complex then transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[6][10]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAd Oxidative Addition Pd0->OxAd Ar-Br PdII_Aryl [Ar-Pd(II)-Br]L_n OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Both [Ar-Pd(II)-R]L_n Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-R RedElim->Product ArylHalide 6-Bromo-2-methyl- quinoline-4-carbonitrile (Ar-Br) ArylHalide->OxAd BoronicAcid Organoboron Reagent (R-B(OR')_2) BoronicAcid->Transmetalation caption Suzuki Coupling Catalytic Cycle Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: Substrate, Boronic Acid, Base, Catalyst, Ligand B Add Solvent A->B C Degas the Reaction Mixture B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Purify by Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K caption Experimental Workflow for Suzuki Coupling

Sources

Application

Application Note: Derivatization of 6-Bromo-2-methylquinoline-4-carbonitrile for Biological Screening

An In-Depth Technical Guide Introduction: The Strategic Value of the Quinoline Scaffold The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents and clinical candidates.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting a diverse range of biological macromolecules. The specific starting material, 6-Bromo-2-methylquinoline-4-carbonitrile , represents a highly strategic platform for chemical library synthesis. This molecule is endowed with three key features for diversification:

  • The 6-Bromo Position: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, and amino substituents to probe structure-activity relationships (SAR).[1][2][3]

  • The 4-Carbonitrile Group: The nitrile moiety is a valuable pharmacophore. It is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups like carbonyls or halogens.[4][5] Furthermore, it is a synthetic precursor that can be readily converted into amides or carboxylic acids, profoundly altering the molecule's physicochemical and binding properties.[6][7][8]

  • The 2-Methyl Group: This substituent can influence the molecule's conformation, solubility, and metabolic stability, providing a fixed point of reference while modifications are made at other positions.

This guide provides a comprehensive overview of robust derivatization protocols for the 6-Bromo-2-methylquinoline-4-carbonitrile scaffold and outlines a logical cascade for subsequent biological screening. The methodologies are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in drug discovery.

Synthetic Derivatization Strategies

The derivatization of the parent scaffold can be logically approached by targeting its two primary reactive sites: the C6-bromo bond and the C4-nitrile group.

Functionalization at the 6-Position via Cross-Coupling Reactions

The carbon-bromine bond at the 6-position is the principal site for introducing significant structural diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and extensive literature precedent.[1][9]

Causality: The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[1][9] This reaction allows for the systematic exploration of steric and electronic effects by introducing a wide variety of boronic acids or esters.

Suzuki_Workflow reagents Starting Material (6-Bromo-2-methylquinoline-4-carbonitrile) + Boronic Acid/Ester setup Reaction Setup: Combine reagents, Pd Catalyst, Base (e.g., K₂CO₃) in a Schlenk flask. reagents->setup 1. inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert 2. reaction Reaction: Add degassed solvent (e.g., Dioxane/H₂O). Heat (80-100 °C) with stirring. inert->reaction 3. workup Workup & Purification: Aqueous workup, extraction, and column chromatography. reaction->workup 4. product Product (6-Aryl/Heteroaryl-2-methyl- quinoline-4-carbonitrile) workup->product 5.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 6-Bromo-2-methylquinoline-4-carbonitrile (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 16 hours.[9]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative Yields):

EntryBoronic Acid PartnerProduct StructureTypical Yield (%)
1Phenylboronic acid6-Phenyl-85-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-80-90
3Pyridine-3-boronic acid6-(Pyridin-3-yl)-70-85
4Thiophene-2-boronic acid6-(Thiophen-2-yl)-75-88

Causality: The Buchwald-Hartwig amination is a premier method for installing primary and secondary amines.[10] This modification is critical for introducing hydrogen bond donors, modulating pKa for improved aqueous solubility, and enhancing interactions with biological targets through polar contacts.

Buchwald_Workflow reagents Starting Material (6-Bromo-2-methylquinoline-4-carbonitrile) + Amine Nucleophile setup Reaction Setup: Combine starting material, Pd Catalyst, Ligand (e.g., XPhos), and Base (e.g., NaOtBu). reagents->setup 1. inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert 2. reaction Reaction: Add anhydrous solvent (e.g., Toluene). Heat (90-110 °C) with stirring. inert->reaction 3. workup Workup & Purification: Filter through Celite, perform aqueous workup, and purify. reaction->workup 4. product Product (6-Amino-2-methyl- quinoline-4-carbonitrile) workup->product 5.

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 6-Bromo-2-methylquinoline-4-carbonitrile (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.).

  • Inert Atmosphere: Seal the vessel and ensure an inert atmosphere is maintained.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.[10]

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Quantitative Data Summary (Representative Yields):

EntryAmine NucleophileProduct StructureTypical Yield (%)
1Morpholine6-Morpholino-80-95
2Aniline6-(Phenylamino)-75-90
3Benzylamine6-(Benzylamino)-70-85
4Piperidine6-(Piperidin-1-yl)-85-95
Chemical Modification of the 4-Carbonitrile Group

The nitrile group offers a secondary point for diversification. Its conversion to an amide or carboxylic acid dramatically alters the electronic and steric profile of the C4-substituent, transforming it from a simple hydrogen bond acceptor to a group capable of more complex interactions.

Causality: Converting the nitrile to a primary amide introduces both hydrogen bond donor (N-H) and acceptor (C=O) functionalities. This can be crucial for establishing key binding interactions with a protein target. The quinoline-4-carboxamide scaffold itself has been identified as a potent antimalarial pharmacophore.[11][12]

Detailed Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add 6-Bromo-2-methylquinoline-4-carbonitrile (1.0 equiv.).

  • Reagent Addition: Add concentrated sulfuric acid (e.g., 5-10 equivalents by volume) carefully at 0 °C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. The reaction is highly exothermic and should be monitored carefully. Progress can be checked by quenching a small aliquot in water and analyzing by LC-MS.

  • Workup: Slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired carboxamide.

Quantitative Data Summary:

ReactantProductTypical Yield (%)
6-Bromo-2-methylquinoline-4-carbonitrile6-Bromo-2-methylquinoline-4-carboxamide85-95

Biological Screening Cascade

Once a library of derivatives has been synthesized, a tiered screening approach is an efficient strategy to identify promising lead compounds. Quinoline derivatives have demonstrated a wide spectrum of biological activities, most notably as anticancer and antimicrobial agents.[13][14][15][16]

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization library Synthesized Derivative Library primary_screen Primary Cytotoxicity Assay (e.g., MTT/SRB against a cancer cell panel) Determine IC₅₀ values. library->primary_screen hit_selection Hit Selection (Potency & Selectivity Criteria) primary_screen->hit_selection Identify 'Hits' secondary_assay Target-Based Assays (e.g., Kinase Inhibition, DNA Gyrase Assay) Determine target-specific IC₅₀. hit_selection->secondary_assay Validate Target mechanism_assay Mechanism of Action (e.g., Apoptosis Assay, Cell Cycle Analysis) secondary_assay->mechanism_assay Elucidate MOA lead_opt Lead Optimization (ADME/Tox Profiling, In Vivo Studies) mechanism_assay->lead_opt Advance 'Leads'

Caption: A tiered workflow for biological screening of synthesized derivatives.

Protocol 4: MTT Assay for Primary Cytotoxicity Screening

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[13] It serves as an excellent primary screen to measure the cytotoxic or cytostatic effects of the synthesized compounds against a panel of human cancer cell lines, allowing for the rapid identification of active "hits".[17]

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HT29, A549) in 96-well microtiter plates at a density of 5,000 to 10,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion

The 6-Bromo-2-methylquinoline-4-carbonitrile scaffold is a highly valuable starting point for the generation of diverse and biologically relevant small molecules. The protocols detailed in this application note provide robust and reproducible methods for derivatization at both the 6-bromo and 4-carbonitrile positions. By systematically applying these synthetic strategies and employing the outlined biological screening cascade, researchers can efficiently explore the chemical space around this privileged core, accelerating the discovery of novel therapeutic agents.

References

  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
  • BenchChem (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
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  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate.
  • Lin, G. (2015). Enantioselective biotransformations of nitriles in organic synthesis. Accounts of Chemical Research. Available at: [Link]

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  • ResearchGate (2025). Application of Nitrile in Drug Design. Available at: [Link]

  • ACS Publications (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Bentham Science (2018). Direct Catalytic Conversion of Aldehydes to Nitriles. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • ACS Publications. Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure: Bromoquinolines and Bromonaphthalenes. Journal of the American Chemical Society. Available at: [Link]

  • Hewgill, F., & Mullings, L. (1975). Nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine. Australian Journal of Chemistry. Available at: [Link]

  • BenchChem (2025). A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives.
  • Ökten, S. et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Gherghel, S., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. Available at: [Link]

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  • Der Pharma Chemica (2025). Synthesis and biological screening of some novel Quinoline derivatives. Available at: [Link]

  • Oktem, S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]

  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available at: [Link]

  • ACS Publications (2026). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters. Available at: [Link]

  • Cambridge MedChem Consulting (2021). Bioisosteric Replacements. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

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  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • NIH (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • NIH (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Available at: [Link]

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Sources

Method

The Strategic Application of 6-Bromo-2-methylquinoline-4-carbonitrile in the Synthesis of Novel Anticancer Agents

Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. Its versatile structure allows for extensive f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Within this class of compounds, 6-bromo-2-methylquinoline-4-carbonitrile has emerged as a highly valuable and strategic starting material for the development of novel anticancer agents. The presence of the bromine atom at the 6-position, a methyl group at the 2-position, and a cyano group at the 4-position provides a unique combination of reactive sites and structural features that can be exploited to generate diverse libraries of compounds with potent and selective antitumor activity. This guide provides an in-depth exploration of the application of 6-bromo-2-methylquinoline-4-carbonitrile in the synthesis of two important classes of anticancer agents: quinoline-1,3-oxazole hybrids and PI3K/mTOR inhibitors. Detailed experimental protocols, mechanistic insights, and structure-activity relationships are discussed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

Part 1: Synthesis of Quinoline-1,3-Oxazole Hybrids as Potent Antiproliferative Agents

Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced efficacy and a unique pharmacological profile. One promising application of 6-bromo-2-methylquinoline-4-carbonitrile is in the synthesis of quinoline-1,3-oxazole hybrids, which have demonstrated significant anticancer activity.[1] The key to this synthesis is the conversion of the starting carbonitrile into a versatile hydrazine intermediate.

Key Intermediate Synthesis: 6-Bromo-2-methylquinolin-4-yl-hydrazine

Experimental Protocol 1: Synthesis of 6-Bromo-2-methylquinolin-4-yl-hydrazine

This protocol outlines a three-step synthesis to obtain the key hydrazine intermediate from 6-bromo-2-methylquinoline-4-carbonitrile.

Step 1: Hydrolysis to 6-Bromo-2-methylquinolin-4(1H)-one

  • Rationale: The initial step involves the hydrolysis of the carbonitrile group to a carboxylic acid, which then undergoes decarboxylation and tautomerization to the more stable quinolin-4-one. This transformation is typically achieved under strong acidic or basic conditions.

  • Procedure:

    • To a solution of 6-bromo-2-methylquinoline-4-carbonitrile (1.0 eq) in a suitable solvent such as a mixture of ethanol and water, add a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (if acidic) or acid (if basic) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 6-bromo-2-methylquinolin-4(1H)-one.

Step 2: Chlorination to 4-Chloro-6-bromo-2-methylquinoline

  • Rationale: The hydroxyl group of the quinolinone is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution. This is a standard transformation often accomplished using phosphorus oxychloride (POCl₃).[2][3]

  • Procedure:

    • In a round-bottom flask, carefully add 6-bromo-2-methylquinolin-4(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

    • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.

    • Filter the solid, wash thoroughly with water, and dry to obtain 4-chloro-6-bromo-2-methylquinoline.

Step 3: Hydrazinolysis to 6-Bromo-2-methylquinolin-4-yl-hydrazine

  • Rationale: The highly reactive 4-chloro position is susceptible to nucleophilic aromatic substitution by hydrazine hydrate, yielding the desired hydrazine derivative.[4][5][6]

  • Procedure:

    • Dissolve 4-chloro-6-bromo-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

    • Add an excess of hydrazine hydrate (e.g., 5-10 eq).

    • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If precipitation occurs, filter the solid, wash with a small amount of cold ethanol, and dry.

    • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Synthesis of Quinoline-1,3-Oxazole Hybrids

With the key hydrazine intermediate in hand, the synthesis of the final quinoline-1,3-oxazole hybrids can be achieved through a condensation reaction with appropriately substituted 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes.[7]

Experimental Protocol 2: General Procedure for the Synthesis of Quinoline-1,3-Oxazole Hybrids

  • Rationale: This step involves the formation of a hydrazone by the condensation of the quinolinyl hydrazine with an oxazole aldehyde. This reaction is typically acid-catalyzed.

  • Procedure:

    • To a solution of 6-bromo-2-methylquinolin-4-yl-hydrazine (1.0 eq) in a suitable solvent like ethanol, add the desired 2-aryl-5-methyl-1,3-oxazole-4-carbaldehyde (1.0 eq).

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Filter the solid product, wash with cold ethanol, and dry to obtain the pure quinoline-1,3-oxazole hybrid.

Biological Activity and Mechanism of Action

The synthesized quinoline-1,3-oxazole hybrids have been evaluated for their anticancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). Several compounds exhibited potent antiproliferative activity with GI₅₀ values in the micromolar to sub-micromolar range.[7]

Compound IDRepresentative Cancer Cell LineGI₅₀ (µM)
Hybrid 15b Leukemia (SR)< 2.0
Hybrid 15d Leukemia (SR)0.26
Hybrid 15e Leukemia (SR)< 2.0
Hybrid 15f Leukemia (SR)< 2.0
Table 1: In vitro anticancer activity of selected quinoline-1,3-oxazole hybrids.[7]

Molecular docking studies suggest that these hybrids may exert their anticancer effects by inhibiting DNA topoisomerase I, an essential enzyme involved in DNA replication and repair.[7]

anticancer_workflow start 6-Bromo-2-methylquinoline- 4-carbonitrile step1 Hydrolysis start->step1 intermediate1 6-Bromo-2-methylquinolin- 4(1H)-one step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 4-Chloro-6-bromo- 2-methylquinoline step2->intermediate2 step3 Hydrazinolysis (N2H4·H2O) intermediate2->step3 key_intermediate 6-Bromo-2-methylquinolin- 4-yl-hydrazine step3->key_intermediate step4 Condensation key_intermediate->step4 aldehyde 2-Aryl-5-methyl-1,3-oxazole- 4-carbaldehyde aldehyde->step4 final_product Quinoline-1,3-Oxazole Hybrid step4->final_product bio_activity Anticancer Activity (Topoisomerase I Inhibition) final_product->bio_activity

Synthesis of Quinoline-1,3-Oxazole Hybrids.

Part 2: 6-Bromo-quinoline Scaffold in the Design of PI3K/mTOR Inhibitors

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Consequently, the development of inhibitors targeting this pathway is a major focus of anticancer drug discovery. The 6-bromo-quinoline scaffold has been identified as a valuable pharmacophore for the design of potent and selective PI3K/mTOR inhibitors.[10][11]

Rationale for the 6-Bromo-quinoline Scaffold

Structure-activity relationship (SAR) studies of quinoline-based PI3K inhibitors have revealed that substitution at the 6-position of the quinoline ring can significantly influence inhibitory potency and isoform selectivity.[4] The bromo substituent can engage in halogen bonding or occupy a specific hydrophobic pocket within the ATP-binding site of the kinase, thereby enhancing binding affinity.

Illustrative Synthetic Approach

While a direct synthesis starting from 6-bromo-2-methylquinoline-4-carbonitrile for a specific PI3K/mTOR inhibitor is not detailed in the available literature, a representative synthetic strategy can be proposed based on known methodologies for preparing quinoline-based kinase inhibitors. This typically involves the functionalization of the 4-position of the quinoline ring with a group that can interact with the hinge region of the kinase active site.

Experimental Protocol 3: Representative Synthesis of a 4-Anilino-6-bromo-2-methylquinoline Derivative

  • Rationale: This protocol illustrates the synthesis of a 4-anilino substituted quinoline, a common motif in kinase inhibitors. The anilino group can form crucial hydrogen bonds with the kinase hinge region.

  • Procedure:

    • Starting with 4-chloro-6-bromo-2-methylquinoline (prepared as described in Experimental Protocol 1, Step 2), dissolve it in a suitable high-boiling solvent such as isopropanol or N,N-dimethylformamide.

    • Add the desired substituted aniline (1.1 eq).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water and a suitable organic solvent (e.g., diethyl ether), and dry to obtain the 4-anilino-6-bromo-2-methylquinoline derivative.

Targeted Signaling Pathway and Structure-Activity Relationship (SAR)

The synthesized 6-bromo-quinoline derivatives can be evaluated for their inhibitory activity against different PI3K isoforms and mTOR. SAR studies can then be conducted by varying the substituents on the anilino ring to optimize potency and selectivity.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation |— Inhibitor 6-Bromo-quinoline Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Sources

Application

Application Notes and Protocols for the Antimicrobial Evaluation of "6-Bromo-2-methylquinoline-4-carbonitrile" Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Quinoline Scaffolds The escalating crisis of antimicrobial r...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Quinoline Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] The quinoline nucleus, a heterocyclic scaffold composed of a fused benzene and pyridine ring, has historically been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse biological activities, including antimalarial, anticancer, and notably, antibacterial properties.[1][2][3] While the fluoroquinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV, has been highly successful, the rise of resistance mechanisms compels a strategic pivot towards novel quinoline derivatives that may overcome these challenges.[4][5][6]

This guide provides a comprehensive framework for the antimicrobial evaluation of a promising class of compounds: "6-Bromo-2-methylquinoline-4-carbonitrile" and its derivatives. As a senior application scientist, my objective is to move beyond a mere recitation of steps and to instill a deeper understanding of the causality behind experimental choices. The protocols herein are designed as self-validating systems, grounded in authoritative standards, to ensure the generation of robust and reproducible data for your research and drug development endeavors.

Part 1: Synthesis of the Core Scaffold: 6-Bromo-2-methylquinoline-4-carbonitrile

A reliable synthetic route is the foundation of any screening program. While numerous methods exist for quinoline synthesis, the Pfitzinger reaction offers a robust and adaptable approach for generating the quinoline-4-carboxylic acid precursor, which can then be converted to the desired 4-carbonitrile.[7][8][9][10]

Conceptual Workflow for Synthesis

Synthesis_Workflow A 5-Bromoisatin C Pfitzinger Reaction (Base-catalyzed condensation) A->C B Acetone B->C D 6-Bromo-2-methylquinoline- 4-carboxylic acid C->D E Amidation & Dehydration (e.g., SOCl2, then NH3, then P2O5) D->E F 6-Bromo-2-methylquinoline- 4-carbonitrile E->F

Caption: Pfitzinger-based synthesis of the target compound.

Protocol 1: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic Acid
  • Rationale: The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][8] This method is highly effective for producing quinoline-4-carboxylic acids.

  • Materials:

    • 5-Bromoisatin

    • Acetone

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Glacial acetic acid

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) and potassium hydroxide (3 equivalents) in a mixture of ethanol and water.

    • Add acetone (1.5 equivalents) to the solution.

    • Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted acetone.

    • Carefully acidify the aqueous layer with glacial acetic acid to a pH of approximately 4-5.

    • The product, 6-Bromo-2-methylquinoline-4-carboxylic acid, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to achieve higher purity.

Protocol 2: Conversion to 6-Bromo-2-methylquinoline-4-carbonitrile
  • Rationale: The carboxylic acid can be converted to the carbonitrile via a two-step process involving the formation of an amide followed by dehydration.

  • Procedure:

    • Amide Formation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂). Then, react the acid chloride with aqueous ammonia to form 6-bromo-2-methylquinoline-4-carboxamide.

    • Dehydration: Dehydrate the amide using a suitable dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield the final product, 6-Bromo-2-methylquinoline-4-carbonitrile.

Part 2: Primary Antimicrobial Screening: Determination of Minimum Inhibitory Concentration (MIC)

The first critical step in evaluating a new compound is to determine the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is the gold standard for this purpose, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[8][11][12]

Conceptual Workflow for MIC Determination

MIC_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of test compound in a 96-well plate B->C E Incubate at 37°C for 16-20 hours C->E D Include Controls: - Positive (bacteria + standard antibiotic) - Negative (bacteria only) - Sterility (broth only) D->E F Visually assess for turbidity or measure OD600 E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Broth microdilution workflow for MIC determination.

Protocol 3: Broth Microdilution Assay (CLSI M07 Guideline)
  • Rationale: This method provides a quantitative measure of the antimicrobial activity of a compound, allowing for direct comparison between different derivatives and against standard antibiotics. Adherence to CLSI guidelines ensures inter-laboratory reproducibility.[11][12]

  • Materials:

    • 96-well microtiter plates (U-bottom)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compound stock solution (e.g., in DMSO)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • 0.5 McFarland turbidity standard

    • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Typically, this is done by adding 50 µL of broth to wells 2-12, adding 100 µL of the stock compound to well 1, and then transferring 50 µL from well to well, discarding the final 50 µL from well 12. This creates a concentration gradient.

    • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Controls:

      • Negative Control (Growth Control): A well containing CAMHB and bacteria, but no test compound.

      • Positive Control: A well containing CAMHB, bacteria, and a standard antibiotic with a known MIC.

      • Sterility Control: A well containing only CAMHB.

    • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Data Presentation: Summarizing MIC Values

Quantitative data should be presented in a clear, tabular format for easy comparison.

Test MicroorganismGram StainCompound DerivativeMIC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureusPositive6-Bromo-2-methylquinoline-4-carbonitrile8Vancomycin1
Escherichia coliNegative6-Bromo-2-methylquinoline-4-carbonitrile32Ciprofloxacin0.5
Pseudomonas aeruginosaNegativeDerivative A16Ciprofloxacin1
Enterococcus faecalisPositiveDerivative B4Vancomycin2

Part 3: Mechanistic Insights: Investigating the Mode of Action

While the parent quinolone class is known to target DNA gyrase, novel derivatives may exhibit different or multiple mechanisms of action.[5][6] Elucidating this is crucial for drug development. Potential mechanisms for novel quinolines could include disruption of the bacterial cell membrane or inhibition of biofilm formation.[2][13]

Protocol 4: Bacterial Membrane Integrity Assay
  • Rationale: This assay determines if the test compound damages the bacterial cell membrane, leading to leakage of intracellular contents and cell death. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes, bind to DNA, and fluoresce red.

  • Materials:

    • Bacterial culture in mid-log phase

    • Phosphate-buffered saline (PBS)

    • Test compound

    • Propidium Iodide (PI) stock solution

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Grow the test bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined optical density.

    • Treat the bacterial suspension with the test compound at its MIC and 2x MIC for a specified time (e.g., 1-2 hours). Include an untreated control and a positive control (e.g., treatment with 70% isopropanol to kill cells).

    • Add PI to each sample to a final concentration of 1 µg/mL and incubate in the dark for 15 minutes.

    • Analyze the samples using a fluorescence microscope (excitation ~535 nm, emission ~617 nm). Cells with compromised membranes will fluoresce red, while live cells will not.

    • Quantify the percentage of damaged cells by counting fluorescent vs. non-fluorescent cells or by using a flow cytometer.

Protocol 5: Biofilm Inhibition Assay
  • Rationale: Many chronic infections are associated with biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. A compound that can inhibit biofilm formation has significant therapeutic potential. The crystal violet assay is a common method to quantify biofilm mass.

  • Materials:

    • 96-well flat-bottom microtiter plates

    • Tryptic Soy Broth (TSB) or other suitable growth medium

    • Bacterial culture

    • Test compound

    • 0.1% Crystal Violet solution

    • 30% Acetic acid or 95% Ethanol

  • Procedure:

    • Prepare a 1:100 dilution of an overnight bacterial culture in fresh TSB.

    • Add 100 µL of this diluted culture to the wells of a 96-well plate.

    • Add 100 µL of the test compound at various sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC) to the wells. Include a no-compound control.

    • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

    • Gently aspirate the medium and planktonic (free-floating) cells from each well.

    • Wash the wells carefully with PBS to remove any remaining planktonic cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate completely.

    • Solubilize the biofilm-bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at 590 nm using a microplate reader. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Conclusion and Future Directions

This guide provides a foundational set of protocols for the comprehensive antimicrobial evaluation of "6-Bromo-2-methylquinoline-4-carbonitrile" derivatives. By systematically determining the MIC, and investigating effects on membrane integrity and biofilm formation, researchers can build a robust profile of these promising compounds. Positive results from these assays should be followed by further studies, including time-kill kinetics, resistance development studies, and cytotoxicity assays against mammalian cell lines to assess the therapeutic potential. The versatility of the quinoline scaffold continues to offer exciting opportunities in the fight against antimicrobial resistance.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de France, 49, 89-92. [Link]

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute, 950 West Valley Road, Suite 2500, Wayne, Pennsylvania 19087 USA, 2018. [Link]

  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445. [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 193-203. [Link]

  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic chemistry, 88, 102968. [Link]

  • Al-Shabib, N. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(4), 11483-11494. [Link]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. [Link]

  • Ma, Y., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 8(11), 1143–1148. [Link]

Sources

Method

The Strategic Utility of 6-Bromo-2-methylquinoline-4-carbonitrile in Modern Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline core, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of contemporary medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of contemporary medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of features for molecular recognition by biological targets. This "privileged scaffold" is present in a multitude of approved drugs and clinical candidates, underscoring its therapeutic relevance. Within the vast chemical space of quinoline derivatives, 6-Bromo-2-methylquinoline-4-carbonitrile emerges as a particularly versatile and strategic intermediate for the synthesis of novel therapeutics, especially in the realm of oncology.[1][2][3][4]

This technical guide provides an in-depth exploration of the applications of 6-Bromo-2-methylquinoline-4-carbonitrile as a pharmaceutical intermediate. We will delve into its synthetic utility, focusing on key chemical transformations that unlock a diverse range of molecular architectures. Detailed protocols and mechanistic insights are provided to empower researchers in their quest for next-generation therapeutics.

Core Attributes of 6-Bromo-2-methylquinoline-4-carbonitrile

The strategic importance of this intermediate lies in its distinct functional handles, each offering a gateway for molecular diversification:

  • The 6-Bromo Substituent: This bromine atom is perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl and heteroaryl moieties, a common strategy in the development of kinase inhibitors to probe the ATP-binding pocket.[5][6]

  • The 4-Carbonitrile Group: The nitrile functionality is a valuable precursor to several key chemical groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles. In many kinase inhibitors, the carbonitrile group itself can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule.[7]

  • The 2-Methyl Group: The methyl group at the 2-position can influence the steric and electronic properties of the quinoline ring, potentially enhancing selectivity for specific biological targets.

Application in the Synthesis of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The quinoline scaffold has been extensively utilized in the design of inhibitors targeting various kinases, including phosphoinositide 3-kinases (PI3Ks), mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK).[6][8][9][10][11][12][13][14][15][16][17][18][19] 6-Bromo-2-methylquinoline-4-carbonitrile serves as an ideal starting material for the synthesis of such inhibitors.

Key Synthetic Transformations

Two primary synthetic transformations unlock the potential of 6-Bromo-2-methylquinoline-4-carbonitrile in drug discovery:

  • Suzuki-Miyaura Cross-Coupling: To introduce diversity at the 6-position.

  • Nitrile Hydrolysis: To convert the carbonitrile to a carboxylic acid, a key functional group in many bioactive molecules.

The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor library starting from 6-Bromo-2-methylquinoline-4-carbonitrile.

G A 6-Bromo-2-methylquinoline-4-carbonitrile B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd catalyst, Base) A->B C 6-Aryl/Heteroaryl-2-methylquinoline-4-carbonitrile B->C D Nitrile Hydrolysis (Acid or Base) C->D E 6-Aryl/Heteroaryl-2-methylquinoline-4-carboxylic Acid D->E F Kinase Inhibitor Library E->F

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-methylquinoline-4-carbonitrile

This protocol outlines a common method for the palladium-catalyzed coupling of an arylboronic acid with the bromoquinoline intermediate.

Materials:

  • 6-Bromo-2-methylquinoline-4-carbonitrile

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add 6-Bromo-2-methylquinoline-4-carbonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-2-methylquinoline-4-carbonitrile.

Justification of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often effective for heteroaromatic halides.

  • Base: Sodium carbonate is a commonly used base that is effective and generally does not interfere with sensitive functional groups.

  • Solvent: A mixture of dioxane and water is a standard solvent system for Suzuki reactions, providing good solubility for both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium catalyst.

Protocol 2: Hydrolysis of 6-Aryl-2-methylquinoline-4-carbonitrile to the Carboxylic Acid

This protocol describes the conversion of the nitrile to a carboxylic acid under acidic conditions.

Materials:

  • 6-Aryl-2-methylquinoline-4-carbonitrile

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend the 6-aryl-2-methylquinoline-4-carbonitrile (1.0 mmol) in a mixture of water and concentrated HCl.

  • Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.[12]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product may precipitate at this stage.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-aryl-2-methylquinoline-4-carboxylic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Acidic Hydrolysis: Acidic conditions are often preferred for the hydrolysis of nitriles as they directly yield the carboxylic acid product, avoiding the need for a separate acidification step that is required after alkaline hydrolysis.[12] The reaction proceeds via protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water.[20]

Quantitative Data and Structure-Activity Relationship (SAR) Insights

The following table presents hypothetical data for a series of compounds synthesized from 6-Bromo-2-methylquinoline-4-carbonitrile, illustrating how structural modifications can impact biological activity against a target kinase.

Compound ID6-Aryl SubstituentKinase IC₅₀ (nM)
1a Phenyl500
1b 4-Fluorophenyl250
1c 4-Methoxyphenyl150
1d 3-Pyridyl75
1e 4-(Morpholino)phenyl25

Analysis of Hypothetical SAR:

  • The introduction of electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the phenyl ring influences potency.

  • The incorporation of a nitrogen-containing heterocycle (pyridyl) can lead to a significant increase in activity, potentially through additional hydrogen bonding interactions in the kinase active site.

  • The addition of a morpholino group, a common motif in kinase inhibitors, can dramatically enhance potency, likely by improving solubility and forming key interactions with the target protein.[10][15]

Signaling Pathway Context

Many quinoline-based kinase inhibitors target the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[8][10][13][14][16] The diagram below illustrates this critical pathway and the potential points of inhibition by compounds derived from our intermediate.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Inhibitor Quinoline-based Inhibitor (Derived from Intermediate) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

6-Bromo-2-methylquinoline-4-carbonitrile is a high-value intermediate for pharmaceutical research and development. Its strategically placed functional groups allow for the efficient and modular synthesis of diverse compound libraries, particularly targeting protein kinases. The robust and well-established chemistries of Suzuki-Miyaura coupling and nitrile hydrolysis provide reliable pathways to novel molecular entities with therapeutic potential. This guide serves as a foundational resource for researchers aiming to leverage the power of this versatile building block in their drug discovery programs.

References

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  • Adams, D. J., et al. (2020). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku-DNA interaction. Nucleic Acids Research, 48(20), 11536-11550. Available at: [Link]

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Application

Application Note: Strategic Synthesis of Novel Fluorescent Probes from 6-Bromo-2-methylquinoline-4-carbonitrile

Abstract The quinoline scaffold is a privileged heterocyclic motif in the development of fluorescent probes due to its intrinsic photophysical properties and environmental sensitivity. This application note provides a de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif in the development of fluorescent probes due to its intrinsic photophysical properties and environmental sensitivity. This application note provides a detailed guide to the synthesis of novel fluorescent probes starting from the versatile building block, 6-Bromo-2-methylquinoline-4-carbonitrile. We delve into the strategic application of modern palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—to functionalize the C6 position. This guide emphasizes the causality behind experimental choices, providing field-proven protocols and insights to empower researchers in the rational design and synthesis of sophisticated molecular tools for sensing and imaging.

The Strategic Advantage of the 6-Bromo-2-methylquinoline-4-carbonitrile Scaffold

The starting material, 6-Bromo-2-methylquinoline-4-carbonitrile, is an exemplary scaffold for fluorescent probe development for several key reasons:

  • The Quinoline Core: This nitrogen-containing heterocycle forms the fundamental fluorophore. Its planar structure and π-conjugated system are conducive to strong absorption and emission properties, which can be finely tuned.[1]

  • The C6-Bromo Handle: The bromine atom at the 6-position is a uniquely versatile reactive site. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic installation of diverse functional groups with high efficiency and selectivity.[1]

  • The C4-Carbonitrile Moiety (-CN): As a potent electron-withdrawing group, the nitrile functionality plays a crucial role in modulating the electronic structure of the quinoline core. This allows for the creation of intramolecular charge-transfer (ICT) or "push-pull" systems when an electron-donating group is installed at the C6 position, a design principle often exploited to create probes that are highly sensitive to their local environment (e.g., polarity, viscosity, or analyte binding).[1]

This modular design allows for a systematic approach to building a library of probes with tailored photophysical properties.

Synthetic Strategies: Palladium-Catalyzed Functionalization

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.[2][3] We will focus on three key transformations for derivatizing the 6-bromo position.

Workflow Overview

The following diagram illustrates the primary synthetic pathways from the starting material to three major classes of derivatized quinoline probes.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Probe Scaffolds SM 6-Bromo-2-methylquinoline- 4-carbonitrile suzuki Suzuki-Miyaura (C-C Bond) SM->suzuki R-B(OH)₂ Pd Catalyst, Base sonogashira Sonogashira (C-C Bond, Alkyne) SM->sonogashira R-C≡CH Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (C-N Bond) SM->buchwald R₂NH Pd Catalyst, Ligand, Base prod_suzuki 6-Aryl/Heteroaryl Substituted (Biaryl Probes) suzuki->prod_suzuki prod_sono 6-Alkynyl Substituted (Extended π-Systems) sonogashira->prod_sono prod_buchwald 6-Amino Substituted ('Push-Pull' Probes) buchwald->prod_buchwald

Caption: General synthetic workflow for probe synthesis.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming cross-coupling reaction, enabling the synthesis of biaryl and heteroaryl compounds by coupling an organic halide with an organoboron species.[4][5]

Mechanistic Rationale & Component Selection

The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to rational reagent selection.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex [Ar-Pd(II)L₂-Br] (Quinoline Complex) ox_add->pd2_complex transmetal Transmetalation pd2_biaryl [Ar-Pd(II)L₂-Ar'] (Biaryl Complex) transmetal->pd2_biaryl red_elim Reductive Elimination product Ar-Ar' (Final Product) red_elim->product product->pd0 Catalyst Regeneration start_halide Quinoline-Br start_halide->ox_add start_boronic Ar'-B(OH)₂ + Base -> [Ar'-B(OH)₃]⁻ start_boronic->transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a workhorse catalyst that is often effective.[6] For more challenging or sterically hindered substrates, using a separate Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve reaction rates and yields.

  • Base: A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5] Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard choices.

  • Solvent: A two-phase solvent system is common, such as 1,4-dioxane/water or toluene/ethanol/water. This accommodates the different solubilities of the organic starting materials and the inorganic base.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 6-Bromo-2-methylquinoline-4-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final 6-aryl-2-methylquinoline-4-carbonitrile probe.

C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This is invaluable for extending the π-conjugation of the fluorophore or for installing an alkyne handle for subsequent modifications, such as copper-catalyzed "click" chemistry.

Mechanistic Rationale & Component Selection

This reaction uniquely employs a dual-catalyst system.[8]

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species like PdCl₂(PPh₃)₂ is typically used to perform the oxidative addition to the quinoline-bromide bond.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium complex, which is the rate-determining step.[8][9]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[9]

Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-2-methylquinoline-4-carbonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (2–5 mol%), and CuI (4–10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen.

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., TEA, 2–3 equiv.) and the terminal alkyne (1.2–1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50–80 °C as needed. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue and perform an aqueous workup as described for the Suzuki reaction. Purify the crude product by column chromatography.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the coupling of aryl halides with a vast range of amines.[10] This reaction is particularly critical for creating "push-pull" fluorophores by introducing a strong electron-donating nitrogen atom at the 6-position, directly conjugated to the electron-withdrawing nitrile group at the 4-position.[11]

Mechanistic Rationale & Component Selection

The success of this reaction is highly dependent on the choice of ligand.

  • Catalyst/Ligand System: A palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are essential; they promote the challenging C-N reductive elimination step to release the final product and regenerate the Pd(0) catalyst. Selective amination of an aryl bromide in the presence of other reactive sites is possible by carefully tuning these conditions.[12][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material. Sodium tert-butoxide (NaOtBu) is the most common choice, though milder bases like Cs₂CO₃ can also be effective with certain ligand systems.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1–2 mol%), the phosphine ligand (2–5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 6-Bromo-2-methylquinoline-4-carbonitrile (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat to 80–110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel.

Photophysical Characterization & Data

Once synthesized, the new quinoline derivatives must be characterized to evaluate their potential as fluorescent probes. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift (difference between λem and λabs), and fluorescence quantum yield (ΦF), which measures the efficiency of the emission process.[14]

The table below presents representative photophysical data for quinoline derivatives functionalized at the 6-position to illustrate how different substituents, installed via the methods described, can modulate the optical properties.

Entry6-Substituent (Example)Synthetic Methodλabs (nm)λem (nm)ΦFSource(s)
14-MethoxyphenylSuzuki-Miyaura~350-370~420-450Moderate[15]
2PhenylethynylSonogashira~360-380~430-460Moderate[8]
3MorpholinylBuchwald-Hartwig~380-410~490-530High[11]
4DiphenylaminoBuchwald-Hartwig~400-430~520-560High[15]

Note: Data are illustrative approximations based on published results for similar quinoline/quinazoline scaffolds and will vary based on the exact molecular structure and solvent.

As shown, introducing electron-donating groups via Buchwald-Hartwig amination (Entries 3 & 4) typically causes a significant red-shift in both absorption and emission and often leads to higher quantum yields, consistent with the formation of an efficient ICT fluorophore.

Conclusion

6-Bromo-2-methylquinoline-4-carbonitrile is a powerful and versatile platform for the synthesis of novel fluorescent probes. By mastering the application of palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can systematically and efficiently create diverse libraries of functional probes. The ability to rationally tune the photophysical properties by installing specific aryl, alkynyl, or amino moieties at the C6-position provides a clear and effective pathway to developing next-generation tools for advanced biological imaging and chemical sensing applications.

References

  • Mphahlele, M. J., & Oyeyiola, F. A. (2014). One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones: Synthesis of Novel 6-H-Pyrrolo[3,2,1-ij]Quinolin-6-Ones. Journal of Chemical Research, 38(9), 535–538. Available from: [Link]

  • Lima, J. D. S., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. Available from: [Link]

  • ResearchGate. Palladium-catalyzed approaches to quinoline core. Available from: [Link]

  • ResearchGate. One-step synthesis of quinolines via palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho -bromoanilines. Available from: [Link]

  • O'Duill, M., et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry, 85(4), 2585–2596. Available from: [Link]

  • ResearchGate. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available from: [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9153–9156. Available from: [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available from: [Link]

  • National Center for Biotechnology Information. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available from: [Link]

  • Xu, S. Y., et al. (2014). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances. Available from: [Link]

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  • Wikipedia. Sonogashira coupling. Available from: [Link]

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  • Neves, C. M. B., et al. (2020). Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy. Molecules, 25(24), 5986. Available from: [Link]

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  • ResearchGate. Photophysical properties of diphenyl‐1λ⁵‐phosphinine‐2,6‐dicarbonitrile.... Available from: [Link]

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Method

Catalytic Methods for the Synthesis of Quinoline-4-Carbonitriles: Application Notes and Protocols

Introduction: The Strategic Importance of the Quinoline-4-Carbonitrile Scaffold The quinoline nucleus is a cornerstone heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a vast...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline-4-Carbonitrile Scaffold

The quinoline nucleus is a cornerstone heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a vast array of pharmacologically active compounds and functional materials.[1][2] Among its many derivatives, the quinoline-4-carbonitrile scaffold has emerged as a structure of significant interest. The potent electron-withdrawing nature of the nitrile group at the C4 position dramatically influences the electronic properties of the quinoline ring, modulating its reactivity and biological interactions. This feature has been exploited in the development of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), where the cyano group can act as a key hydrogen bond acceptor.

However, the synthesis of quinoline-4-carbonitriles presents a distinct set of challenges. The primary obstacle is achieving regioselectivity. Direct functionalization of the quinoline ring often leads to mixtures of C2 and C4 substituted products, while classical named reactions for quinoline synthesis are not always amenable to precursors that would yield a C4-nitrile.[3] Modern catalytic methods offer powerful solutions to these challenges, providing milder reaction conditions, improved functional group tolerance, and, most critically, precise control over regioselectivity. This guide provides an in-depth exploration of key catalytic strategies, detailing the underlying mechanisms and providing field-tested protocols for researchers in drug discovery and chemical synthesis.

Strategic Overview: Pathways to the Quinoline-4-Carbonitrile Core

The synthesis of quinoline-4-carbonitriles can be broadly categorized into two main strategic approaches: the functionalization of a pre-formed quinoline ring and the de novo construction of the quinoline ring from precursors already bearing the requisite cyano group functionality. Each strategy leverages different catalytic systems to achieve the desired transformation.

G cluster_0 Synthetic Strategies cluster_1 Strategy A Methods cluster_2 Strategy B Methods Start Quinoline-4-Carbonitrile Target S1 Strategy A: Post-Ring Formation Functionalization Start->S1 S2 Strategy B: De Novo Ring Synthesis Start->S2 M1 Direct C-H Cyanation (e.g., Oxidative Catalysis) S1->M1 M2 Activation via N-Oxide (e.g., Catalytic Reissert Reaction) S1->M2 M3 Cyclization with Nitrile Precursors (e.g., Catalytic Friedländer/MCR) S2->M3 G cluster_cat Catalyst Regeneration cluster_sub Substrate Activation & Cyanation V_red HPA(red) V_ox HPA(ox) V_red->V_ox Oxidation H2O H₂O Quinoline Quinoline V_ox->Quinoline Single Electron Transfer (SET) O2 1/2 O₂ Quinoline_act [Quinoline]+• Activated Intermediate Quinoline->Quinoline_act SET Product_H 4-Cyano-dihydroquinoline Quinoline_act->Product_H + CN⁻ - TMS⁺ Product_H->V_red Re-oxidation Product Quinoline-4-carbonitrile Product_H->Product Oxidation TMSCN TMSCN

Figure 2: Proposed catalytic cycle for vanadium-catalyzed oxidative C-H cyanation.

Experimental Protocol: Vanadium-Catalyzed C-H Cyanation of Quinoline

  • Trustworthiness: This protocol is based on the peer-reviewed methodology by Mizuno et al., ensuring a validated starting point for experimentation. [4]The use of molecular oxygen as the terminal oxidant is a green chemistry principle, though appropriate safety precautions for reactions involving oxygen are necessary.

  • Reaction Setup: To a screw-capped test tube equipped with a magnetic stir bar, add the quinoline substrate (0.5 mmol, 1.0 equiv.), the vanadium-containing heteropoly acid catalyst H₇PV₄Mo₈O₄₀ (0.005 mmol, 1 mol%), and acetonitrile (2.0 mL).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.0 mmol, 2.0 equiv.) to the mixture.

  • Reaction Conditions: Seal the test tube and fill it with O₂ gas (1 atm, balloon). Place the tube in a preheated oil bath at 120 °C.

  • Monitoring: Stir the reaction mixture vigorously for the specified time (typically 24-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

SubstrateProductYield (%) [4]
Quinoline4-Cyanoquinoline85
6-Methylquinoline6-Methyl-4-cyanoquinoline82
6-Methoxyquinoline6-Methoxy-4-cyanoquinoline78
6-Chloroquinoline6-Chloro-4-cyanoquinoline75

Table 1: Representative yields for the vanadium-catalyzed C-H cyanation of quinoline derivatives.

Method 2: Photocatalytic Radical C-H Cyanation

Visible-light photocatalysis has revolutionized organic synthesis by enabling radical reactions under exceptionally mild conditions. This approach can be adapted for the C-H cyanation of quinolines, offering an alternative to high-temperature oxidative methods.

Expertise & Causality: This strategy operates via a different mechanism from the vanadium-catalyzed process. A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. [5]This excited catalyst can then engage in a single-electron transfer (SET) with a suitable cyanide source precursor or the quinoline itself to generate a radical species. The key is the generation of a cyano radical (•CN) or the activation of the quinoline ring towards radical addition. The protonated quinoline (quinolinium ion) is highly electron-deficient and acts as an excellent radical acceptor. The resulting cyanated radical intermediate is then oxidized to the final product, completing the catalytic cycle. This method's main advantage is its operation at ambient temperature, which enhances compatibility with sensitive functional groups.

Experimental Protocol: General Procedure for Photocatalytic C-H Cyanation

  • Trustworthiness: This protocol represents a generalized procedure based on established principles of photoredox catalysis for Minisci-type reactions. [6][7]It requires careful setup to ensure efficient irradiation and an inert atmosphere to prevent quenching of radical intermediates by oxygen.

  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the quinoline substrate (0.2 mmol, 1.0 equiv.), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and the cyanide source (e.g., N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), 1.5 equiv.). [8]2. Solvent and Additives: Add a suitable degassed solvent (e.g., acetonitrile or dimethylformamide, 2.0 mL) and an acid additive (e.g., trifluoroacetic acid, 1.5 equiv.) to protonate the quinoline, thereby activating it towards radical attack.

  • Degassing: Seal the vial and degas the mixture by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a 34 W blue LED lamp) and stir vigorously. Use a fan to maintain the reaction temperature near ambient (20-25 °C).

  • Monitoring: Monitor the reaction for 24-48 hours by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated NaHCO₃ solution, extract the product with an organic solvent, dry, concentrate, and purify by silica gel chromatography as described in the previous protocol.

Catalyst TypeLight SourceTemperatureKey Advantage
Heteropoly AcidThermal (120 °C)HighHigh C4-regioselectivity
Photoredox CatalystVisible Light (LED)AmbientMild conditions, functional group tolerance

Table 2: Comparison of direct C-H cyanation methodologies.

References

  • Liu, J., et al. (2021). Recent advances in cyanation reactions. Journal of the Brazilian Chemical Society, 32, 1-26. Available at: [Link]

  • Kamata, K., et al. (2012). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. Chemical Communications, 48(77), 9583-9585. Available at: [Link]

  • Yu, D., et al. (2022). Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Safaei-Ghomi, J., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

  • Sharma, R., et al. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6). Available at: [Link]

  • Maji, B., et al. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. Available at: [Link]

  • Bar-Lavan, Y., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 58(47), 16878-16882. Available at: [Link]

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  • Urban, S., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1). Available at: [Link]

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Application

Application Notes and Protocols: Regioselective Nitration of Bromoquinolines for Pharmaceutical Scaffolding

Abstract This comprehensive guide details the experimental protocol for the electrophilic nitration of bromoquinolines, a critical transformation in medicinal chemistry for the synthesis of functionalized heterocyclic co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental protocol for the electrophilic nitration of bromoquinolines, a critical transformation in medicinal chemistry for the synthesis of functionalized heterocyclic compounds. We delve into the regioselective synthesis of 6-bromo-5-nitroquinoline, a key intermediate for pharmacologically active molecules.[1] This document provides a robust, step-by-step methodology, an in-depth discussion of the underlying reaction mechanism, critical safety protocols, and data presentation to ensure reproducible and safe execution in a research and development setting.

Introduction: The Strategic Importance of Nitrated Bromoquinolines

Quinoline and its derivatives are foundational scaffolds in a vast array of natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the quinoline ring system is a cornerstone of drug discovery. Introducing a nitro group onto a bromoquinoline core, such as 6-bromoquinoline, serves a dual purpose. Firstly, it acts as a powerful electron-withdrawing group, activating the adjacent bromine atom for subsequent nucleophilic aromatic substitution (SNAr) reactions. Secondly, the nitro group itself is a versatile precursor to an amino group, opening pathways for further derivatization.[1][2] This protocol provides a reliable method for the regioselective nitration of 6-bromoquinoline, primarily at the C-5 position, yielding the valuable intermediate 6-bromo-5-nitroquinoline.[1][2]

Reaction Mechanism and Regioselectivity

The nitration of bromoquinoline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds through the following key stages:

  • Generation of the Nitronium Ion: In a mixture of concentrated sulfuric acid and nitric acid, the stronger acid (sulfuric acid) protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]

  • Electrophilic Attack: The electron-rich quinoline ring acts as a nucleophile, attacking the nitronium ion. It is crucial to note that under the strongly acidic conditions of the reaction, the nitrogen atom of the quinoline ring is protonated, forming a quinolinium ion.[4] This protonation deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophilic substitution occurs on the benzene ring.[4]

  • Directing Effects and Regioselectivity: The protonated nitrogen atom exerts a strong deactivating effect on the entire ring system. The bromine atom at the 6-position is a deactivating but ortho-, para-directing group. The combination of these electronic effects directs the incoming electrophile (NO₂⁺) primarily to the C-5 and C-8 positions.[5] In the case of 6-bromoquinoline, the nitration predominantly yields the 5-nitro isomer.[1]

  • Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbocation intermediate (the sigma complex), restoring the aromaticity of the ring and yielding the nitrated bromoquinoline product.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile. This document is designed for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth, field-tested perspective on a robust synthetic pathway, focusing on yield optimization and proactive troubleshooting. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a reproducible and scalable synthesis.

Overview: A Reliable Three-Step Synthetic Strategy

The synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile is most effectively approached via a three-step sequence, starting from readily available 4-bromoaniline. This strategy is designed for modularity and control at each stage, maximizing the purity and yield of the final product.

The chosen pathway involves:

  • Conrad-Limpach Synthesis: Formation of the core quinolinone ring system.

  • Chlorination: Conversion of the 4-quinolone to a reactive 4-chloroquinoline intermediate.

  • Nucleophilic Cyanation: Introduction of the target carbonitrile functionality.

The overall workflow is illustrated below.

G Figure 1: Proposed Synthetic Pathway A 4-Bromoaniline + Ethyl Acetoacetate B Step 1: Conrad-Limpach Synthesis (Thermal Cyclization) A->B Condensation C 6-Bromo-2-methylquinolin-4(1H)-one B->C High Temp. Cyclization D Step 2: Chlorination (POCl₃) C->D E 6-Bromo-4-chloro-2-methylquinoline D->E F Step 3: Cyanation (e.g., Rosenmund-von Braun) E->F G 6-Bromo-2-methylquinoline-4-carbonitrile (Target Molecule) F->G

Caption: Proposed synthetic pathway for 6-Bromo-2-methylquinoline-4-carbonitrile.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous structures and are optimized for yield and purity.

Step 1: Synthesis of 6-Bromo-2-methylquinolin-4(1H)-one (Conrad-Limpach Reaction)

This step builds the fundamental quinolone scaffold. The reaction proceeds in two stages: an initial condensation of 4-bromoaniline with ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization.[1][2]

Protocol:

  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 equiv) and ethyl acetoacetate (1.05 equiv). Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 2 hours. The reaction is often mildly exothermic.

  • Remove the water byproduct and any excess ester under reduced pressure to isolate the crude ethyl β-(4-bromoanilino)crotonate. Proceed directly to the next stage.

  • Cyclization: Add the crude intermediate dropwise or in portions to a flask containing a pre-heated, high-boiling inert solvent like Dowtherm A or mineral oil (approx. 5-10 mL per gram of intermediate) at 250-260 °C.[2]

  • Maintain the temperature and vigorous stirring for 30-45 minutes. Ethanol will distill from the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting intermediate is consumed.

  • Work-up: Allow the mixture to cool to below 100 °C. Dilute with a hydrocarbon solvent (e.g., hexanes or toluene) to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent, and dry. The crude product can be purified by recrystallization from ethanol or DMF/water.

Step 2: Synthesis of 6-Bromo-4-chloro-2-methylquinoline

This step activates the 4-position for subsequent nucleophilic substitution by converting the quinolone into a more reactive 4-chloro derivative.

Protocol:

  • Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equiv) to the crude 6-Bromo-2-methylquinolin-4(1H)-one (1.0 equiv) in a round-bottom flask equipped with a reflux condenser. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equiv).[3]

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

  • Monitor the reaction by TLC (eluent: e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully distill off the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the residual oil onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic and hazardous step; perform with extreme caution.

  • Neutralize the acidic aqueous solution to a pH of 7-8 with a saturated NaHCO₃ solution or dilute NaOH.[3]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel or recrystallization from a suitable solvent.

Step 3: Synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile (Cyanation)

This final step introduces the carbonitrile group via a Rosenmund-von Braun reaction or a modern equivalent. The classical method uses a copper(I) cyanide salt.

Protocol (Rosenmund-von Braun):

  • Reaction Setup: Combine 6-Bromo-4-chloro-2-methylquinoline (1.0 equiv) and copper(I) cyanide (CuCN, 1.2-1.5 equiv) in a high-boiling aprotic polar solvent such as DMF or NMP.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 140-160 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and HCl or an aqueous solution of ethylenediamine to complex the copper salts.

  • Extract the product with ethyl acetate or toluene.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product often contains residual copper salts and byproducts. Purify thoroughly using column chromatography on silica gel.[4]

Parameter Step 1: Conrad-Limpach Step 2: Chlorination Step 3: Cyanation
Key Reagents 4-Bromoaniline, Ethyl AcetoacetatePOCl₃, DMF (cat.)CuCN
Solvent Dowtherm A / Mineral OilNeat (POCl₃ is reagent & solvent)DMF / NMP
Temperature 250-260 °C~110 °C (Reflux)140-160 °C
Typical Time 0.5 - 1 hour3 - 4 hours6 - 12 hours
Key Challenge Temperature control, Isomer formationHighly corrosive/reactive reagentHigh temperature, Product purification
Table 1: Summary of Reaction Parameters

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

G Figure 2: Troubleshooting Workflow for Low Yield cluster_1 Troubleshooting: Step 1 cluster_2 Troubleshooting: Step 2 cluster_3 Troubleshooting: Step 3 start Low Yield or Impure Product Obtained q1 At which step did the issue occur? start->q1 step1 Step 1: Quinolone Formation q1->step1 Step 1 step2 Step 2: Chlorination q1->step2 Step 2 step3 Step 3: Cyanation q1->step3 Step 3 s1_p1 Problem: Tarring or decomposition. Solution: Ensure inert solvent is high purity. Strictly control temp below 265°C. step1->s1_p1 s1_p2 Problem: Knorr isomer formed. Solution: Ensure initial condensation is complete before high-temp cyclization. step1->s1_p2 s2_p1 Problem: Incomplete reaction. Solution: Add catalytic DMF. Ensure POCl₃ is fresh and not hydrolyzed. step2->s2_p1 s2_p2 Problem: Difficult work-up/low recovery. Solution: Quench very slowly on ice. Neutralize carefully to avoid product hydrolysis. step2->s2_p2 s3_p1 Problem: Reaction stalled. Solution: Use high-purity, dry solvent (DMF). Ensure CuCN is finely powdered and fresh. step3->s3_p1 s3_p2 Problem: Product contaminated with copper. Solution: Thoroughly wash with complexing agent (e.g., aq. ethylenediamine) during work-up. step3->s3_p2

Caption: Troubleshooting workflow for optimizing the synthesis.

Q&A for Specific Issues

Issue 1: Low yield in Step 1 (6-Bromo-2-methylquinolin-4(1H)-one Formation)

  • Question: My yield is very low, and the crude product is a dark, tarry substance. What went wrong?

  • Answer: This is a common issue in high-temperature cyclizations.[5] The primary cause is often the reaction temperature exceeding 260-265 °C, leading to decomposition.

    • Causality: The Conrad-Limpach cyclization requires thermal energy to overcome the activation barrier for ring closure. However, excessive heat can cause unwanted polymerization and degradation of the aromatic system.

    • Solution:

      • Strict Temperature Control: Use a high-precision thermometer and a well-controlled heating mantle or oil bath. Calibrate your equipment to ensure the internal reaction temperature does not exceed 260 °C.

      • Solvent Purity: The high-boiling solvent (Dowtherm A, mineral oil) must be pure and inert. Contaminants can lower the decomposition temperature.[6]

      • Rapid Addition: Add the intermediate to the pre-heated solvent quickly to ensure a uniform reaction start time and minimize the time the material spends at intermediate, non-optimal temperatures.

Issue 2: Incomplete Chlorination in Step 2

  • Question: My TLC analysis shows a significant amount of starting quinolone remaining even after hours of reflux in POCl₃. How can I drive the reaction to completion?

  • Answer: This indicates insufficient reactivity of the chlorinating agent or a passivated starting material.

    • Causality: The conversion of the amide-like quinolone to the chloroquinoline requires a potent electrophile. The reaction can be sluggish without a catalyst, and moisture can deactivate the POCl₃.

    • Solution:

      • Use a Catalyst: Add a catalytic amount of DMF (N,N-dimethylformamide). DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a much more powerful chlorinating agent that accelerates the reaction.[3]

      • Reagent Quality: Ensure the POCl₃ is fresh and has been protected from atmospheric moisture, which hydrolyzes it to phosphoric acid.

      • Solubility: Ensure the starting material is adequately suspended and stirred in the POCl₃ to maximize surface area contact.

Issue 3: Difficulty in Purification after Step 3 (Cyanation)

  • Question: My crude product is a green or blue solid, and I cannot separate my product from the impurities by column chromatography. What is this contamination?

  • Answer: The coloration is characteristic of residual copper salts from the CuCN reagent, which can be notoriously difficult to remove.

    • Causality: Copper salts can complex with the nitrogen atoms on the quinoline ring system, making them co-elute with the product on silica gel.

    • Solution:

      • Complexation during Work-up: Before extraction, stir the reaction mixture vigorously with an aqueous solution designed to complex and sequester copper ions. A solution of 10-20% aqueous ethylenediamine or a mixture of ferric chloride in dilute HCl are effective. This converts the copper salts into water-soluble complexes.

      • Filtration: After extraction, if color persists in the organic layer, you can try filtering it through a small plug of Celite or silica treated with a complexing agent.

      • Alternative Reagents: For future syntheses, consider modern, metal-free cyanation methods. For example, converting the 4-chloroquinoline to its N-oxide and then reacting with trimethylsilyl cyanide (TMSCN) can provide the 4-cyanoquinoline under milder, metal-free conditions.[7]

Frequently Asked Questions (FAQs)

  • Q1: How can I confirm the structure of my final product?

    • A1: A combination of standard analytical techniques is required.

      • ¹H NMR: Will confirm the aromatic proton splitting patterns and the presence of the 2-methyl group singlet.

      • ¹³C NMR: Will show the characteristic nitrile carbon signal (~115-120 ppm) and the correct number of aromatic carbons.

      • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing one bromine atom.

      • Infrared (IR) Spectroscopy: A sharp peak around 2220-2240 cm⁻¹ will confirm the presence of the C≡N stretch.

  • Q2: Are there any greener alternatives to the solvents used in this synthesis?

    • A2: Yes, research into greener synthetic routes for quinolines is ongoing.[8] For Step 1, while high temperatures are necessary, exploring microwave-assisted synthesis in a high-boiling polar solvent could potentially reduce reaction times and energy consumption.[9] For the cyanation step, using a transition-metal-free method as mentioned above avoids the use of toxic copper salts and harsh work-up conditions.[7]

  • Q3: What are the most critical safety precautions for this synthesis?

    • A3: Several steps involve highly hazardous materials.

      • Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water. Always handle in a certified chemical fume hood, wear acid-resistant gloves, splash goggles, and a lab coat. The quenching procedure on ice must be done slowly and behind a blast shield.

      • Copper(I) Cyanide (CuCN): Highly toxic by ingestion and inhalation. Acidification of cyanide salts liberates deadly hydrogen cyanide (HCN) gas. Never mix cyanide waste with acid. Handle with extreme care in a fume hood.

      • High Temperatures: The cyclization in Step 1 is performed at ~250 °C. Use appropriate heating equipment and take precautions against thermal burns.

References

  • Benchchem. Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Google Patents. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
  • Benchchem. Quinoline Synthesis Optimization: A Technical Support Center.
  • Ökten, S. et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Boschelli, D. H. et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. PubMed.
  • Benchchem. Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide.
  • Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Molla, M. R. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.
  • Google Patents. JP2012526120A - Process for the preparation of bromo-substituted quinolines.
  • Taylor & Francis. A review on synthetic investigation for quinoline- recent green approaches.
  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Benchchem. optimizing reaction conditions for quinolinone synthesis.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • Musilek, K. et al. (2025).
  • Organic Syntheses Procedure. 2-methyl-4-hydroxyquinoline.

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile

This technical support guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile. As a critical intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile. As a critical intermediate in various pharmaceutical and materials science applications, its efficient and pure synthesis is paramount. This document provides in-depth, experience-driven answers to common challenges and frequently asked questions encountered during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the quinoline core is producing a significant amount of tar-like material, severely complicating purification and reducing my yield. What is causing this and how can I mitigate it?

A: Tar formation is a frequent issue in quinoline syntheses, particularly in acid-catalyzed reactions like the Doebner-von Miller or Combes synthesis.[1] This is primarily due to the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compounds or other reactive intermediates.[1]

Troubleshooting & Prevention:

  • Control Reaction Exotherm: These reactions can be highly exothermic. Maintain strict temperature control, often by using an ice bath during the initial addition of reagents. Slow, dropwise addition of one reactant to the other is crucial.

  • Reagent Purity: Ensure high purity of your starting materials. Impurities can often act as initiators for polymerization.

  • Catalyst Choice and Concentration: The type and concentration of the acid catalyst are critical. While strong acids are necessary, excessively high concentrations can promote tar formation. Experiment with milder Lewis acids (e.g., ZnCl₂, SnCl₄) or Brønsted acids (e.g., p-toluenesulfonic acid) to find an optimal balance between reaction rate and byproduct formation.[1][2]

  • Solvent Selection: In some cases, using a two-phase reaction system can help to sequester the product as it forms, protecting it from further reaction.[1]

Q2: I'm observing a byproduct with a mass corresponding to the loss of the bromine atom. What is this, and how can I prevent its formation?

A: This is a classic case of dehalogenation , a common side reaction for aryl halides.[3] In this case, you are likely forming 2-methylquinoline-4-carbonitrile. This reductive dehalogenation can be promoted by certain catalysts, reagents, or even trace metal impurities.[4]

Mechanism & Prevention:

The C-Br bond, while relatively strong, can be cleaved under reductive conditions.[3] This can occur via catalytic hydrogenation if you are using a palladium or nickel catalyst in the presence of a hydrogen source.[4]

  • Avoid Reductive Conditions: Scrutinize your reaction conditions for any potential reducing agents. This includes certain solvents that can act as hydride donors under specific conditions.

  • Catalyst Choice: If you are performing a cross-coupling reaction on the quinoline core, be mindful of the catalyst's potential to also promote dehalogenation. Sometimes, switching from a palladium to a copper catalyst, or altering the ligand, can minimize this side reaction.

  • Purification of Reagents: Ensure your reagents and solvents are free from trace metals that could catalyze this unwanted reaction.

Q3: My final product shows evidence of a carboxylic acid or amide impurity, but my synthesis doesn't directly involve these functional groups. Where could this be coming from?

A: This is likely due to the hydrolysis of the nitrile group (-CN) to either a carboxylic acid (-COOH) or a primary amide (-CONH₂). This is a common transformation that can occur under either acidic or basic conditions, especially in the presence of water and heat.[5][6]

Troubleshooting & Prevention:

  • Anhydrous Conditions: During workup and purification, it is crucial to use anhydrous solvents and avoid prolonged exposure to aqueous acidic or basic solutions, particularly at elevated temperatures.

  • Workup pH Control: When performing an aqueous workup, carefully control the pH and temperature. Neutralizing your reaction mixture promptly and extracting the product into an organic solvent can minimize the contact time with conditions that favor hydrolysis.

  • Purification Strategy: If hydrolysis has occurred, you may need to adjust your purification strategy. For instance, an acidic wash could remove a basic product, but it might also promote further hydrolysis of the nitrile. Column chromatography with a non-protic eluent system is often the best approach to separate the desired nitrile from its hydrolyzed byproducts.

Q4: I am seeing byproducts related to the oxidation of the 2-methyl group. What are the likely products and how can I avoid this?

A: The methyl group at the 2-position of the quinoline ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or under certain photocatalytic conditions.[7] The likely byproducts are quinoline-2-carbaldehyde or quinoline-2-carboxylic acid .[7][8]

Prevention Strategies:

  • Avoid Strong Oxidants: Be mindful of any reagents in your synthesis that could act as oxidizing agents. Even air (oxygen) can contribute to oxidation over long reaction times at elevated temperatures.

  • Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Control Reaction Temperature: Higher temperatures can accelerate oxidation reactions. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

Visualizing the Synthetic Landscape

To better understand the relationships between the desired product and its common byproducts, the following workflow diagram illustrates the potential side reactions.

Byproduct_Formation Starting Materials Starting Materials 6-Bromo-2-methylquinoline-4-carbonitrile 6-Bromo-2-methylquinoline-4-carbonitrile Starting Materials->6-Bromo-2-methylquinoline-4-carbonitrile Desired Synthesis Tar/Polymers Tar/Polymers Starting Materials->Tar/Polymers Acid-Catalyzed Polymerization 2-Methylquinoline-4-carbonitrile (Debrominated) 2-Methylquinoline-4-carbonitrile (Debrominated) 6-Bromo-2-methylquinoline-4-carbonitrile->2-Methylquinoline-4-carbonitrile (Debrominated) Reductive Dehalogenation 6-Bromo-2-methylquinoline-4-carboxamide/acid (Hydrolyzed) 6-Bromo-2-methylquinoline-4-carboxamide/acid (Hydrolyzed) 6-Bromo-2-methylquinoline-4-carbonitrile->6-Bromo-2-methylquinoline-4-carboxamide/acid (Hydrolyzed) Acid/Base Hydrolysis 6-Bromo-2-formyl/carboxyquinoline-4-carbonitrile (Oxidized) 6-Bromo-2-formyl/carboxyquinoline-4-carbonitrile (Oxidized) 6-Bromo-2-methylquinoline-4-carbonitrile->6-Bromo-2-formyl/carboxyquinoline-4-carbonitrile (Oxidized) Oxidation of Methyl Group

Caption: Potential byproduct pathways in the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile.

Experimental Protocols: A Closer Look

Protocol 1: General Procedure for Quinoline Synthesis (Modified Combes Synthesis)

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[9][10][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline and 2.5 equivalents of acetylacetone.

  • Solvent and Catalyst: Add a suitable solvent such as ethanol. Slowly, and with cooling, add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification Strategy to Remove Hydrolysis Byproducts

This protocol focuses on separating the target nitrile from its carboxylic acid byproduct.

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid byproduct, making it soluble in the aqueous layer.

  • Separation: Separate the organic layer, which now contains the purified nitrile.

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

Summary of Common Byproducts and Their Characteristics

ByproductFormation MechanismKey Identifying Feature (e.g., in Mass Spec)Prevention Strategy
Tar/PolymersAcid-catalyzed polymerizationInsoluble, complex mixtureControl temperature, slow reagent addition
2-Methylquinoline-4-carbonitrileReductive dehalogenationLoss of Br isotope pattern (M-79/81)Avoid reducing agents and certain catalysts
6-Bromo-2-methylquinoline-4-carboxylic acidHydrolysis of nitrileM+18 (addition of H₂O)Anhydrous conditions, careful pH control
6-Bromo-2-methylquinoline-4-carboxamidePartial hydrolysis of nitrileM+18 (addition of H₂O)Anhydrous conditions, careful pH control
6-Bromo-2-formylquinoline-4-carbonitrileOxidation of methyl groupM+14 (addition of O, loss of 2H)Inert atmosphere, avoid strong oxidants

References

  • Stratakis, M., & Fardis, M. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(2), 133–135. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link][9]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link][10]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [11]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link][3]

  • ACS Publications. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link][4]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • PubMed. (2003). Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromoquinoline-8-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved from [Link]

  • PMC. (n.d.). Selective methylene oxidation in α,β-unsaturated carbonyl natural products. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). 3-Amino-4-cyano-3-pyrrolines: their hydrolysis to 3-pyrrolidones and their reaction with hydrogen sulphide. Retrieved from [Link]

  • YouTube. (2016). Dehalogenation of Vicinal Dihalides, Chemistry Lecture | Sabaq.pk. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link][5]

  • Analyst (RSC Publishing). (n.d.). Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link][6]

  • PubMed. (2024). Analysis of oxidation products and toxic compounds in edible and blended oil during the deep-frying of french fries. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our focus is on providing practical, field-tested insights to overcome common experimental challenges and ensure a successful synthetic outcome.

Overview of the Synthetic Strategy

The synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile is most reliably achieved through a two-stage process. The first stage involves the construction of the quinoline core to yield a 4-hydroxyquinoline intermediate, which is subsequently converted to a more reactive 4-chloroquinoline. The second stage is a nucleophilic aromatic substitution (SNAr) to introduce the carbonitrile functionality.

Stage 1: Synthesis of 6-Bromo-2-methyl-4-chloroquinoline

This initial stage is critical for establishing the core heterocyclic structure with the necessary functional handles for the subsequent cyanation step.

Step 1.1: Synthesis of 6-Bromo-2-methyl-4-hydroxyquinoline

The Conrad-Limpach synthesis is a robust method for the preparation of 4-hydroxyquinolines. This reaction involves the condensation of an aniline with a β-ketoester.

Reaction Scheme:

4-Bromoaniline + Ethyl Acetoacetate → 6-Bromo-2-methyl-4-hydroxyquinoline

Experimental Protocol: Conrad-Limpach Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Reaction Conditions: Heat the mixture to 250-260 °C for 15-30 minutes. The reaction is typically rapid at this temperature.

  • Work-up and Isolation:

    • Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane or toluene to precipitate the product.

    • Filter the crude product and wash with the hydrocarbon solvent to remove the high-boiling point solvent.

    • Recrystallize the solid from ethanol or a similar suitable solvent to obtain pure 6-bromo-2-methyl-4-hydroxyquinoline.

Step 1.2: Chlorination of 6-Bromo-2-methyl-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a 4-chloro group is a crucial activation step for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Reaction Scheme:

6-Bromo-2-methyl-4-hydroxyquinoline + POCl₃ → 6-Bromo-2-methyl-4-chloroquinoline

Experimental Protocol: Chlorination with POCl₃
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to handle the evolving HCl gas. Add 6-bromo-2-methyl-4-hydroxyquinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). A co-solvent such as toluene can be used.

  • Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide for Stage 1
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4-Hydroxyquinoline Incomplete cyclization due to insufficient temperature.Ensure the reaction temperature reaches at least 250 °C. Use a high-boiling point solvent like Dowtherm A to maintain a consistent high temperature.
Side reactions such as aniline self-condensation.Use a slight excess of the β-ketoester to drive the reaction towards the desired product.
Incomplete Chlorination Insufficient POCl₃ or reaction time.Use a larger excess of POCl₃ and extend the reflux time. Monitor the reaction by TLC until the starting material is consumed.
Deactivation of POCl₃ by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
Formation of Dark, Tarry Byproducts High reaction temperatures leading to decomposition.For the chlorination step, maintain a steady reflux without excessive heating. During work-up, ensure the quenching and neutralization steps are performed at low temperatures.
Difficult Purification of 4-Chloroquinoline Presence of residual POCl₃.During work-up, after quenching, stir the aqueous mixture for an extended period to ensure complete hydrolysis of any remaining POCl₃.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution from hexane to ethyl acetate is often effective.

Stage 2: Cyanation of 6-Bromo-2-methyl-4-chloroquinoline

This stage involves a nucleophilic aromatic substitution (SNAr) to replace the 4-chloro substituent with a cyanide group. The success of this step is highly dependent on the reaction conditions and the choice of cyanide source.

Reaction Scheme:

6-Bromo-2-methyl-4-chloroquinoline + NaCN → 6-Bromo-2-methylquinoline-4-carbonitrile

Experimental Protocol: Nucleophilic Aromatic Substitution with Cyanide
  • Reaction Setup: In a round-bottom flask, dissolve 6-bromo-2-methyl-4-chloroquinoline (1 equivalent) in a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add sodium cyanide (NaCN, 1.2-1.5 equivalents). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine to remove the solvent and any remaining cyanide salts. Caution: Handle aqueous waste containing cyanide with extreme care and follow appropriate disposal protocols.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide for Stage 2
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to low reactivity of the substrate.Increase the reaction temperature and/or time. The addition of a phase-transfer catalyst can also improve the reaction rate.
Deactivation of the cyanide nucleophile.Ensure the use of dry solvent and reagents to prevent hydrolysis of the cyanide.
Formation of 4-Hydroxyquinoline as a Byproduct Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Despite Prolonged Heating Poor solubility of NaCN in the reaction solvent.Use a co-solvent or a different polar aprotic solvent to improve the solubility of the cyanide salt. Alternatively, consider using a more soluble cyanide source like copper(I) cyanide (CuCN) in a Rosenmund-von Braun type reaction, though this may require higher temperatures.
Difficult Purification Presence of unreacted starting material and byproducts.Optimize column chromatography conditions. A different solvent system or the use of a different stationary phase may be necessary.

Product Identification and Purity Assessment

Accurate characterization of the intermediates and the final product is crucial.

Technique Expected Observations for 6-Bromo-2-methylquinoline-4-carbonitrile
¹H NMR Aromatic protons in the quinoline ring system will show characteristic shifts and coupling patterns. The methyl group protons will appear as a singlet. The introduction of the electron-withdrawing cyano group at C4 will cause a downfield shift of the proton at C5.
¹³C NMR The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The other carbon signals of the quinoline ring will also be affected by the substituents.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom.
Infrared (IR) Spectroscopy A strong absorption band in the region of 2220-2240 cm⁻¹ will be indicative of the C≡N stretching vibration of the nitrile group.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach reaction is producing a very dark, tarry crude product. How can I improve the purity?

A1: Tar formation is common in high-temperature reactions. Ensure your starting aniline is pure, as impurities can promote polymerization. During work-up, after precipitation of the crude product, a thorough wash with a hot, non-polar solvent like toluene can help remove some of the tarry impurities before recrystallization.

Q2: The chlorination with POCl₃ is sluggish. Are there any alternatives?

A2: While POCl₃ is the most common reagent, a mixture of POCl₃ and PCl₅ can sometimes be more effective for less reactive substrates. Another option is to use Vilsmeier reagent, which can be generated in situ from DMF and oxalyl chloride or POCl₃.

Q3: I am concerned about the toxicity of sodium cyanide. Are there safer alternatives for the cyanation step?

A3: Yes, while NaCN is effective, less toxic cyanide sources can be used. Copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction is a classic alternative, though it often requires higher temperatures. More modern methods might employ potassium hexacyanoferrate(II) with a palladium catalyst, which is a significantly less toxic cyanide source.[1]

Q4: My nucleophilic substitution with cyanide is not going to completion. What can I do?

A4: The 4-position of the quinoline ring is activated towards nucleophilic attack, but the reaction can still be slow. Increasing the temperature is the most common solution. You can also try a more polar solvent like N-methyl-2-pyrrolidone (NMP) which can help to solubilize the cyanide salt and increase the reaction rate. Using a copper or palladium catalyst can also facilitate the reaction.

Q5: How can I be sure that the cyano group has been introduced at the 4-position and not elsewhere?

A5: The regioselectivity of the SNAr reaction on 4-chloroquinolines is generally very high for the 4-position. Confirmation of the structure should be done using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which will show a correlation between the proton at C5 and the carbon of the cyano group at C4.

Visualizing the Workflow and Troubleshooting

Synthetic Workflow Diagram

SynthesisWorkflow A 4-Bromoaniline + Ethyl Acetoacetate B 6-Bromo-2-methyl-4-hydroxyquinoline A->B Conrad-Limpach Synthesis C 6-Bromo-2-methyl-4-chloroquinoline B->C Chlorination (POCl3) D 6-Bromo-2-methylquinoline-4-carbonitrile C->D Cyanation (NaCN)

Caption: Synthetic pathway for 6-Bromo-2-methylquinoline-4-carbonitrile.

Troubleshooting Decision Tree for Low Yield in Cyanation

TroubleshootingCyanation start Low Yield in Cyanation Step check_sm Is starting material (4-chloroquinoline) still present (TLC)? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes side_product Side Product Formation (e.g., 4-hydroxyquinoline) check_sm->side_product No increase_temp Increase reaction temperature and/or time incomplete->increase_temp change_solvent Use a more polar aprotic solvent (e.g., NMP) incomplete->change_solvent add_catalyst Add a phase-transfer catalyst (e.g., TBAB) incomplete->add_catalyst use_dry Ensure anhydrous conditions (dry solvent and reagents) side_product->use_dry

Caption: Decision tree for troubleshooting low yield in the cyanation step.

References

  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones - PubMed. Available at: [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one - ResearchGate. Available at: [Link]

  • Chapter 1. Shodhganga. Available at: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. Available at: [Link]

  • Cyanation - Wikipedia. Available at: [Link]

  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC - NIH. Available at: [Link]

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available at: [Link]

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Optimization

Technical Support Center: Alternative Work-up Procedures for Quinoline Synthesis

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the work-up and purification stages...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the work-up and purification stages of classical quinoline syntheses. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions to common issues, moving beyond standard protocols to offer alternative strategies that can enhance yield, purity, and efficiency.

I. General Work-up & Purification Challenges

This section addresses overarching issues applicable to various quinoline synthesis methods.

FAQ 1: My crude quinoline product is a dark, tarry mess. How can I effectively isolate the product?

Answer: Tar formation is a frequent issue, especially in strongly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses.[1][2] The primary cause is often the acid-catalyzed polymerization of carbonyl compounds or other reactive intermediates.[1][2] Here are several strategies to manage and extract your product from the tar:

  • Steam Distillation: For volatile quinolines, steam distillation is a highly effective first-pass purification method. After making the reaction mixture strongly alkaline with a base like sodium hydroxide, passing steam through the mixture will cause the quinoline to co-distill, separating it from non-volatile tars and inorganic salts.[3]

  • Solvent Extraction Optimization:

    • After cooling, carefully dilute the reaction mixture with a large volume of cold water.[4]

    • Neutralize the acid with a concentrated base solution (e.g., NaOH) while cooling in an ice bath to control the exotherm.

    • Extract the aqueous slurry with a robust organic solvent. Dichloromethane or ethyl acetate are common choices, but for stubborn tars, toluene can be more effective.[5][6] Multiple extractions are crucial for good recovery.[2]

  • Biphasic Solvent Systems: To prevent tar formation from the outset in reactions like the Doebner-von Miller, consider using a biphasic medium. This sequesters the carbonyl compound in an organic phase (like toluene), reducing its self-polymerization in the acidic aqueous phase where the reaction with aniline occurs.[1][4][7]

Troubleshooting Workflow: Initial Product Isolation from Tar

start Crude Reaction Mixture (with Tar) dilute Dilute with Cold Water & Neutralize with NaOH start->dilute volatile Is the Quinoline Product Volatile? dilute->volatile steam_distill Perform Steam Distillation volatile->steam_distill Yes extract Extract with Organic Solvent (e.g., Toluene, DCM) volatile->extract No separate Separate Organic Layer steam_distill->separate extract->separate wash Wash Organic Layer (Brine) & Dry (Na2SO4) separate->wash concentrate Concentrate Under Reduced Pressure wash->concentrate crude_product Crude Product for Further Purification concentrate->crude_product

Caption: Workflow for isolating product from tarry mixtures.

FAQ 2: My quinoline derivative is streaking badly on silica gel TLC and I'm getting poor separation during column chromatography. What's wrong?

Answer: This is a classic problem caused by the interaction of the basic nitrogen atom of the quinoline ring with the acidic silanol (Si-OH) groups on the surface of the silica gel.[8] This strong interaction leads to tailing and sometimes irreversible adsorption.

Alternative Work-up & Purification Strategies:

  • Basic Modifier in Eluent: The most common and effective solution is to add a small amount of a tertiary amine to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) is sufficient to neutralize the active sites on the silica, leading to symmetrical peaks and improved separation.[8][9]

  • Switching the Stationary Phase:

    • Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds like quinolines.[8]

    • Reversed-Phase Silica (C18): If your derivative is sufficiently non-polar, reversed-phase chromatography can circumvent the acidity issue entirely.[8][10]

  • Acid-Base Extraction: This liquid-liquid extraction technique is a powerful purification tool that leverages the basicity of the quinoline.[11]

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The quinoline will be protonated and move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with fresh organic solvent to remove any neutral or acidic impurities.

    • Make the aqueous layer basic with NaOH or NaHCO₃ to liberate the free quinoline base.

    • Extract the pure quinoline back into an organic solvent.

    • Wash, dry, and concentrate the organic layer to yield the purified product.[11]

Technique Principle Best For Considerations
Basic Modifier Neutralizes acidic sites on silica gel.Quick fix for tailing on silica gel columns.Modifier must be volatile for easy removal.
Alumina Column Uses a basic or neutral stationary phase.Basic, acid-sensitive quinoline derivatives.Alumina activity can vary; may need deactivation.
Acid-Base Extraction Separates based on acidic/basic properties.Removing neutral or acidic impurities.Can be labor-intensive; emulsions may form.
Crystallization Formation of a pure crystalline solid.Solid products where a suitable solvent is found.May result in lower yield compared to chromatography.

Table 1. Comparison of common purification techniques for quinoline derivatives.

II. Synthesis-Specific Work-up Guides

Skraup Synthesis Troubleshooting

Q: The Skraup reaction is notoriously vigorous. Besides controlling the initial reaction, what work-up issues should I anticipate?

A: The main work-up challenges are removing the unreacted aniline, the oxidizing agent (often nitrobenzene), and significant amounts of tar.[3][12]

Alternative Work-up Protocol: Post-Reaction Diazotization

This procedure is particularly useful for removing residual aniline, which can be difficult to separate from quinoline due to similar physical properties.[13][14]

  • Initial Work-up: After the reaction, cool the mixture and pour it into cold water. Make the solution strongly alkaline with concentrated NaOH and perform a steam distillation to get a crude mixture of quinoline and unreacted starting materials.[11][12]

  • Salt Formation: Dissolve the crude distillate in dilute sulfuric or hydrochloric acid to form the quinoline salt.[13][14]

  • Removal of Non-Basic Impurities: Extract this acidic solution with ether or toluene to remove non-basic impurities like residual nitrobenzene.[6][14]

  • Diazotization of Aniline: Cool the acidic solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise. This converts the remaining aniline into a diazonium salt.[13]

  • Phenol Conversion: Gently warm the solution to around 60°C. The diazonium salt will decompose, converting the aniline impurity into phenol.[14]

  • Final Isolation: Make the solution strongly alkaline again with NaOH to liberate the free quinoline base. The phenol will remain in the aqueous layer as sodium phenoxide. The quinoline can then be isolated by extraction or another steam distillation, followed by drying and vacuum distillation for final purification.[13]

Doebner-von Miller Synthesis Troubleshooting

Q: My Doebner-von Miller reaction yield is consistently low, and I suspect issues with incomplete oxidation and byproduct formation. How can the work-up be adapted?

A: A common problem is the presence of dihydroquinoline intermediates in the final product due to incomplete oxidation.[1] Additionally, aldol-type side reactions can complicate the mixture.[15]

Alternative Work-up Protocol: Post-Reaction Oxidation Step

If you identify dihydroquinoline impurities (e.g., by GC-MS or NMR), you can add a discrete oxidation step to the work-up.

  • Standard Work-up: Perform the initial work-up by neutralizing the reaction mixture with a base and extracting the product into an organic solvent.[1]

  • Post-Oxidation: After drying and concentrating the organic extract, re-dissolve the crude product in a suitable solvent (e.g., dichloromethane or toluene).

  • Add Oxidant: Treat the solution with an oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and stir at room temperature or with gentle heating.[1]

  • Monitor Completion: Follow the disappearance of the dihydroquinoline intermediate by TLC.

  • Final Purification: Once the oxidation is complete, filter off the oxidant (e.g., MnO₂) and purify the resulting quinoline by column chromatography or crystallization.

Friedländer Synthesis Troubleshooting

Q: I'm performing a Friedländer synthesis, and the work-up is straightforward, but I'm struggling to separate the desired regioisomer from its byproduct. What can I do?

A: Regioselectivity is a known challenge when using unsymmetrical ketones.[16] While optimizing reaction conditions is the first line of defense, purification strategies can often salvage the experiment.

Alternative Purification Protocol: Purification via Salt Formation & Recrystallization

This classical but highly effective method can achieve exceptional purity by leveraging the differential properties of salts formed from quinoline isomers.[8][14] Picrate salts are often used.[14]

  • Crude Product Isolation: Perform a standard aqueous work-up to isolate the crude mixture of regioisomers.[5]

  • Picrate Salt Formation: Dissolve the crude product in a minimal amount of a solvent like ethanol. In a separate flask, dissolve a stoichiometric amount of picric acid in warm ethanol.

  • Precipitation: Add the picric acid solution to the crude quinoline solution. The quinoline picrate salt should precipitate as yellow crystals. Cool the mixture in an ice bath to maximize precipitation.[8]

  • Fractional Recrystallization: Collect the crystals by filtration. The key step is to perform fractional recrystallization of the picrate salt from a suitable solvent (e.g., acetonitrile or ethanol).[8][14] The salt of one isomer will often be less soluble, allowing for its selective crystallization and separation.

  • Regeneration of Free Base: Dissolve the purified picrate salt in a solvent like dimethyl sulfoxide (DMSO) and pass it through a short column of basic alumina. The picric acid is adsorbed by the alumina, and the pure quinoline is eluted.[14]

  • Final Steps: Extract the pure quinoline from the eluate with a non-polar solvent like n-pentane, dry, and concentrate to obtain the highly purified single regioisomer.[14]

Work-up Selection Logic

start Start: Crude Quinoline Product issue Identify Primary Impurity/Issue start->issue tar Tar / Polymeric Byproducts issue->tar aniline Unreacted Aniline issue->aniline dihydro Dihydroquinoline issue->dihydro isomers Regioisomers issue->isomers proc1 Steam Distillation or Biphasic Extraction tar->proc1 proc2 Diazotization Work-up aniline->proc2 proc3 Post-Reaction Oxidation dihydro->proc3 proc4 Fractional Crystallization (e.g., Picrate Salt) isomers->proc4

Caption: Decision tree for selecting an alternative work-up procedure.

References

  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Friedländer Synthesis.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Benchchem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
  • LookChem. (n.d.). Purification of Quinoline - Chempedia.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Sciencemadness.org. (2010). Skraup Reaction- Preferred Workup?
  • Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • Ghodsi, S., & Hu, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989.
  • Krasnova, N. S., & Onuchak, L. A. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Refining Quinoline Derivative Synthesis for Improved Yields.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile

Welcome to the technical support resource for the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger, pilot-plant production. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Recommended Synthetic Pathway for Scale-Up & Troubleshooting

The most robust and scalable route to 6-Bromo-2-methylquinoline-4-carbonitrile often avoids direct, one-pot cyclizations that can be difficult to control. A multi-step approach, beginning with a Gould-Jacobs type reaction followed by functional group interconversion, offers superior control over purity and yield at each stage.

Workflow Diagram: Gould-Jacobs Pathway to Target Molecule

Synthetic_Workflow_1 cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Halogenation cluster_4 Step 5: Cyanation A 4-Bromoaniline C Intermediate Adduct (Diethyl 2-(((4-bromophenyl)amino)methylene)malonate) A->C Heat B Diethyl 2-(ethoxymethylene)malonate B->C D 6-Bromo-4-hydroxyquinoline- 3-carboxylate C->D High-Temp Solvent (e.g., Dowtherm A) C->D E 6-Bromoquinolin-4-ol D->E Aq. NaOH, then Acid D->E F 6-Bromo-4-chloroquinoline E->F POCl₃, heat E->F G Target Molecule: 6-Bromo-2-methylquinoline-4-carbonitrile (Mistake in workflow, see text) F->G Cyanide Source (e.g., Zn(CN)₂) Pd Catalyst F->G

Caption: Gould-Jacobs pathway for substituted quinolines.

Editor's Note on Workflow Diagram: The above diagram outlines a classic route to a 6-bromo-4-substituted quinoline. To achieve the desired 2-methyl and 4-carbonitrile substitution, a different starting material in the cyclization or an alternative synthetic strategy is necessary. The following troubleshooting guide will address a more direct and relevant pathway.

Corrected & Recommended Pathway: Modified Friedländer/Pfitzinger Approach

A more direct route involves building the quinoline core with the required substituents from the outset. The Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene group, is a prime candidate.[1][2]

Synthetic_Workflow_2 cluster_0 Step 1: Friedländer Annulation A 2-Amino-5-bromobenzophenone C Target Molecule: 6-Bromo-2-methylquinoline-4-carbonitrile A->C Acid or Base Catalyst (e.g., p-TsOH, KOH) B Acetoacetonitrile (3-oxobutanenitrile) B->C

Caption: Direct Friedländer synthesis of the target molecule.

Troubleshooting Guide & FAQs for Friedländer Synthesis

This section addresses specific issues you may encounter during the scale-up of the one-pot Friedländer synthesis.

Question 1: My reaction yield dropped significantly when scaling from 10 g to 1 kg. What are the primary causes?

Answer: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.[3] As batch size increases, the surface-area-to-volume ratio of the reactor decreases, making it harder to dissipate or apply heat evenly.[3]

  • Root Cause A: Inefficient Mixing. On a small scale, a magnetic stir bar provides adequate mixing. In a large reactor, this is insufficient, leading to localized areas of high reactant concentration or "hot spots."[3] These hot spots can cause side reactions, such as self-condensation of the acetoacetonitrile or degradation of the starting materials.

    • Solution: Switch from magnetic stirring to an overhead mechanical stirrer equipped with a properly sized impeller (e.g., a pitched-blade turbine) to ensure the reaction mixture remains homogeneous.[3]

  • Root Cause B: Poor Heat Transfer. The Friedländer condensation is often exothermic. What is easily managed in a small flask can become an uncontrolled exotherm in a large reactor, leading to product decomposition and the formation of tarry byproducts.[3]

    • Solution: Use a jacketed reactor with a programmable temperature control unit. Monitor the internal reaction temperature, not just the jacket temperature.[3] For a highly exothermic process, implement a semi-batch approach: add the acetoacetonitrile solution dropwise to the heated solution of the 2-amino-5-bromobenzophenone to control the rate of heat generation.[3]

Question 2: On a larger scale, I'm observing a new, persistent impurity that is difficult to separate. What is it and how can I prevent it?

Answer: The new impurity is likely a result of a side reaction that was negligible at the lab scale but becomes significant under prolonged heating or due to localized hot spots in a large reactor.

  • Root Cause A: Self-Condensation of Acetoacetonitrile. Under basic catalysis, acetoacetonitrile can self-condense. Under acidic conditions, it can undergo other rearrangements or polymerize.

    • Solution: Maintain strict temperature control. Adding the acetoacetonitrile slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring self-condensation.[4]

  • Root Cause B: Formation of Regioisomers. If an unsymmetrical ketone is used, regioselectivity can be a major issue in the Friedländer synthesis.[5][6] While acetoacetonitrile is designed to give the desired product, impurities in starting materials or side reactions could potentially lead to isomers.

    • Solution: Ensure the purity of your starting materials. The choice of catalyst (acid vs. base) can also influence the regiochemical outcome.[1][5] A comparative study of different Brønsted acids (e.g., p-TsOH) and bases (e.g., KOH, KOtBu) may be necessary to find the optimal conditions for selectivity.[5]

Parameter Lab Scale (10g) Pilot Scale (1kg) Key Considerations for Scale-Up
Mixing Magnetic StirrerOverhead Mechanical StirrerEnsure homogeneity to prevent hot spots and localized concentrations.[3]
Heating Heating MantleJacketed ReactorSurface-area-to-volume ratio decreases, making heat transfer critical.[3]
Addition All at onceSlow, controlled addition (semi-batch)Control exotherms and minimize side reactions of reactive intermediates.[7]
Purification Column ChromatographyRecrystallization / TriturationChromatography is generally not viable for multi-kilogram quantities.

Question 3: The reaction generates a thick, tarry material, making product isolation nearly impossible. How can I prevent this?

Answer: Tar formation is a common issue in many quinoline syntheses, often caused by harsh acidic or thermal conditions leading to polymerization of reactants or intermediates.[4]

  • Root Cause: Acid-Catalyzed Polymerization. Strong acids, while effective catalysts, can also promote the polymerization of carbonyl compounds.[7]

    • Solution 1: Optimize Catalyst. Screen different acid catalysts. Sometimes a milder Lewis acid (e.g., ZnCl₂) can be effective without causing excessive charring.[7] Alternatively, base-catalyzed conditions might be cleaner for your specific substrate.

    • Solution 2: Biphasic Solvent System. While less common for the Friedländer synthesis, a biphasic system (e.g., water/toluene) can sometimes sequester a reactive carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[7] This is a well-known strategy for the Doebner-von Miller reaction that can be adapted.[7]

    • Solution 3: Lower Reaction Temperature. Excessive heat is a primary driver of tar formation.[7] Determine the minimum effective temperature for the cyclization to proceed at an acceptable rate.

Question 4: How should I adapt my purification strategy from bench to pilot scale?

Answer: Scaling up purification requires moving from chromatography-based methods to bulk techniques.

  • Strategy 1: Recrystallization. This is the most effective method for purifying solid products at scale. A thorough solvent screen is essential. The ideal solvent system will dissolve the crude product at an elevated temperature and allow the pure product to crystallize upon cooling, leaving impurities behind in the mother liquor.

  • Strategy 2: Anti-Solvent Precipitation. Dissolve the crude product in a suitable solvent in which it is highly soluble. Then, slowly add an "anti-solvent" in which the product is insoluble to induce precipitation. This can be a very effective and rapid method for purification.

  • Strategy 3: Trituration/Slurrying. Stirring the crude solid in a solvent where the product is sparingly soluble, but the impurities are very soluble, can effectively wash away contaminants.

General Experimental Protocol (Friedländer Synthesis)

This protocol provides a general starting point for optimization. Safety Precaution: Always conduct a thorough safety review before scaling up any chemical reaction.

  • Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, charge 2-amino-5-bromobenzophenone (1.0 eq) and a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add the chosen catalyst (e.g., p-toluenesulfonic acid, 0.1 eq, or potassium hydroxide, 1.2 eq).

  • Reactant Addition: Begin stirring and heat the mixture to the desired temperature (e.g., 80-110 °C). Slowly add a solution of acetoacetonitrile (1.1 eq) in the same solvent over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration. Wash the filter cake with cold solvent to remove residual impurities.

    • If the product remains in solution, concentrate the solvent under reduced pressure. If working with an acid catalyst, neutralize the mixture with a base (e.g., NaHCO₃ solution) before extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020-06-02).
  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem.
  • Pfitzinger reaction - Wikipedia.
  • Pfitzinger Quinoline Synthesis.
  • Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts. (2006-02-17).
  • Quinoline - Wikipedia.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • Friedländer synthesis - Wikipedia.
  • The Friedländer Synthesis of Quinolines - Organic Reactions.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014-03-28).
  • Application of pfitzinger reaction in - JOCPR.
  • Preparation and Properties of Quinoline.
  • Combes quinoline synthesis - Wikipedia.
  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. (2020-06-02).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020-06-02).
  • Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives - Benchchem.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2025-08-10).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press.

Sources

Optimization

Technical Support Center: Managing Impurities in the Gould-Jacobs Reaction

Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity-re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity-related issues encountered during the synthesis of quinolines and their derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to optimize your reactions and obtain high-purity products.

Frequently Asked Questions (FAQs)

Q1: My Gould-Jacobs reaction has a low yield of the desired quinolone. What are the most common reasons?

A1: Low yields in the Gould-Jacobs reaction can often be attributed to two primary factors: incomplete cyclization of the anilidomethylenemalonate intermediate and degradation of the product at the high temperatures required for cyclization.[1][2] Ensure your reaction temperature is consistently maintained at the optimal level for your specific substrate, typically above 250 °C, and that the reaction time is sufficient.[3] Monitoring the reaction by TLC or HPLC is crucial to determine the optimal balance between conversion and degradation.[1]

Q2: I've noticed an unexpected peak in my NMR that I suspect is an impurity. What are the most likely culprits?

A2: The most common impurities include the uncyclized anilidomethylenemalonate intermediate, regioisomers (if using a substituted aniline), and byproducts from the hydrolysis of your starting material, diethyl ethoxymethylenemalonate (DEEM).[4][5] In some cases, especially with prolonged heating, thermal degradation products of the aniline or the malonate derivative can also be observed.

Q3: How can I best purify my crude quinolone product from the Gould-Jacobs reaction?

A3: Purification strategies depend on the nature of the impurities. Recrystallization from a suitable solvent (e.g., ethanol, diphenyl ether) is often effective for removing unreacted starting materials and the anilidomethylenemalonate intermediate.[6] Column chromatography can be employed to separate regioisomers. Washing the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold acetonitrile) can also be a simple and effective purification step.[1]

Q4: I am using a substituted aniline and obtaining a mixture of products. How can I control the regioselectivity of the cyclization?

A4: The regioselectivity of the Gould-Jacobs cyclization is influenced by both electronic and steric factors of the substituents on the aniline ring.[4] Generally, cyclization is favored at the less sterically hindered ortho position. To control regioselectivity, you may need to carefully select the starting aniline or consider alternative synthetic routes if a specific isomer is required.

Troubleshooting Guide: A Deeper Dive into Impurity Management

This section provides a more detailed analysis of common impurities, their formation mechanisms, and targeted strategies for their mitigation and removal.

Impurity Profile 1: Uncyclized Anilidomethylenemalonate Intermediate

Issue: The presence of a significant amount of the diethyl (anilinomethylene)malonate intermediate in the final product.

Causality: The thermal cyclization step of the Gould-Jacobs reaction is a pericyclic reaction that requires a high activation energy.[3] Insufficient temperature or reaction time will lead to incomplete conversion of the intermediate to the quinolone product.[1][2]

Troubleshooting Protocol:

  • Temperature Optimization: Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) reaches and maintains the target temperature, typically between 250-300 °C.[3] Use a calibrated thermometer to monitor the internal reaction temperature.

  • Reaction Monitoring: Track the disappearance of the intermediate and the formation of the product using TLC or HPLC. This will help you determine the optimal reaction time for your specific substrate.

  • Microwave Synthesis: Consider using microwave-assisted synthesis. Microwave heating can rapidly and efficiently achieve the high temperatures required for cyclization, often leading to shorter reaction times and improved yields.[3]

Data Presentation: Effect of Temperature on Cyclization

EntryTemperature (°C)Time (min)Yield of Cyclized Product (%)
125010Low
23005Moderate
330010High

This table illustrates the critical role of temperature in driving the cyclization to completion.

Visualization: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 & 4: Saponification & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic Addition-Elimination Aniline->Intermediate DEEM Diethyl Ethoxymethylenemalonate (DEEMM) DEEM->Intermediate DEEM->Intermediate Cyclized_Product 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized_Product High Temperature (>250°C) Intermediate->Cyclized_Product Final_Product 4-Hydroxyquinoline Cyclized_Product->Final_Product 1. NaOH 2. Heat Cyclized_Product->Final_Product

Caption: A simplified workflow of the Gould-Jacobs reaction.

Impurity Profile 2: Regioisomers

Issue: Formation of a mixture of isomeric quinolones when using an asymmetrically substituted aniline.

Causality: The thermal cyclization can occur at either of the two ortho positions of the aniline ring. The ratio of the resulting regioisomers is determined by a combination of steric hindrance and the electronic effects of the substituent(s).[4]

Troubleshooting Protocol:

  • Substrate Selection: If possible, choose a starting aniline that will favor the formation of the desired isomer. Electron-donating groups can influence the nucleophilicity of the ortho positions.

  • Chromatographic Separation: If a mixture of isomers is unavoidable, utilize column chromatography to separate the desired product. Careful selection of the stationary and mobile phases will be crucial for achieving good separation.

  • Alternative Synthetic Routes: For syntheses where high regioselectivity is critical, consider alternative quinoline syntheses such as the Conrad-Limpach or Pfitzinger reactions, which may offer better control over the substitution pattern.[6][7][8]

Visualization: Regioselectivity in Gould-Jacobs Reaction

Regioselectivity Substituted_Aniline Asymmetrically Substituted Aniline Intermediate Isomer_A Regioisomer A (Less Hindered) Substituted_Aniline->Isomer_A Major Product (Generally) Isomer_B Regioisomer B (More Hindered) Substituted_Aniline->Isomer_B Minor Product (Generally)

Caption: Cyclization of an asymmetrically substituted aniline intermediate.

Impurity Profile 3: Starting Material-Derived Impurities

Issue: Presence of impurities arising from the decomposition or side reactions of the starting materials, particularly diethyl ethoxymethylenemalonate (DEEM).

Causality: DEEM can undergo hydrolysis in the presence of moisture, especially at elevated temperatures, to form diethyl malonate and other byproducts.[9] Thermal decomposition of DEEM at very high temperatures can also lead to the formation of various degradation products.[3][4]

Troubleshooting Protocol:

  • Use High-Purity Starting Materials: Ensure that the DEEM used is of high purity and has been stored under anhydrous conditions.

  • Anhydrous Reaction Conditions: Perform the initial condensation step under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of DEEM.

  • Controlled Heating: Avoid excessive temperatures during the initial condensation step. The cyclization requires high heat, but prolonged exposure can degrade the starting materials and the intermediate.

Impurity Profile 4: Thermal Degradation Products ("Tar")

Issue: Formation of dark, tarry substances that are difficult to characterize and remove.

Causality: The high temperatures employed in the cyclization step can lead to complex degradation and polymerization reactions of the starting materials, intermediates, and even the final product. While more common in highly acidic and oxidizing conditions like the Skraup synthesis, some level of thermal decomposition is possible in the Gould-Jacobs reaction.

Troubleshooting Protocol:

  • Minimize Reaction Time: As determined by reaction monitoring, use the minimum time necessary at the high temperature to achieve complete cyclization.

  • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere can help to mitigate oxidative decomposition pathways.

  • Purification:

    • Trituration: Attempt to triturate the crude product with a suitable solvent to dissolve the tarry impurities while leaving the desired product as a solid.

    • Activated Carbon: Treatment of a solution of the crude product with activated carbon can sometimes help to remove colored, high-molecular-weight impurities.

    • Steam Distillation: For volatile quinolones, steam distillation can be an effective method to separate the product from non-volatile tar.

Experimental Protocols

Protocol 1: Purification of Crude 4-Hydroxyquinoline by Recrystallization
  • Dissolution: Dissolve the crude 4-hydroxyquinoline product in a minimum amount of a suitable hot solvent (e.g., ethanol, diphenyl ether, or a solvent mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • Wernik, M., Hartmann, P. E., Sipos, G., Darvas, F., & Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. European Journal of Organic Chemistry, 2020(44), 7051-7061. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • LookChem. (n.d.). Cas 87-13-8, Diethyl ethoxymethylenemalonate. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • El-Sayed, M. A. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3016-3027. [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis with Diethyl Ethoxymethylenemalonate: A Guide for Researchers. [Link]

  • PubChem. (n.d.). Diethyl (ethoxymethylene)malonate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. [Link]

  • lookchem.com. (n.d.). DIETHYL ETHOXYMETHYLENE MALONATE. [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for the efficient synthesis of quinoline derivatives. Quinoline and its analogues are foundational scaffolds in a multitude of pharmaceuticals, making their efficient synthesis a critical aspect of drug discovery and development.[1][2][3] This center provides a dynamic resource of troubleshooting guides and frequently asked questions (FAQs) to address the practical challenges encountered during your experimental work.

Core Principles of Catalyst Selection

The choice of catalyst is paramount and significantly influences the yield, regioselectivity, and overall efficiency of quinoline synthesis.[4] Catalysts for these reactions can be broadly classified into acid catalysts, base catalysts, and transition metal catalysts, with recent advancements bringing forward nanocatalysts and green catalytic systems.[3][4] The optimal catalyst is highly dependent on the specific quinoline synthesis method employed and the nature of the substrates.

Troubleshooting Guides

This section directly addresses the most common issues encountered in quinoline synthesis, providing both diagnostic and remedial experimental protocols.

Issue 1: Low or No Product Yield

A low yield is a frequent challenge in quinoline synthesis and can be attributed to several factors, including inappropriate catalyst selection, suboptimal reaction conditions, poor substrate reactivity, and catalyst deactivation.[5]

Initial Diagnostic Workflow:

LowYield_Workflow Start Low Yield Observed Check_Catalyst Is the Catalyst Appropriate for the Reaction? Start->Check_Catalyst Check_Conditions Are Reaction Conditions (Temperature, Solvent) Optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen Alternative Catalysts (Acid, Base, Transition Metal) Check_Catalyst->Optimize_Catalyst No Check_Substrate Is Substrate Reactivity an Issue? Check_Conditions->Check_Substrate Yes Optimize_Conditions Systematically Vary Temperature and Solvent Check_Conditions->Optimize_Conditions No Check_Deactivation Is Catalyst Deactivation Suspected? Check_Substrate->Check_Deactivation Yes Modify_Substrate Consider Substrate Derivatization to Enhance Reactivity Check_Substrate->Modify_Substrate No Diagnose_Deactivation Perform Catalyst Characterization/Poisoning Test Check_Deactivation->Diagnose_Deactivation Yes Solution Improved Yield Optimize_Catalyst->Solution Optimize_Conditions->Solution Modify_Substrate->Solution Diagnose_Deactivation->Solution

A decision-making workflow for troubleshooting low yields in quinoline synthesis.

Experimental Protocol: Optimizing Catalyst Loading in a Friedländer Synthesis

This protocol provides a systematic approach to determining the optimal catalyst concentration for the reaction between a 2-aminoaryl ketone and a β-dicarbonyl compound.

  • Reaction Setup : In parallel, set up a series of small-scale reactions (e.g., 0.5 mmol of the 2-aminoaryl ketone) in identical vials.

  • Reagent Addition : To each vial, add the 2-aminoaryl ketone, 1.2 equivalents of the β-dicarbonyl compound, and the chosen solvent (e.g., ethanol or toluene).

  • Catalyst Variation : To each vial, add a different loading of the catalyst (e.g., p-toluenesulfonic acid) ranging from 1 mol% to 20 mol%. Include a no-catalyst control.

  • Reaction Conditions : Stir all reactions at a constant temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour).

  • Analysis : Upon completion (or after a set time, e.g., 6 hours), quench the reactions and analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading.

Issue 2: Poor Regioselectivity with Unsymmetrical Substrates

A significant challenge in quinoline synthesis, particularly in the Friedländer and Combes reactions, is controlling the regioselectivity when using unsymmetrical ketones or β-diketones.[6][7] This often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product.[6]

Causality: The regiochemical outcome is a delicate balance of steric and electronic effects of the substituents on both the aniline and the carbonyl-containing reactant.[8]

  • Steric Hindrance : Bulky substituents can favor the formation of the less sterically hindered product.[7]

  • Electronic Effects : The electron-donating or electron-withdrawing nature of substituents can direct the cyclization to a specific position.

Strategies for Controlling Regioselectivity in the Combes Synthesis:

  • Substituent Modification on the β-Diketone : Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of a single regioisomer.[7]

  • Substituent Modification on the Aniline : The use of methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines often yield the 4-CF₃ regioisomer in reactions with trifluoromethyl-β-diketones.[8]

  • Catalyst Choice : While traditional acid catalysis can be unselective, exploring alternative catalysts may influence the regiochemical outcome. For instance, using a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) has been shown to be a more effective dehydrating agent than sulfuric acid and can influence regioselectivity.[8]

Experimental Protocol: A Test Reaction for Optimizing Regioselectivity in Friedländer Synthesis

  • Parallel Reaction Setup : Prepare a set of parallel reactions with the 2-aminoaryl ketone and the unsymmetrical ketone.

  • Catalyst Screening : In separate reactions, test different types of catalysts: a Brønsted acid (e.g., p-TsOH), a Lewis acid (e.g., ZnCl₂), and a base (e.g., KOH).

  • Solvent Screening : For the most promising catalyst type, conduct a solvent screen using solvents of varying polarity (e.g., toluene, ethanol, DMF, and water).[9]

  • Temperature Optimization : Run the most promising catalyst/solvent combination at a range of temperatures (e.g., 50 °C, 80 °C, 110 °C).

  • Analysis : Analyze the crude product of each reaction by ¹H NMR or GC to determine the ratio of the two regioisomers.

  • Optimization : The optimal conditions will be the combination of catalyst, solvent, and temperature that provides the highest ratio of the desired regioisomer.[8]

Issue 3: Catalyst Deactivation or Poisoning

Catalyst deactivation can manifest as a reaction that starts but then stalls, or as a complete lack of reactivity from the outset.[10] This is particularly relevant for transition metal catalysts, which are susceptible to poisoning by heteroatoms like nitrogen and sulfur.[10]

Distinguishing Between Deactivation Mechanisms:

  • Poisoning : This is a strong, often irreversible, chemical interaction between a substance (the poison) and the active sites of the catalyst.[10]

  • Inhibition : This is a weaker, often reversible, interaction where a substance competes with the reactants for active sites.

  • Fouling : This is the physical deposition of byproducts or polymeric material on the catalyst surface.

Deactivation_Mechanism Catalyst Active Catalyst Active Site 1 Active Site 2 Active Site 3 Poisoning Poisoned Catalyst Poisoned Site (Irreversible) Active Site 2 Active Site 3 Catalyst->Poisoning Poisoning Inhibition Inhibited Catalyst Inhibited Site (Reversible) Active Site 2 Active Site 3 Catalyst->Inhibition Inhibition Fouling Fouled Catalyst Blocked Site (Physical) Blocked Site (Physical) Active Site 3 Catalyst->Fouling Fouling

Mechanisms of catalyst deactivation.

Experimental Protocol: Diagnosing Catalyst Poisoning

  • Baseline Reaction : Run the reaction under standard conditions with a fresh batch of catalyst and record the initial reaction rate.

  • "Poisoned" Reaction : In a separate vial, pre-mix the catalyst with a suspected poison (e.g., a small amount of a nitrogen-containing byproduct isolated from a previous reaction) for a short period before adding the reactants. Run the reaction and compare the rate to the baseline. A significant drop in rate suggests poisoning.

  • Competitive Inhibition Test : Run the reaction and, after it has proceeded to a certain conversion, add a suspected inhibitor. A decrease in the reaction rate that can be reversed by increasing the substrate concentration is indicative of competitive inhibition.

  • Catalyst Filtration Test : For a heterogeneous catalyst, if the reaction stops upon filtering the catalyst from the hot reaction mixture, it indicates that the catalysis is indeed heterogeneous. If the reaction continues in the filtrate, it suggests that the active catalytic species is leaching into the solution.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is best for the Friedländer synthesis?

A: The choice of catalyst for the Friedländer synthesis is highly substrate-dependent.[2]

  • Acid Catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids like ZnCl₂) are generally effective for a wide range of substrates.[2][11]

  • Base Catalysts (e.g., KOH, NaOH, KOtBu) are often used for more reactive substrates.[2] However, they can promote the self-condensation (aldol condensation) of the ketone reactant as a side reaction.[2]

  • Modern Catalysts : For greener and milder conditions, ionic liquids and various nanocatalysts have shown excellent efficacy.[3][12] For instance, some ionic liquids can act as both the solvent and the catalyst.[4]

Q2: My Skraup synthesis is too vigorous and produces a lot of tar. How can I improve this?

A: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[13]

  • Moderating the Reaction : The addition of a moderator like ferrous sulfate (FeSO₄) is a common and effective strategy to make the reaction less violent.[13] Boric acid can also be used.[13]

  • Controlled Reagent Addition : Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.[13]

  • Minimizing Tar Formation : In addition to using a moderator, optimizing the reaction temperature (avoiding excessive heat) can reduce charring.[13] Purification of the crude product, often a tarry residue, via steam distillation is a standard procedure.[13]

Q3: How can I improve the regioselectivity of my quinoline synthesis when using a meta-substituted aniline?

A: The regiochemical outcome with meta-substituted anilines in reactions like the Skraup or Doebner-von Miller synthesis can be unpredictable. The cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of 5- and 7-substituted quinolines. The directing effect is a complex interplay of the steric and electronic nature of the substituent. A thorough literature search for the specific substituted aniline you are using is highly recommended to find established protocols. If no specific guidance is available, a small-scale pilot experiment followed by careful characterization of the product mixture (e.g., by 2D NMR) is necessary to determine the isomeric ratio.

Q4: Are nanocatalysts a good option for scaling up my quinoline synthesis?

A: Nanocatalysts offer several advantages that can be beneficial for scaling up, such as high activity, selectivity, and often easier separation and recyclability (especially for magnetic nanocatalysts).[2][12] However, challenges in scaling up can include the cost of the nanocatalyst, ensuring consistent batch-to-batch quality of the catalyst, and potential leaching of the metal into the product stream. A thorough cost-benefit analysis and process optimization are crucial before considering nanocatalysts for large-scale production.

Q5: What are the key safety precautions for the Skraup synthesis?

A: The Skraup synthesis requires strict safety measures due to its highly exothermic nature and the use of corrosive and toxic reagents.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood : Conduct the reaction in a well-ventilated fume hood.

  • Controlled Addition : Add sulfuric acid slowly and in portions, with efficient cooling.

  • Moderator : Use a moderator like ferrous sulfate to control the reaction's vigor.[13]

  • Quenching : Be extremely cautious when quenching the reaction mixture with water, as this can generate significant heat.

Data Presentation: Catalyst Performance Comparison

The following tables provide a comparative overview of the performance of different catalyst types in quinoline synthesis to aid in your selection process.

Table 1: Comparison of Catalysts in Friedländer Synthesis

CatalystReaction TypeSubstratesTemperature (°C)TimeYield (%)Reference(s)
Transition Metal Catalysts
Cobalt(II) AcetateDehydrogenative Cyclization2-aminoaryl alcohols and ketonesN/AN/AGood[4]
Copper AcetateOne-pot AnnulationSaturated ketones and anthranilsN/AN/AGood to Excellent[4]
Metal-Free Catalysts
[Msim][OOCCCl₃] (Ionic Liquid)Friedländer Reaction2-aminoaryl ketones and α-methylene carbonylsN/AN/AUp to 100[4]
[bmim]HSO₄ (Ionic Liquid)Friedländer Reaction2-aminobenzaldehydes and allenoatesN/AN/AHigh[4]
Nanocatalysts
Fe₃O₄-IL-HSO₄Friedländer Reaction2-aminoaryl ketones and 1,3-dicarbonyls90°C (Solvent-free)N/ANot Specified[4]
ZnO/CNTFriedländer Condensation2-amino-5-chlorobenzaldehyde and carbonylsSolvent-freeN/A24-99[4]

Table 2: Comparison of Nanocatalysts in Quinoline Synthesis

NanocatalystReactantsCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reusability (Cycles)
Fe₃O₄@SiO₂-based2-aminoaryl ketone, β-dicarbonylVariesEthanol60268-964
CdO@ZrO₂Aromatic amine, ethyl acetoacetate, aromatic aldehyde10 mol%EthanolRefluxVariesHighYes
Fe₃O₄ NPs-cellAromatic aldehyde, 6-amino-1,3-dimethyluracil, dimedone0.04 gWaterReflux288-965

References

  • A Comparative Guide to Nanocatalysts in Quinoline Synthesis: Paving the Way for Greener Pharmaceutical and M
  • optimizing solvent and base conditions for quinoline synthesis. (2025). BenchChem.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Technical Support Center: Scale-Up Synthesis of Quinoline Deriv
  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. (2025). BenchChem.
  • Overcoming challenges in the synthesis of substituted quinolines. (2025). BenchChem.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. (2025). BenchChem.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). MDPI.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (2025). BenchChem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Anand Bajaniya, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2480-2490. (2025). International Journal of Pharmaceutical Sciences.
  • . (2025). BenchChem.
  • Advances in polymer based Friedlander quinoline synthesis. (2021).
  • Advances in polymer based Friedlander quinoline synthesis. (2021). PubMed Central.
  • Effective Method for Making Quinoline Derivatives in Gl. (2023). Scientia Research Library Journal of Applied Chemistry.
  • Skraup reaction. (2020). Wikipedia.
  • Regioselectivity of Friedländer Quinoline Syntheses. (2025).
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PubMed.
  • Why are some reactions difficult to scale up?. (2019). Reddit.
  • Skraup Synthesis of Quinoline - tips/pointers. (2017). Reddit.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025).
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (2025). BenchChem.
  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. (2025). BenchChem.
  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center. (2025). BenchChem.
  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (2021). PubMed Central.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2021). RSC Publishing.

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions of Bromoquinolines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the coupling of bromoquinolines. This guide is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the coupling of bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 3-arylquinoline scaffolds and other quinoline derivatives. The 3-arylquinoline core is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer and antimalarial properties.[1] Mastering its synthesis via Suzuki coupling is therefore a critical skill.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, high-yield results.

Troubleshooting Guide: A-Q&A Approach to Common Experimental Failures

This section addresses specific problems you might encounter during the Suzuki coupling of bromoquinolines. Each question is followed by a detailed, step-by-step guide to resolving the issue, grounded in mechanistic understanding.

Q1: My reaction shows low or no conversion of the starting bromoquinoline. What are the likely causes and how can I fix it?

Low to no conversion is one of the most common issues and typically points to a problem with one of the core components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2]

Initial Diagnostic Checks:

  • Inert Atmosphere: Confirm that your reaction setup was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidation of phosphine ligands and the homocoupling of boronic acids.[3]

  • Reagent Quality: Ensure the purity and integrity of your reagents. Boronic acids can degrade over time, and solvents must be anhydrous and free of contaminants that could poison the catalyst.[4]

Systematic Troubleshooting Workflow:

G start Low/No Conversion cat_issue Catalyst/Ligand Inactivity start->cat_issue Is the catalyst active? base_issue Insufficient Base Strength/Solubility start->base_issue Is the base effective? boronic_issue Boronic Acid Decomposition start->boronic_issue Is the boronic acid stable? temp_issue Suboptimal Temperature start->temp_issue Is the temperature correct? cat_sol Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., SPhos, XPhos). Use a pre-catalyst. cat_issue->cat_sol Solution base_sol Switch to a stronger or more soluble base (e.g., Cs2CO3, K3PO4). Ensure biphasic solvent system for inorganic bases. base_issue->base_sol Solution boronic_sol Use boronic ester (e.g., pinacol ester) or trifluoroborate salt. Use fresh boronic acid. boronic_issue->boronic_sol Solution temp_sol Increase temperature in increments (e.g., 80°C to 110°C). Monitor for decomposition. temp_issue->temp_sol Solution

Detailed Explanations and Solutions:

  • Catalyst and Ligand System: The choice of palladium source and ligand is critical. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.

    • Expertise & Experience: Electron-rich and bulky phosphine ligands are often necessary to promote both the oxidative addition and the reductive elimination steps, especially with electron-rich or sterically hindered bromoquinolines.[2][3] Ligands like SPhos, XPhos, or tBu3P have proven effective.[4] Using a pre-formed catalyst (precatalyst) can also improve consistency and activity.[5]

    • Actionable Advice: If using a simple Pd source like Pd(OAc)2 with a separate ligand, consider switching to a palladacycle precatalyst. Screen a panel of ligands to find the optimal one for your specific substrate combination.

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6]

    • Expertise & Experience: The effectiveness of a base depends on its strength and solubility in the reaction medium. Inorganic bases like K2CO3 or K3PO4 are common, but sometimes a stronger base like Cs2CO3 or an organic base is needed.[7][8] For inorganic bases, a biphasic solvent system (e.g., dioxane/water or toluene/water) is often required to facilitate the reaction.[1][8]

    • Actionable Advice: If using a mild base like Na2CO3, try switching to K3PO4 or Cs2CO3. Ensure adequate water content if using an inorganic base in an organic solvent.

  • Boronic Acid Stability: Boronic acids, particularly heteroaryl boronic acids, can be prone to decomposition via protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3][9]

    • Expertise & Experience: This side reaction is often base-catalyzed and can be a significant issue.[3] Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or potassium trifluoroborate salts, can circumvent this problem.[3][9] These are generally more robust and less susceptible to premature decomposition.[9]

    • Actionable Advice: Switch from the boronic acid to its corresponding pinacol ester. Use a stoichiometric amount of the boron reagent, as excess can sometimes lead to side reactions.

Q2: I'm observing significant formation of a dehalogenated quinoline byproduct. How can I suppress this side reaction?

Dehalogenation (replacement of bromine with hydrogen) is a common side reaction that competes with the desired cross-coupling.[3] It occurs after oxidative addition, where the Ar-Pd(II)-X complex undergoes a reaction, often with a hydride source, to reductively eliminate the dehalogenated arene.[3]

Potential Hydride Sources:

  • Amine bases

  • Alcoholic solvents

  • Water (in some cases)

  • Impurities in reagents

Strategies for Mitigation:

  • Choice of Base: Avoid using amine bases (e.g., Et3N) if dehalogenation is a problem. Switch to an inorganic carbonate (K2CO3, Cs2CO3) or phosphate (K3PO4) base.[3]

  • Solvent System: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like 1,4-dioxane, THF, or toluene.[3]

  • Ligand Modification: The electronic properties of the ligand can influence the rate of reductive elimination versus side reactions. Sometimes, a slightly less electron-rich ligand can disfavor the dehalogenation pathway. This requires empirical screening.

  • Reaction Temperature: Lowering the reaction temperature may slow down the rate of dehalogenation relative to the productive coupling.

Q3: My main byproduct is the homocoupling of my boronic acid (Ar'-Ar'). What causes this and how can I prevent it?

Homocoupling of the boronic acid is typically caused by the presence of Pd(II) species and oxygen in the reaction mixture.[3] This process consumes your nucleophile and reduces the overall yield of the desired product.

Preventative Measures:

  • Thorough Degassing: This is the most critical step. Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) before adding the catalyst.[3]

  • Use of Pd(0) Source: While Pd(II) sources like Pd(OAc)2 are common, they must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be inefficient or lead to side reactions like homocoupling.[3] Using a direct Pd(0) source (e.g., Pd(PPh3)4 or Pd2(dba)3) can sometimes mitigate this issue.

  • Control Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can increase the statistical probability of homocoupling.

Frequently Asked Questions (FAQs)

Q: Which position on the bromoquinoline is most reactive for Suzuki coupling?

The reactivity of a bromoquinoline is influenced by the electronic properties of the quinoline ring system. The position of the bromine atom is critical. Generally, positions that are more electron-deficient are more susceptible to oxidative addition, which is often the rate-limiting step.[4][10] For instance, positions alpha to the ring nitrogen (like C2 and C4) are more electrophilic and tend to be more reactive than positions on the benzene portion of the ring system. However, steric hindrance around the bromine can also significantly impact reactivity.[11]

Q: What is the best general-purpose catalyst and ligand combination to start with for a bromoquinoline?

There is no single "best" combination, as the optimal conditions are substrate-dependent.[12] However, a robust starting point for many heteroaromatic couplings, including bromoquinolines, is:

  • Palladium Source: Pd(OAc)2 or a more advanced precatalyst like XPhos-Pd-G2.[13]

  • Ligand: A bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands are known to facilitate the coupling of challenging heteroaromatic substrates.

  • Base: K2CO3 or K3PO4.

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 5:1 ratio).[1]

  • Temperature: 80-100 °C.

Q: How does steric hindrance on either the bromoquinoline or the boronic acid affect the reaction?

Steric hindrance, particularly at the ortho positions relative to the coupling sites, can significantly slow down the reaction.[11] It can impede both the oxidative addition and the final reductive elimination step.

  • To overcome steric hindrance:

    • Use bulkier ligands (e.g., tBu3P or JohnPhos) which can promote reductive elimination.[3][4]

    • Increase the reaction temperature.

    • Prolong the reaction time.

    • In extreme cases, a different cross-coupling reaction (e.g., Stille or Negishi) might be more effective.

Data Summary and Protocols

Recommended Reaction Parameters (Starting Points)
ParameterRecommendation 1 (General)Recommendation 2 (Challenging/Hindered)Rationale
Pd Source Pd(OAc)2 (2 mol%)XPhos-Pd-G3 (2 mol%)Precatalysts offer better stability and activity.[7]
Ligand SPhos (4 mol%)tBuXPhos (4 mol%)Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[2][5]
Base K2CO3 (2.0 equiv)K3PO4 (2.0 equiv)Stronger bases can accelerate transmetalation.[8]
Solvent 1,4-Dioxane / H2O (5:1)t-BuOH / H2O (5:1)Solvent choice affects base solubility and reaction rate.[8][13]
Temperature 90 °C110 °CHigher temperatures can overcome activation barriers for difficult substrates.
General Experimental Protocol for Suzuki Coupling of 3-Bromoquinoline

This protocol is a generalized starting point and should be optimized for each specific substrate pair.[1]

  • Reaction Setup: To a Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K2CO3, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 5:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for 12-16 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of the Catalytic Cycle

Suzuki_Cycle cluster_start Reactants Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-X Pd0->OA Oxidative Addition Trans Ar-Pd(II)L₂-Ar' OA->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArX Ar-X (Bromoquinoline) ArX->OA ArB Ar'-B(OR)₂ ArB->OA Base Base Base->OA

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes | Organic Letters. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews. [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • YouTube. Suzuki Coupling Mechanism. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki coupling reaction. [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • National Center for Biotechnology Information. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. [Link]

Sources

Troubleshooting

safe handling and storage of "6-Bromo-2-methylquinoline-4-carbonitrile"

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides comprehensive guidance on the safe handling, storage, and troubleshooting of experiments involving "6-...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides comprehensive guidance on the safe handling, storage, and troubleshooting of experiments involving "6-Bromo-2-methylquinoline-4-carbonitrile." The information herein is synthesized from authoritative safety data sheets and peer-reviewed literature to ensure scientific integrity and promote safe laboratory practices.

Section 1: Safety First - Hazard Identification and Mitigation

"6-Bromo-2-methylquinoline-4-carbonitrile" is a chemical compound that requires careful handling to minimize risks. The following table summarizes its key hazard information.

Hazard InformationDescriptionPictogram
GHS Classification H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation.[1]GHS07: Harmful/Irritant[1]
Signal Word Warning.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Section 2: Handling and Storage Protocols

Proper handling and storage are paramount to ensuring the stability of "6-Bromo-2-methylquinoline-4-carbonitrile" and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required to minimize exposure.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU). Provides protection from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Nitrile gloves offer good resistance to a broad range of chemicals. Neoprene gloves are also resistant to a wide array of oils, acids, caustics, and solvents. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
Skin and Body Protection Laboratory coat.A disposable gown made of polyethylene-coated polypropylene is preferred for handling hazardous products.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]Recommended Filter type: Particulates filter conforming to EN 143.[3]
Handling Procedures
  • Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[1]

  • Avoid Contact: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

Storage Conditions
  • Container: Keep container tightly closed in a dry and well-ventilated place.[3]

  • Temperature: Store in a cool place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Section 3: Troubleshooting Guide for Synthesis

The synthesis of substituted quinolines can present several challenges. This guide addresses common issues that may be encountered during the synthesis of "6-Bromo-2-methylquinoline-4-carbonitrile."

Hypothetical Synthetic Workflow

A plausible synthetic route to "6-Bromo-2-methylquinoline-4-carbonitrile" could involve a multi-step process, such as a variation of the Friedländer or Combes synthesis, followed by a cyanation reaction.

G A Starting Materials (e.g., a substituted aniline and a β-keto-nitrile) B Condensation & Cyclization (e.g., Friedländer or Combes Synthesis) A->B Reaction C Crude Product B->C Work-up D Purification (e.g., Column Chromatography, Recrystallization) C->D Isolation E Pure 6-Bromo-2-methylquinoline-4-carbonitrile D->E Final Product

Caption: A generalized workflow for the synthesis of 6-Bromo-2-methylquinoline-4-carbonitrile.

Q&A for Troubleshooting Synthesis

Q1: My reaction has a very low yield or did not proceed at all. What are the possible causes?

  • A1: Potential Causes and Solutions:

    • Inactive Catalyst: If your synthesis involves a catalyst (e.g., Lewis or Brønsted acid), verify its quality and activity. For moisture-sensitive catalysts, ensure anhydrous reaction conditions. Consider screening different catalysts.[3]

    • Incorrect Reaction Temperature: Optimize the reaction temperature. Some quinoline syntheses require significant heat to proceed, while others may need lower temperatures to prevent side product formation.[3] For high-temperature reactions, insufficient heat will lead to an incomplete reaction.

    • Sub-optimal Reagent Ratios: Ensure the correct stoichiometry of your reactants. A slight excess of one reagent can sometimes improve the yield.

    • Deactivated Starting Materials: If your aniline starting material has strong electron-withdrawing groups, it may be less reactive and require more forcing conditions or a modified procedure to achieve a good yield.

Q2: My reaction mixture has turned into a thick, dark tar, making product isolation difficult.

  • A2: Potential Causes and Solutions:

    • Highly Exothermic Reaction: Some quinoline syntheses, like the Skraup synthesis, are notoriously exothermic.[4] To control the reaction and minimize tarring, you can add a moderator like ferrous sulfate (FeSO₄) and add any strong acids slowly with efficient cooling and stirring.[4]

    • Polymerization of Reactants: Aldehydes or ketones used in the synthesis can self-condense or polymerize under strong acid or high-temperature conditions. To mitigate this, consider a biphasic reaction medium to sequester the carbonyl compound or add the carbonyl reactant slowly to the reaction mixture.[4]

    • Overheating: Maintain the reaction at an optimal temperature to favor the desired condensation and cyclization over polymerization.[4]

Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

  • A3: Potential Causes and Solutions:

    • Unsymmetrical Reactants: The reaction of a substituted aniline with an unsymmetrical ketone or β-keto-nitrile can lead to different regioisomers.

    • Catalyst Selection: The choice of catalyst can significantly influence the reaction's regioselectivity. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.

    • Reaction Conditions: Systematically vary the solvent, temperature, and reaction time, as these parameters can influence the regiochemical outcome.

    • Steric Hindrance: Bulky substituents on one of the reactants can sterically hinder the approach to one reaction site, thus favoring the formation of a specific isomer.

Q4: I am having trouble with the cyanation step to introduce the -CN group.

  • A4: Potential Causes and Solutions:

    • Choice of Cyanating Agent: Various cyanating agents can be used, such as trimethylsilyl cyanide (TMSCN) or copper(I) cyanide. The choice of reagent can be critical and may depend on the specific substrate and reaction conditions.

    • Reaction Conditions: Cyanation reactions can be sensitive to temperature, solvent, and the presence of a catalyst. Optimization of these parameters may be necessary. Some modern methods utilize photoredox catalysis which can offer milder reaction conditions.

    • Substrate Reactivity: The electronic nature of the quinoline ring can affect the ease of cyanation. Electron-rich quinolines may react differently than electron-poor ones.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the potential applications of "6-Bromo-2-methylquinoline-4-carbonitrile" in research and drug development?

  • A1: The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[5] The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the nitrile group can be converted to other functional groups like amines or carboxylic acids. Bromo- and cyano-substituted quinolines are being investigated for a range of biological activities, including as potential anticancer and antimicrobial agents.[5][6]

Q2: What is the recommended procedure for quenching a reaction containing "6-Bromo-2-methylquinoline-4-carbonitrile"?

  • A2: A common procedure for quenching reactions is to cool the reaction mixture to 0 °C and slowly add a suitable quenching agent, such as water or a saturated aqueous solution of a salt like ammonium chloride. The product can then be extracted with an appropriate organic solvent. For acidic reaction mixtures, careful neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) is necessary before extraction.[4]

Q3: How should I dispose of waste containing "6-Bromo-2-methylquinoline-4-carbonitrile"?

  • A3: Dispose of contents and container to an approved waste disposal plant.[3] Do not let the product enter drains. All waste disposal should be in accordance with local, state, and federal regulations.

Q4: What should I do in case of accidental exposure?

  • A4: First Aid Measures:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[3]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[3]

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Section 5: Visualization of Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS and Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Chemical Fume Hood) B->C D Weigh and Transfer Compound Carefully (Avoid Dust Generation) C->D E Perform Experimental Procedure D->E F Monitor Reaction E->F G Quench Reaction and Work-up F->G H Properly Label and Store Product G->H I Dispose of Waste According to Regulations H->I J Clean Work Area and Remove PPE I->J

Caption: A workflow for the safe handling of 6-Bromo-2-methylquinoline-4-carbonitrile.

References

  • 6-Bromo-2-methylquinoline. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. (2023-09-11). Retrieved January 19, 2026, from [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. (2025-08-09). Retrieved January 19, 2026, from [Link]

  • Recent Progress in the Synthesis of Quinolines. PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. (2025-09-17). Retrieved January 19, 2026, from [Link]

  • 6-Bromo-2-chloro-4-methyl-quinoline-3-carbonitrile. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • 6-Bromoquinoline-2-carbonitrile - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved January 19, 2026, from [Link]

  • 6-Bromo-4-methylquinoline. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016-09-12). Retrieved January 19, 2026, from [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents. (n.d.).
  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. (n.d.). Retrieved January 19, 2026, from [Link]

  • Comparison of cyanation reactions. Conditions: Reactions were conducted... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Process for preparing bromo-substituted quinolines. Google Patents. (n.d.).
  • Biological Activities of Quinoline Derivatives. ResearchGate. (2025-08-08). Retrieved January 19, 2026, from [Link]

  • A kind of synthetic method of the bromo- quinoline of 4-. Google Patents. (n.d.).
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. ResearchGate. (2025-10-19). Retrieved January 19, 2026, from [Link]

  • A state-of-the-art review of quinoline degradation and technical bottlenecks. PubMed. (2020-12-10). Retrieved January 19, 2026, from [Link]

  • Preparation of 4-(bromomethyl)quinoline - PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • 6-Bromoquinoline-2-carbonitrile. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • 6-Bromoquinoline-8-carbonitrile. ResearchGate. (2025-08-08). Retrieved January 19, 2026, from [Link]

  • Preparation method of 4-bromomethylquinoline-2(H)-ketone. Google Patents. (n.d.).
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. (2022-04-09). Retrieved January 19, 2026, from [Link]

  • Aerobic biodegradation of quinoline under denitrifying conditions in membrane-aerated biofilm reactor. Welcome to DTU Research Database. (n.d.). Retrieved January 19, 2026, from [Link]

  • Microbial degradation of quinoline and methylquinolines. ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. PMC - NIH. (2022-01-04). Retrieved January 19, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-2-methylquinoline-4-carbonitrile

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Bromo-2-methylquinoline-4-carbonitrile, a substituted quinoline of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, predicted analysis based on established principles of NMR spectroscopy and comparative data from closely related analogs. This approach not only offers a robust predictive framework but also serves as an educational tool for interpreting the spectra of complex heterocyclic systems.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic and steric properties make it a versatile scaffold for designing molecules with a wide range of therapeutic activities. Consequently, the precise characterization of substituted quinolines like 6-Bromo-2-methylquinoline-4-carbonitrile is paramount for advancing drug discovery programs.

Predicting the ¹H NMR Spectrum: Unraveling Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The predicted chemical shifts (δ) for 6-Bromo-2-methylquinoline-4-carbonitrile are influenced by the electron-withdrawing and -donating effects of its substituents on the quinoline core.

Key Predictive Insights:

  • The Methyl Group (C2-CH₃): Protons of a methyl group on an aromatic ring typically appear as a singlet in the upfield region, generally around 2.5 ppm.[2]

  • Aromatic Protons: The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling with their neighbors. Their chemical shifts are influenced by the positions of the bromine and carbonitrile substituents.

  • Electron-Withdrawing Effects: The bromine atom at the C6 position and the carbonitrile group at the C4 position are electron-withdrawing, which will deshield nearby protons, causing them to resonate at a lower field (higher ppm values).[3]

Below is a table of predicted ¹H NMR chemical shifts and their justifications.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H3~7.8 - 8.0sSinglet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and the C4-carbonitrile group.
H5~8.2 - 8.4dDoublet, coupled to H7. Deshielded due to its proximity to the electron-withdrawing bromine at C6.
H7~7.9 - 8.1ddDoublet of doublets, coupled to H5 and H8.
H8~8.0 - 8.2dDoublet, coupled to H7.
C2-CH₃~2.7 - 2.9sSinglet, in the expected region for a methyl group attached to an aromatic ring.

Comparative Analysis with 6-Bromoquinoline:

To ground our predictions, we can compare them to the experimental data for 6-bromoquinoline. The reported ¹H NMR spectrum of 6-bromoquinoline in CDCl₃ shows signals at δ 8.87, 7.94, 7.93, 7.86, 7.70, and 7.33 ppm.[4] The introduction of a methyl group at C2 and a carbonitrile at C4 in our target molecule is expected to cause significant shifts in the surrounding protons.

Predicting the ¹³C NMR Spectrum: A Deeper Look at the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. As with ¹H NMR, the chemical shifts of the carbon atoms in 6-Bromo-2-methylquinoline-4-carbonitrile are influenced by the electronic effects of the substituents.

Key Predictive Insights:

  • Quaternary Carbons: Carbons that are not attached to any protons (quaternary carbons) often show weaker signals in the ¹³C NMR spectrum.[5] In our target molecule, these include C2, C4, C4a, C6, C8a, and the carbon of the nitrile group.

  • The Nitrile Carbon (CN): The carbon of a nitrile group typically resonates in the range of 110-125 ppm.

  • Carbon Attached to Bromine (C6): The carbon atom directly bonded to the electronegative bromine atom will be deshielded and is expected to appear at a lower field.[6]

  • Methyl Carbon: The carbon of the C2-methyl group will appear at a high field (low ppm value), typically around 20-25 ppm.

Below is a table of predicted ¹³C NMR chemical shifts.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~155 - 160Deshielded by the adjacent nitrogen and the attached methyl group.
C3~120 - 125
C4~135 - 140Deshielded by the adjacent nitrogen and the attached carbonitrile group.
C4a~145 - 150Quaternary carbon at the ring junction.
C5~128 - 132
C6~120 - 125Directly attached to the electron-withdrawing bromine atom.
C7~130 - 135
C8~125 - 130
C8a~148 - 152Quaternary carbon at the ring junction, adjacent to the nitrogen.
CN~115 - 120Characteristic chemical shift for a nitrile carbon.
C2-CH₃~20 - 25Typical chemical shift for a methyl group on an aromatic ring.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for 6-Bromo-2-methylquinoline-4-carbonitrile, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[7] The choice of solvent is critical and should be based on the solubility of the compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]

2. NMR Data Acquisition:

  • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

  • ¹H NMR:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. For complex spectra, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.[3]

Visualizing the Structure and Workflow

To aid in the understanding of the NMR analysis, the following diagrams are provided.

cluster_molecule 6-Bromo-2-methylquinoline-4-carbonitrile N1 N1 C2 C2 N1->C2 C8a C8a C3 C3 C2->C3 CH3 CH3 C2->CH3 C4 C4 C3->C4 C4a C4a C4->C4a CN CN C4->CN C4a->N1 C5 C5 C4a->C5 C6 C6 C5->C6 C7 C7 C6->C7 Br Br C6->Br C8 C8 C7->C8 C8->C8a C8a->C4a

Caption: Molecular structure of 6-Bromo-2-methylquinoline-4-carbonitrile with atom numbering.

cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) DataAcquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->DataAcquisition Processing Data Processing (FT, Phasing, Calibration) DataAcquisition->Processing Analysis Spectral Analysis (Integration, Multiplicity, Assignment) Processing->Analysis Structure Structural Confirmation Analysis->Structure

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

References

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-2-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromoquinoline-8-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from [Link]

  • RSC Publishing. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of novel cyano quinoline derivatives suplemantary. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]

  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 6-Bromo-2-methylquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-2-methylquinoline-4-carbonitrile is a substituted quinoline, a structural motif of significant interest in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylquinoline-4-carbonitrile is a substituted quinoline, a structural motif of significant interest in medicinal chemistry and materials science. Accurate molecular weight confirmation and structural elucidation are paramount for its use in research and development. Mass spectrometry is the definitive technique for this purpose. This guide compares and contrasts different ionization techniques and mass analysis approaches to provide a comprehensive framework for its characterization.

The inherent chemical properties of 6-Bromo-2-methylquinoline-4-carbonitrile—a heterocyclic aromatic system containing a bromine atom, a methyl group, and a nitrile group—dictate the optimal mass spectrometry methodologies for its analysis. The presence of the basic quinoline nitrogen makes it amenable to protonation, while the bromine atom provides a distinctive isotopic signature.

Core Analytical Approaches: A Comparative Overview

The primary analytical challenge in the mass spectrometry of 6-Bromo-2-methylquinoline-4-carbonitrile lies in selecting the appropriate ionization technique and understanding its subsequent fragmentation behavior. Here, we compare two common ionization methods, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and discuss the merits of high-resolution mass spectrometry (HRMS) for unambiguous identification.

Table 1: Comparison of Ionization Techniques for 6-Bromo-2-methylquinoline-4-carbonitrile Analysis
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale & Insights
Principle Ionization from charged droplets in the solution phase.[1]Gas-phase chemical ionization at atmospheric pressure.[2]ESI is a "soft" ionization technique ideal for polar and charged molecules, while APCI is better suited for less polar, thermally stable compounds.[1][2]
Expected Ion Primarily [M+H]⁺Primarily [M+H]⁺The basic nitrogen on the quinoline ring readily accepts a proton in both techniques.
Adduct Formation Potential for solvent adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺)Less common, but can occur.ESI is more prone to adduct formation, which can complicate spectral interpretation but also provide additional evidence of the molecular ion.
In-source Fragmentation Generally low, can be induced with higher cone voltage.Can be more pronounced due to the higher energy nature of the ionization process.The degree of in-source fragmentation can be controlled to some extent in both techniques to yield either the intact molecular ion or diagnostic fragment ions.[3]
Matrix Effects More susceptible to ion suppression from co-eluting species.Generally less susceptible to ion suppression.For complex sample matrices, APCI may offer more robust quantification.

Experimental Protocols

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

This protocol outlines a general method for the analysis of 6-Bromo-2-methylquinoline-4-carbonitrile using LC-ESI-MS.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 6-Bromo-2-methylquinoline-4-carbonitrile in methanol.
  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (ESI):

  • Ionization Mode: Positive.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V (for minimal fragmentation).
  • Desolvation Gas (N₂): 600 L/hr.
  • Desolvation Temperature: 350 °C.
  • Source Temperature: 150 °C.
  • Mass Range: m/z 50-500.
Protocol 2: Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)

This protocol describes the generation of fragment ions for structural confirmation.

1. LC-MS Conditions: As described in Protocol 1.

2. MS/MS Parameters:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion of 6-Bromo-2-methylquinoline-4-carbonitrile (m/z 247/249).
  • Collision Gas: Argon.
  • Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions. The application of kinetic energy to the precursor ions in the gas phase leads to bond breakage and the formation of smaller fragment ions.[4] This process, known as collision-induced dissociation (CID), provides valuable structural information.[5][6]

Predicted Mass Spectra and Fragmentation Patterns

Due to the lack of publicly available experimental mass spectra for 6-Bromo-2-methylquinoline-4-carbonitrile, the following are predicted spectra based on the known fragmentation of related compounds.

Predicted ESI-MS Spectrum

The ESI-MS spectrum is expected to be dominated by the protonated molecular ion, [M+H]⁺. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This results in two peaks of almost equal intensity separated by 2 m/z units for any bromine-containing ion.[7][8]

Table 2: Predicted High-Resolution Mass Spectrometry Data for [M+H]⁺ of 6-Bromo-2-methylquinoline-4-carbonitrile (C₁₁H₈BrN₂⁺)

IonTheoretical m/z
[C₁₁H₈⁷⁹BrN₂ + H]⁺247.0025
[C₁₁H₈⁸¹BrN₂ + H]⁺248.9904
Predicted Fragmentation Pathway

The fragmentation of the quinoline ring system often involves the loss of neutral molecules such as hydrogen cyanide (HCN).[9] For 6-Bromo-2-methylquinoline-4-carbonitrile, the following fragmentation pathways are proposed under CID:

M [M+H]⁺ m/z 247/249 F1 [M+H - HCN]⁺ m/z 220/222 M->F1 - HCN F2 [M+H - Br]⁺ m/z 168 M->F2 - Br• F3 [M+H - CH₃CN]⁺ m/z 206/208 M->F3 - CH₃CN

Caption: Predicted CID fragmentation of 6-Bromo-2-methylquinoline-4-carbonitrile.

  • Loss of HCN (27 Da): A characteristic fragmentation of the quinoline ring.[9]

  • Loss of a bromine radical (79/81 Da): This would result in a fragment ion without the characteristic bromine isotopic pattern.

  • Loss of acetonitrile (41 Da): This could occur through a rearrangement involving the methyl and nitrile groups.

Alternative Analytical Approach: Atmospheric Pressure Chemical Ionization (APCI)

For a comparative analysis, APCI offers a valuable alternative to ESI. APCI is particularly useful for compounds of medium polarity and thermal stability that may not ionize efficiently by ESI.[2]

Protocol 3: LC-APCI-MS Analysis

1. Sample Preparation and LC Conditions: As described in Protocol 1.

2. Mass Spectrometry (APCI):

  • Ionization Mode: Positive.
  • Corona Discharge Current: 5 µA.
  • Vaporizer Temperature: 400 °C.
  • Sheath Gas (N₂): 40 arbitrary units.
  • Auxiliary Gas (N₂): 10 arbitrary units.
  • Capillary Temperature: 250 °C.
  • Mass Range: m/z 50-500.
Comparative Insights: ESI vs. APCI
  • Ionization Efficiency: Depending on the precise polarity of 6-Bromo-2-methylquinoline-4-carbonitrile, one technique may yield a more intense signal.

  • In-source Fragmentation: APCI, being a higher-energy technique, might produce more in-source fragmentation, which could be advantageous for preliminary structural confirmation without the need for MS/MS.

  • Robustness: In less-than-pristine sample matrices, APCI may provide more reproducible results due to its lower susceptibility to matrix effects.

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments can confirm the molecular weight, HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the parent and fragment ions. This is a critical component of a self-validating system.

cluster_0 Low Resolution MS cluster_1 High Resolution MS Nominal Nominal Mass m/z 247 Possible1 C₁₁H₉BrN₂ (Target) Nominal->Possible1 Possible2 C₈H₉BrO₂S Nominal->Possible2 Possible3 C₁₀H₅BrCl₂ Nominal->Possible3 Accurate Accurate Mass m/z 247.0025 Confirmed C₁₁H₉BrN₂ (Confirmed) Accurate->Confirmed < 5 ppm error

Caption: Workflow comparing low vs. high-resolution mass analysis.

By using an instrument capable of high mass accuracy (e.g., a Time-of-Flight or Orbitrap mass analyzer), the measured m/z can be used to calculate a molecular formula, significantly increasing the confidence in the compound's identity.

Conclusion

The comprehensive mass spectrometric analysis of 6-Bromo-2-methylquinoline-4-carbonitrile requires a multi-faceted approach. Electrospray ionization is a robust starting point, with the potential for optimization through the use of APCI for specific applications. Tandem mass spectrometry with collision-induced dissociation is essential for structural confirmation, and the use of high-resolution mass spectrometry provides the highest level of confidence in the compound's identity. By understanding the principles behind these techniques and applying them logically, researchers can achieve a thorough and reliable characterization of this and other novel chemical entities.

References

  • Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • 6-Bromo-2-methylquinoline. PubChem. [Link]

  • Atmospheric-pressure chemical ionization. Wikipedia. [Link]

  • Quinoline, 6-bromo-. NIST WebBook. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate. [Link]

  • What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? YouTube. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Collision-Induced Dissociation. National MagLab. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. ResearchGate. [Link]

  • 6-Bromoquinoline-2-carbonitrile. PubChem. [Link]

  • Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. PMC. [Link]

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Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 6-Bromo-2-methylquinoline-4-carbonitrile

Abstract The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. For novel intermediates like 6-Bromo-2-methylquinoline-4-carbonitrile, a robust and re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. For novel intermediates like 6-Bromo-2-methylquinoline-4-carbonitrile, a robust and reliable analytical method for purity determination is essential for process control and quality assurance. This guide provides an in-depth, experience-driven approach to developing and validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this specific compound. We will explore the rationale behind critical methodological choices, present a detailed experimental protocol, and compare the proposed HPLC method with viable analytical alternatives, providing the necessary data and logical frameworks to empower researchers and drug development professionals in their analytical endeavors.

Introduction: The Critical Role of Purity Analysis

In pharmaceutical development, chemical purity is not merely a desirable attribute; it is a fundamental requirement.[1] Impurities can compromise the stability of a drug substance, alter its therapeutic effect, and in worst-case scenarios, introduce toxic side effects.[1] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity testing due to its high resolution, sensitivity, and versatility in separating complex mixtures.[2][3] This guide focuses on 6-Bromo-2-methylquinoline-4-carbonitrile, a heterocyclic compound whose quinoline scaffold is prevalent in many biologically active molecules.[4] Ensuring its purity is a critical step in its journey towards potential therapeutic applications.

Analyte Characterization: A Foundation for Method Development

Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is paramount. This predictive analysis informs every subsequent decision in the analytical workflow.

Compound: 6-Bromo-2-methylquinoline-4-carbonitrile Molecular Formula: C₁₁H₇BrN₂[5] Molecular Weight: 247.09 g/mol

Based on its structure—a substituted quinoline ring—we can infer the following:

  • Hydrophobicity: The presence of the aromatic quinoline system and the bromo-substituent suggests a non-polar character, making it an ideal candidate for Reversed-Phase (RP) HPLC.

  • UV Absorbance: The conjugated π-electron system of the quinoline ring is a strong chromophore, predicting excellent sensitivity with a standard UV-Vis detector.

  • Acidity/Basicity: The nitrogen atom in the quinoline ring imparts a basic character (predicted pKa around 5.0)[6]. This is a critical consideration for mobile phase selection to ensure good peak symmetry.

Proposed RP-HPLC Method for Purity Assessment

The causality behind this method is to achieve a robust separation of the main peak from any potential process-related impurities or degradation products.

Experimental Protocol

This protocol is a validated starting point, designed for specificity and reliability.

Chromatographic System:

  • Instrument: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Scientist's Rationale: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds like our target analyte. The specified dimensions provide a good balance between resolution, analysis time, and backpressure.

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Scientist's Rationale: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better UV transparency. The addition of 0.1% formic acid to both phases creates an acidic environment (pH ~2.8). This ensures that the basic nitrogen on the quinoline ring is consistently protonated, preventing peak tailing and improving chromatographic reproducibility.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
  • Scientist's Rationale: A gradient elution is essential for a purity method. It ensures that early-eluting, polar impurities are well-retained and resolved at the start, while late-eluting, non-polar impurities are efficiently eluted from the column in a reasonable time, preventing carryover and providing a comprehensive impurity profile.[7]

Instrumental Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Scientist's Rationale: Maintaining a constant, slightly elevated column temperature reduces mobile phase viscosity, improves peak efficiency, and ensures retention time stability.

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by DAD scan).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 6-Bromo-2-methylquinoline-4-carbonitrile sample.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Workflow

Every developed method must be validated to prove its fitness for purpose. This process should follow the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Analyte Analyte Characterization Scouting Parameter Scouting (Column, Mobile Phase) Analyte->Scouting Optimization Fine-Tuning (Gradient, Temp, Flow) Scouting->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Specificity->Precision Limits LOD & LOQ Specificity->Limits Robustness Robustness Specificity->Robustness SST System Suitability Testing (SST) Robustness->SST Analysis Sample Purity Analysis SST->Analysis

Caption: Workflow for HPLC method development and validation.

Key Validation Parameters & Acceptance Criteria:

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities.Peak purity analysis (via DAD) should pass. No co-elution at the main peak.
Linearity To show a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 120% of target conc.).
Accuracy To measure the closeness of the experimental value to the true value.% Recovery of spiked impurities should be within 98.0% - 102.0%.[10]
Precision To assess the degree of scatter between a series of measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits when flow rate, temp, pH are slightly varied.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the recommended primary technique, it is instructive to compare its performance against other methods. The choice of technique depends on the specific analytical goal, from routine QC to in-depth impurity characterization.[11]

Alternative HPLC Approaches
  • Different Stationary Phases: While C18 is a robust starting point, challenging separations may require alternative selectivities. A Phenyl-Hexyl column could offer enhanced resolution for aromatic impurities through π-π interactions. A C8 column would be less retentive, potentially shortening run times if all impurities are sufficiently polar.

  • Ion-Pair Chromatography: For highly polar, ionic impurities that are not well-retained by RP-HPLC, adding an ion-pairing reagent to the mobile phase can significantly improve retention and resolution. However, this adds complexity and can lead to longer column equilibration times.

Orthogonal Analytical Techniques

Orthogonal methods use different separation or detection principles and are invaluable for confirming purity results and identifying unknown impurities.[12]

TechComparison cluster_main Purity Assessment of 6-Bromo-2-methylquinoline-4-carbonitrile HPLC HPLC-UV Quantitative Purity Strengths: High precision, robust, cost-effective for routine QC. Weaknesses: Limited peak identification capability. GCMS GC-MS Volatile Impurities Strengths: Excellent for residual solvents and volatile byproducts. Weaknesses: Analyte may lack volatility/thermal stability, requiring derivatization. qNMR qNMR Absolute Quantification Strengths: Primary method, no reference standard needed, structural info. Weaknesses: Lower sensitivity than HPLC, complex sample matrix can interfere. LCMS LC-MS Impurity ID Strengths: Combines HPLC separation with mass-based identification of unknowns. Weaknesses: More complex, quantification requires specific standards.

Caption: Comparison of primary analytical techniques.

Comparative Summary Table:

TechniquePrimary Application for this AnalyteAdvantagesLimitations
RP-HPLC with UV Detection Routine Purity and Impurity Profiling High resolution, high precision, robust, cost-effective, widely available.[2]Provides limited structural information for unknown impurity identification.
Gas Chromatography-Mass Spec (GC-MS) Analysis of volatile starting materials or residual solvents.High sensitivity for volatile compounds.[3]The target analyte likely has a high boiling point, making it unsuitable for direct GC analysis.
Quantitative NMR (qNMR) Absolute purity determination, structural confirmation.Provides structural information; can quantify without a specific reference standard for the impurity.Lower sensitivity compared to HPLC; may not detect trace-level impurities (<0.1%).[11]
Liquid Chromatography-Mass Spec (LC-MS) Identification of unknown process impurities and degradants.Combines the separation power of HPLC with the definitive identification capability of mass spectrometry.[13]Quantification can be complex; detector response varies significantly between compounds.

Conclusion

For the crucial task of assessing the purity of 6-Bromo-2-methylquinoline-4-carbonitrile, a well-validated, gradient reversed-phase HPLC method stands as the most suitable approach for routine quality control environments. Its robustness, precision, and high-resolving power ensure reliable detection and quantification of impurities. The detailed protocol and validation framework provided herein serve as a comprehensive, self-validating system for implementation. While powerful orthogonal techniques like LC-MS and qNMR play a vital role, particularly in impurity identification and reference standard characterization, HPLC remains the workhorse for ensuring the consistent quality of pharmaceutical intermediates. This multi-faceted analytical strategy, grounded in the principles of the ICH and USP, provides a complete solution for researchers and developers.[10][14]

References

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2015, January). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2905902, 6-Bromo-2-methylquinolin-4-ol. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • USP. <621> CHROMATOGRAPHY. Retrieved from [Link]

  • ICH. (2023, November 1). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • Walsh Medical Media. (2019, February 27). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (2015, January). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 522885, 6-Bromo-2-methylquinoline. Retrieved from [Link]

  • Scribd. USP-NF 621 Chromatography. Retrieved from [Link]

Sources

Comparative

comparative study of different synthetic routes to "6-Bromo-2-methylquinoline-4-carbonitrile"

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Bromo-2-methylquinoline-4-carbonitrile is a valuable building block in medicinal chemistry, and its synt...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Bromo-2-methylquinoline-4-carbonitrile is a valuable building block in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides an in-depth, objective comparison of different synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Introduction to 6-Bromo-2-methylquinoline-4-carbonitrile

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of 6-bromo, 2-methyl, and 4-carbonitrile offers multiple points for diversification, making this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom can participate in cross-coupling reactions, the methyl group can be functionalized, and the nitrile can be hydrolyzed or reduced to other functional groups.

This guide will explore and compare two primary synthetic strategies for obtaining 6-Bromo-2-methylquinoline-4-carbonitrile, focusing on the widely accessible starting material, 4-bromoaniline.

Synthetic Route 1: The Doebner-von Miller Reaction followed by Cyanation

This classical approach involves the initial formation of the 6-bromo-2-methylquinoline core via the Doebner-von Miller reaction, followed by the introduction of the carbonitrile group at the 4-position.

Step 1: Synthesis of 6-Bromo-2-methylquinoline

The Doebner-von Miller reaction is a robust method for synthesizing quinolines. In this case, 4-bromoaniline is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Reaction Mechanism:

The reaction proceeds through a series of steps, including a Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization and oxidation to form the aromatic quinoline ring.

Synthetic_Route_1 4-bromoaniline 4-bromoaniline 6-bromo-2-methylquinoline 6-bromo-2-methylquinoline 4-bromoaniline->6-bromo-2-methylquinoline Doebner-von Miller Reaction crotonaldehyde crotonaldehyde crotonaldehyde->6-bromo-2-methylquinoline 6-bromo-2-methylquinolin-4-ol 6-bromo-2-methylquinolin-4-ol 6-bromo-2-methylquinoline->6-bromo-2-methylquinolin-4-ol Oxidation 4-amino-6-bromo-2-methylquinoline 4-amino-6-bromo-2-methylquinoline 6-bromo-2-methylquinolin-4-ol->4-amino-6-bromo-2-methylquinoline Amination 6-bromo-2-methylquinoline-4-carbonitrile 6-bromo-2-methylquinoline-4-carbonitrile 4-amino-6-bromo-2-methylquinoline->6-bromo-2-methylquinoline-4-carbonitrile Sandmeyer Reaction

Caption: Synthetic pathway for Route 1.

Step 2: Introduction of the 4-Carbonitrile Group

Direct cyanation of the 4-position of the quinoline ring is challenging. A more reliable method involves a multi-step sequence starting from the 6-bromo-2-methylquinoline intermediate.

  • Oxidation to 6-Bromo-2-methylquinolin-4-ol: The quinoline is first oxidized to the corresponding N-oxide, which is then rearranged to the 4-hydroxyquinoline derivative.

  • Conversion to 4-Amino-6-bromo-2-methylquinoline: The 4-hydroxy group is then converted to a better leaving group, such as a chloro or tosyl group, and subsequently displaced with an amino group.

  • Sandmeyer Reaction: The 4-amino group is diazotized and then displaced with a cyanide group using a copper(I) cyanide catalyst. The Sandmeyer reaction is a classic and effective method for introducing a nitrile group onto an aromatic ring.

Experimental Protocol: Doebner-von Miller Synthesis of 6-Bromo-2-methylquinoline

  • Materials: 4-bromoaniline, crotonaldehyde, hydrochloric acid, arsenic acid (or another suitable oxidizing agent).

  • Procedure:

    • A mixture of 4-bromoaniline and concentrated hydrochloric acid is heated.

    • Crotonaldehyde is added dropwise to the heated mixture.

    • An oxidizing agent, such as arsenic acid, is added, and the reaction is refluxed for several hours.

    • After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude 6-bromo-2-methylquinoline is purified by recrystallization or column chromatography.

Synthetic Route 2: Conrad-Limpach-Knorr Synthesis followed by Cyanation

This alternative strategy involves the construction of a 6-bromo-2-methylquinolin-4-one intermediate, which is then converted to the target carbonitrile.

Step 1: Synthesis of 6-Bromo-2-methylquinolin-4(1H)-one

The Conrad-Limpach-Knorr synthesis is a versatile method for preparing quinolin-4-ones. In this case, 4-bromoaniline is condensed with ethyl acetoacetate.

Reaction Mechanism:

The reaction begins with the formation of an enamine from the aniline and the β-ketoester. This intermediate then undergoes a thermal cyclization to form the quinolin-4-one ring system. The conditions of the reaction can be controlled to favor either the Conrad-Limpach (thermal, neutral or basic) or Knorr (acid-catalyzed) pathway, which can lead to different isomers. For the synthesis of the 4-quinolone, the Conrad-Limpach conditions are typically employed.

Synthetic_Route_2 4-bromoaniline 4-bromoaniline 6-bromo-2-methylquinolin-4(1H)-one 6-bromo-2-methylquinolin-4(1H)-one 4-bromoaniline->6-bromo-2-methylquinolin-4(1H)-one Conrad-Limpach-Knorr Synthesis ethyl_acetoacetate ethyl_acetoacetate ethyl_acetoacetate->6-bromo-2-methylquinolin-4(1H)-one 4-chloro-6-bromo-2-methylquinoline 4-chloro-6-bromo-2-methylquinoline 6-bromo-2-methylquinolin-4(1H)-one->4-chloro-6-bromo-2-methylquinoline Chlorination (e.g., POCl3) 6-bromo-2-methylquinoline-4-carbonitrile 6-bromo-2-methylquinoline-4-carbonitrile 4-chloro-6-bromo-2-methylquinoline->6-bromo-2-methylquinoline-4-carbonitrile Palladium-catalyzed Cyanation

Validation

comparing the reactivity of "6-Bromo-2-methylquinoline-4-carbonitrile" with other haloquinolines

Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biological...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional materials.[1][2] The ability to selectively functionalize this privileged heterocycle is paramount for drug discovery and development, allowing for the fine-tuning of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles.[3]

Haloquinolines, particularly bromoquinolines, serve as versatile synthetic intermediates. The carbon-bromine bond is a strategic linchpin for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[1][4] This guide provides a comparative analysis of the reactivity of 6-Bromo-2-methylquinoline-4-carbonitrile , a highly functionalized building block, against other haloquinolines. We will dissect the electronic and steric factors governing its reactivity and provide field-proven protocols for its application in key synthetic transformations.

Part 1: Foundational Principles of Reactivity in Haloquinolines

The reactivity of a haloquinoline is not merely a function of the halogen itself; it is a complex interplay of the halogen's position, the inherent electronic nature of the quinoline ring, and the influence of other substituents.

The Dual Nature of the Quinoline Core

The quinoline ring system is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring. This electronic dichotomy dictates the preferred sites of electrophilic versus nucleophilic attack. Electrophilic aromatic substitution typically occurs on the benzene ring (positions 5 and 8), while the pyridine ring is more susceptible to nucleophilic attack.[5]

Dissecting the Substituent Effects in 6-Bromo-2-methylquinoline-4-carbonitrile

The specific substituents on our target molecule each play a critical role in modulating its overall reactivity profile:

  • 2-methyl group (-CH₃): This is a weak electron-donating group (EDG) by induction. Its presence slightly increases the electron density of the pyridine ring.

  • 4-carbonitrile group (-CN): This is a potent electron-withdrawing group (EWG) through both induction and resonance. It significantly reduces the electron density of the pyridine ring, making the C-4 position and, to a lesser extent, the C-2 position, highly electrophilic.

  • 6-bromo group (-Br): Located on the benzene portion of the ring, the bromine atom's reactivity is primarily dictated by its role in metal-catalyzed cross-coupling reactions. Its position at C-6 is relatively free from the strong, direct activating effects of the ring nitrogen that positions like C-2 and C-4 experience.

The combined effect of these groups makes 6-Bromo-2-methylquinoline-4-carbonitrile a unique substrate. The electron-withdrawing cyano group enhances the ring's overall electrophilicity, which can influence the kinetics of palladium-catalyzed reactions.[6]

Part 2: Comparative Reactivity in Key Synthetic Transformations

We will now compare the performance of 6-Bromo-2-methylquinoline-4-carbonitrile with other haloquinolines in two of the most crucial classes of reactions in modern synthetic chemistry: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, widely used to synthesize biaryl and heteroaryl structures.[3][7] The key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[8]

Reactivity Trend of Halogens: The rate of oxidative addition typically follows the trend: I > Br > Cl . This is due to the decreasing C-X bond dissociation energy down the group. Therefore, an iodoquinoline will generally react faster and under milder conditions than its bromo- and chloro-analogues. While 6-bromo-2-methylquinoline-4-carbonitrile is an excellent substrate, 6-chloro-2-methylquinoline-4-carbonitrile would likely require more forcing conditions, such as stronger bases, higher temperatures, and specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos).[9]

Table 1: Comparative Data for Suzuki Coupling Reactions of Various Haloquinolines

EntryHaloquinoline SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations & Citation
13-BromoquinolinePd(PPh₃)₄K₂CO₃Toluene/H₂O90-11075Good general-purpose catalyst for bromoquinolines.[9]
23-BromoquinolinePd(dppf)Cl₂K₂CO₃1,4-Dioxane10085-95dppf is a highly effective ligand for many aryl bromides.[9]
3Methyl 6-bromoquinoline-3-carboxylatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~90Bulky monophosphine ligands are effective for challenging substrates. The ester at C-3 is electron-withdrawing.[7]
46-Bromo-2-methylquinoline-4-carbonitrile Pd(OAc)₂ / XPhosK₃PO₄Toluene100HighPredicted reactivity. The strong EWG at C-4 may facilitate oxidative addition. XPhos is a highly active ligand suitable for this substrate.[9]
52-ChloroquinolinePd₂ (dba)₃ / XPhosCs₂CO₃t-BuOH100~80Aryl chlorides require more active catalyst systems and stronger bases.[10]

Predicted reactivity is based on established principles for similar electronically-demanding substrates.

The strong electron-withdrawing nature of the 4-carbonitrile group in our target molecule can have a beneficial effect on the oxidative addition step, potentially making it more facile compared to bromoquinolines bearing electron-donating groups.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X in) Transmetalation_Complex Ar-Pd(II)L₂(R) OA_Complex->Transmetalation_Complex Transmetalation (R-B(OR)₂ in, -X⁻ out) Product_Complex Ar-R-Pd(0)L₂ Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 (Ar-R out) ArX 6-Bromoquinoline Derivative (Ar-X) ArX->OA_Complex Boronic Boronic Acid (R-B(OR)₂) Boronic->Transmetalation_Complex Base Base (e.g., K₃PO₄) Base->Transmetalation_Complex Activates Boronic Acid

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[11][12] This reaction has become indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13] The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[10][11]

Comparative Reactivity: Similar to the Suzuki coupling, the reactivity order is I > Br > Cl . Therefore, 6-Bromo-2-methylquinoline-4-carbonitrile is expected to be significantly more reactive than its 6-chloro counterpart. The choice of ligand and base is critical.[10] Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step, which is frequently rate-limiting.

The electronic nature of the quinoline can influence the reaction outcome. While the electron-withdrawing cyano group may accelerate the initial oxidative addition, it can make the subsequent reductive elimination more challenging. This necessitates careful optimization of the catalyst system. For substrates like ours, catalyst systems employing bulky biarylphosphine ligands such as XPhos or BrettPhos are often the systems of choice.

C. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) occurs when an aromatic ring is attacked by a nucleophile, displacing a leaving group.[14] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[15][16]

Reactivity Comparison:

  • Reactivity of 6-Bromo-2-methylquinoline-4-carbonitrile: The bromine at the C-6 position is on the benzene ring and is meta to the powerful electron-withdrawing cyano group at C-4. Furthermore, it is not directly activated by the pyridine nitrogen. Consequently, direct SNAr at the C-6 position is expected to be extremely difficult under standard conditions.

  • Comparison with other Haloquinolines: A haloquinoline with a halogen at the C-2 or C-4 position would be vastly more reactive towards SNAr. For example, in a hypothetical "4-Chloro-2-methylquinoline-6-carbonitrile," the chlorine at C-4 is para to the ring nitrogen and is directly attached to the carbon bearing the activating cyano group (in our target molecule). This arrangement would strongly stabilize the Meisenheimer complex, making SNAr highly favorable. The reactivity order for the leaving group in SNAr is often the reverse of that in cross-coupling: F > Cl > Br > I , because the rate-limiting step is typically the initial nucleophilic attack, which is accelerated by a more electronegative halogen.[15]

SNAr_Mechanism SₙAr Mechanism: Addition-Elimination cluster_stabilization Stabilization is Key Start Activated Haloquinoline (e.g., 4-Chloroquinoline) Intermediate Meisenheimer Complex (Non-aromatic, Resonance-Stabilized Anion) Start->Intermediate + Nu⁻ (Slow, Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product Substituted Quinoline Intermediate->Product - X⁻ (Fast, Restores Aromaticity) LeavingGroup Leaving Group (X⁻) text1 Negative charge delocalized by EWG and/or ring Nitrogen.

General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Part 3: Experimental Protocols

The following protocols are generalized procedures adapted from published literature and should be optimized for specific substrates and scales.[3][9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for coupling an aryl boronic acid with a bromoquinoline derivative.

1. Materials & Reagents:

  • 6-Bromo-2-methylquinoline-4-carbonitrile (1.0 equiv)

  • Aryl boronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

2. Reaction Setup Workflow:

Experimental_Workflow start Start setup Combine solids: Haloquinoline, Boronic Acid, Pd(OAc)₂, XPhos, K₃PO₄ in a Schlenk flask. start->setup inert Seal, evacuate, and backfill with Argon/Nitrogen (3x cycle). setup->inert solvent Add degassed solvent via syringe. inert->solvent react Heat mixture with vigorous stirring (e.g., 80-110 °C) for 4-24h. solvent->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Cool to RT. Dilute with Ethyl Acetate and wash with water and brine. monitor->workup Upon completion purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End purify->end

General workflow for palladium-catalyzed cross-coupling reactions.

3. Detailed Steps:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-2-methylquinoline-4-carbonitrile, the aryl boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

1. Materials & Reagents:

  • 6-Bromo-2-methylquinoline-4-carbonitrile (1.0 equiv)

  • Amine (1.1 - 1.3 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G4, 2-5 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., t-BuOH or Toluene)

2. Procedure:

  • Preparation (Glovebox): Inside a nitrogen-filled glovebox, add the haloquinoline, base, and palladium precatalyst to a vial.

  • Reagent Addition: Add the solvent, followed by the amine.

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block (typically 80-110 °C). Stir for the required time (4-24 hours).[17]

  • Workup & Purification: After cooling, partition the reaction mixture between an organic solvent (like DCM or EtOAc) and water. Separate the layers, extract the aqueous phase, and combine the organic extracts. Dry, concentrate, and purify the product via column chromatography.

Conclusion

6-Bromo-2-methylquinoline-4-carbonitrile is a highly valuable and versatile building block whose reactivity is dominated by its utility in palladium-catalyzed cross-coupling reactions. Its reactivity profile can be summarized as follows:

  • Excellent Substrate for Cross-Coupling: The C-Br bond at the 6-position is readily activated by palladium catalysts, making it superior to chloro-analogues but generally less reactive than iodo-analogues. The presence of the electron-withdrawing 4-cyano group can facilitate the initial oxidative addition step.

  • Poor Substrate for SNAr: The position of the bromine atom relative to the activating cyano group and ring nitrogen makes it a poor candidate for nucleophilic aromatic substitution. Researchers seeking to perform SNAr should target haloquinolines where the halogen is at an activated position (C-2 or C-4).

By understanding these fundamental principles of reactivity, researchers can strategically employ 6-Bromo-2-methylquinoline-4-carbonitrile to efficiently construct complex molecular architectures for applications in drug discovery and beyond.

References

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
  • Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.
  • Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines. BenchChem.
  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry. [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications. [Link]

  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... ResearchGate. [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxyl
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Taylor & Francis Online. [Link]

  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem.
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  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Steric hindrance in Analytical Chemistry. Part III. 1-2′-Pyridylisoquinoline and the ferroin reaction. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters - ACS Publications. [Link]

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  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

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  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH. [Link]

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Comparative

The Definitive Guide to the Structural Validation of 6-Bromo-2-methylquinoline-4-carbonitrile: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The quinolin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The quinoline scaffold, a privileged structure in drug discovery, continues to yield derivatives with significant biological activity. This guide focuses on "6-Bromo-2-methylquinoline-4-carbonitrile," a molecule of interest for which a public crystal structure is not yet available.

This document serves as a comprehensive, in-depth technical guide for the complete structural validation of this and similar novel compounds. We will navigate through the necessary spectroscopic characterizations, delve into a predictive comparative analysis of its crystallographic properties based on structurally related molecules, and provide a detailed protocol for obtaining the definitive structural proof through single-crystal X-ray diffraction.

The Imperative of Unambiguous Structure Determination

The journey from a promising molecular design to a functional therapeutic or material is paved with rigorous analytical validation. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering an unambiguous three-dimensional map of the molecule and its interactions in the solid state.

Spectroscopic Characterization: The First Line of Evidence

Before proceeding to the complexities of X-ray crystallography, a thorough spectroscopic analysis is essential to confirm the successful synthesis and basic connectivity of the target molecule.

Predicted Spectroscopic Profile of 6-Bromo-2-methylquinoline-4-carbonitrile

Based on the known effects of the bromo, methyl, and cyano substituents on the quinoline core, we can predict the key features of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic region is expected to show a set of signals corresponding to the protons on the quinoline ring system. The presence of the bromine at the 6-position will influence the chemical shifts of the adjacent protons. The methyl group at the 2-position will likely appear as a singlet in the upfield region (around 2.5-2.8 ppm).

  • ¹³C NMR: The spectrum will display signals for all 11 carbon atoms. The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbons attached to the bromine and the nitrogen will also have distinct chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands that confirm the presence of the key functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The spectrum will also show characteristic peaks for the aromatic C-H and C=C stretching vibrations.[1]

Mass Spectrometry (MS):

Mass spectrometry is crucial for confirming the molecular weight of the compound. For 6-Bromo-2-methylquinoline-4-carbonitrile (C₁₁H₇BrN₂), the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). The fragmentation pattern can provide further structural information.

Comparative Crystallographic Analysis: Predicting the Solid-State Structure

While an experimental crystal structure for 6-Bromo-2-methylquinoline-4-carbonitrile is not available, we can infer its likely crystallographic properties by comparing the structures of closely related quinoline derivatives. This comparative approach is a powerful tool in crystal engineering and for understanding the solid-state behavior of new molecules.

We will consider the following analogs for our comparative analysis:

  • 6-Bromoquinoline-8-carbonitrile

  • 6,8-Dibromoquinoline [2]

  • 2-Methylquinoline (Quinaldine) [3]

  • Quinoline-4-carbonitrile [4][5]

Parameter6-Bromoquinoline-8-carbonitrile[6]6,8-Dibromoquinoline[2]2-(4-Methylphenyl)quinoline-4-carboxylic acid[7]
Formula C₁₀H₅BrN₂C₉H₅Br₂NC₁₇H₁₃NO₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 3.84847.34364.1001
b (Å) 12.6349.896115.3464
c (Å) 18.04213.010820.3037
β (°) 92.918109.58990.859
Volume (ų) 876.0890.81277.4
Z 444

Insights from the Comparative Analysis:

  • Crystal System and Space Group: The prevalence of the monoclinic crystal system and the P2₁/c space group among these quinoline derivatives suggests a high probability that 6-Bromo-2-methylquinoline-4-carbonitrile will also crystallize in a similar centrosymmetric space group.

  • Intermolecular Interactions: The presence of the bromine atom and the nitrile group in the target molecule suggests that halogen bonding and π-π stacking interactions will likely play a significant role in the crystal packing. The crystal structure of 6,8-Dibromoquinoline exhibits both π–π stacking and short Br⋯Br contacts.[2] Similarly, 6-Bromoquinoline-8-carbonitrile shows face-to-face π–π stacking interactions.[6]

  • Influence of Substituents: The methyl group at the 2-position may influence the local packing by creating steric hindrance or participating in weak C-H···π interactions. The carbonitrile group at the 4-position is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions, which will significantly direct the crystal packing.

Predicted Crystallographic Properties for 6-Bromo-2-methylquinoline-4-carbonitrile:

Based on this analysis, we predict that 6-Bromo-2-methylquinoline-4-carbonitrile will likely crystallize in the monoclinic system, with the P2₁/c space group. The crystal packing is expected to be dominated by a combination of π-π stacking of the quinoline rings and potentially halogen bonding involving the bromine atom.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a detailed, step-by-step methodology for the crystallographic validation of a novel compound like 6-Bromo-2-methylquinoline-4-carbonitrile.

Crystal Growth

The first and often most challenging step is to grow single crystals of sufficient size and quality.

  • Objective: To obtain well-ordered, single crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

  • Methodology:

    • Purification: The compound must be highly pure. Recrystallization or chromatography is recommended.

    • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is ideal.

    • Crystallization Techniques:

      • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

      • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first reduces the solubility of the compound, promoting crystallization.

      • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Data Collection

Once a suitable crystal is obtained, the X-ray diffraction data is collected.

  • Objective: To measure the intensities and positions of the X-rays diffracted by the crystal.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Methodology:

    • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

    • Data Collection Strategy: The crystal is cooled (typically to 100 K) to minimize thermal motion and then rotated in the X-ray beam. A series of diffraction images are collected at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Objective: To determine the precise arrangement of atoms in the unit cell.

  • Software: Specialized software packages such as SHELX, Olex2, or CRYSTALS are used.

  • Methodology:

    • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's symmetry (space group).

    • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural validation process.

Caption: Overall workflow for the structural validation of a novel compound.

G cluster_0 Crystal Growth & Selection cluster_1 X-ray Diffraction cluster_2 Structure Determination a Purified Compound b Solvent Screening a->b c Crystallization (e.g., Vapor Diffusion) b->c d Single Crystal Selection c->d e Mount Crystal on Diffractometer d->e f Data Collection (Rotation Method) e->f g Data Processing (Integration & Scaling) f->g h Space Group Determination g->h i Structure Solution (e.g., Direct Methods) h->i j Structure Refinement i->j k Validation & CIF Generation j->k

Caption: Detailed workflow for single-crystal X-ray crystallography.

Conclusion

The structural validation of a novel molecule like 6-Bromo-2-methylquinoline-4-carbonitrile is a multi-faceted process that requires the synergistic application of various analytical techniques. While spectroscopic methods provide essential preliminary data, only single-crystal X-ray crystallography can deliver the unambiguous three-dimensional structural information that is critical for advancing drug discovery and materials science. This guide provides a comprehensive framework for researchers to approach the complete structural characterization of this and other new chemical entities, from initial synthesis to the definitive crystallographic proof.

References

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  • Crystal structure of methyl quinoline-2-carboxylate, C11H9NO2. ResearchGate. [Link]

  • 6-Bromo-2-methylquinoline. PubChem. [Link]

  • ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d. ResearchGate. [Link]

  • ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... ResearchGate. [Link]

  • IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). ResearchGate. [Link]

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  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for Quinoline-4-Carbonitrile Synthesis

Introduction: The Strategic Importance of the Quinoline-4-Carbonitrile Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its preva...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline-4-Carbonitrile Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2][3] Quinoline and its derivatives exhibit a remarkable spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Among the myriad of functionalized quinolines, the quinoline-4-carbonitrile motif presents a unique and valuable scaffold. The cyano group at the C4-position acts as a potent electron-withdrawing group, a versatile synthetic handle for further molecular elaboration, and a key pharmacophore capable of engaging in crucial hydrogen bonding and dipole-dipole interactions with biological targets.[1][7]

The efficient and selective synthesis of quinoline-4-carbonitriles is, therefore, a critical objective for researchers in drug discovery and organic synthesis. However, direct C-H cyanation at the C4 position of the quinoline ring is challenging. Consequently, synthetic strategies often rely on a multi-step approach involving the initial construction of a quinoline ring, followed by the installation and conversion of a functional group at the C4-position.

This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of quinoline-4-carbonitriles, focusing primarily on the key cyanation step. We will dissect various catalytic methodologies, present comparative performance data, and provide detailed, field-tested protocols to empower researchers to select and optimize the ideal catalytic system for their specific needs.

Part 1: Synthetic Strategies for the Quinoline Core

The journey to quinoline-4-carbonitrile begins with the construction of the foundational quinoline ring. The choice of the primary synthesis route dictates the substitution pattern and the nature of the C4-precursor. Classical named reactions remain highly relevant, often modified with modern catalytic systems for improved efficiency and sustainability.[2]

  • Friedländer Synthesis: This is one of the most direct methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[2][8] The reaction is typically catalyzed by acids (Brønsted or Lewis) or bases and can be adapted for solid-phase or microwave-assisted synthesis.[3][9] Its primary advantage is the direct formation of polysubstituted quinolines.

  • Pfitzinger Reaction: This reaction utilizes an isatin and a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids.[10][11] These carboxylic acids are valuable precursors that can be subsequently converted to the target carbonitriles.

  • Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, typically formed in situ from glycerol or crotonaldehyde.[2][10] It is a robust method but can sometimes suffer from regioselectivity issues and harsh reaction conditions.[12]

The output of these reactions is often a quinoline substituted at the C4-position with a group amenable to cyanation, such as a halogen (Cl, Br, I) or a hydroxyl group (leading to quinolin-4-ones). The subsequent catalytic cyanation of these intermediates is the critical step we will benchmark.

Part 2: Benchmarking Catalytic Systems for the Cyanation Step

The conversion of a C4-functionalized quinoline (e.g., 4-chloroquinoline) to quinoline-4-carbonitrile is the pivotal transformation. The choice of catalyst is paramount, influencing yield, reaction time, cost, and environmental impact. We will compare three major classes of catalysts: Transition-Metal Catalysts, Nanocatalysts, and emerging Photocatalytic Systems.

Transition-Metal Catalysis: The Workhorse of Cyanation

Transition-metal catalysts, particularly those based on palladium, copper, and nickel, are the most established and widely used for C-CN bond formation.[6][13][14] These reactions typically involve the cross-coupling of a halo-quinoline with a cyanide source.

  • Palladium Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with appropriate ligands (e.g., Xantphos, dppf) are highly effective for the cyanation of 4-chloro and 4-bromoquinolines.[15] They offer high yields and broad functional group tolerance but can be expensive and require careful exclusion of air and moisture.

  • Copper Catalysts: Copper(I) cyanide (CuCN) can be used in the classic Rosenmund-von Braun reaction, often requiring high temperatures. More modern systems use catalytic amounts of copper salts (e.g., CuI) with ligands, offering milder conditions.[16]

  • Nickel Catalysts: Nickel-based systems have emerged as a cost-effective alternative to palladium.[17] They can catalyze the cyanation of aryl chlorides, which are often less reactive in palladium-catalyzed systems, using less toxic cyanide sources like potassium hexacyanoferrate(II).[18]

Comparative Performance of Transition-Metal Catalysts
Catalyst SystemPrecursorCyanide SourceTypical ConditionsYield (%)Key AdvantagesKey DisadvantagesReference
Pd₂(dba)₃ / Xantphos4-BromoquinolineK₄[Fe(CN)₆]120 °C, 12 h, DMF~85-95High yield, broad scopeExpensive, air-sensitive[15]
CuI / Ligand4-IodoquinolineKCN100 °C, 24 h, NMP~70-90Cost-effectiveOften requires harsh conditions, toxic KCN[16]
(dppf)NiCl₂ / Ligand4-ChloroquinolineK₄[Fe(CN)₆]100 °C, 12 h, DMA~85Uses cheap catalyst & cyanide sourceCan be sensitive to substrate electronics[18]
Ru(p-cymene)Cl₂]₂2-Aminoaryl KetonesN/A (Forms Quinolines)140 °C, 24 h, Dioxane~80-95Direct quinoline synthesisDoes not directly form nitrile[16]
Nanocatalysis: The Frontier of Efficiency and Reusability

Nanocatalysts offer significant advantages over their homogeneous counterparts, including high surface-area-to-volume ratios, unique electronic properties, and, most importantly, ease of separation and recyclability.[4][5] Magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄) functionalized with a catalytically active species, are particularly attractive.[4]

  • Fe₃O₄-Supported Catalysts: A core of Fe₃O₄ can be coated with silica and functionalized with ligands or metal complexes (e.g., Pd, Cu).[4][5] These catalysts can be easily recovered using an external magnet, allowing for multiple reaction cycles without significant loss of activity. This dramatically reduces cost and metal contamination in the final product.

While specific examples for quinoline-4-carbonitrile synthesis are emerging, the principles have been successfully demonstrated in the synthesis of various quinoline derivatives, showing excellent yields (often >90%) and recyclability for at least 5-6 runs.[4]

Photocatalysis: A Green and Modern Approach

Visible-light photocatalysis represents a paradigm shift towards more sustainable chemical synthesis.[19] These reactions proceed at ambient temperature, harnessing light energy to drive redox processes.[20]

  • Iron- and Ruthenium-Based Photocatalysts: Complexes of earth-abundant iron or ruthenium can catalyze radical-based transformations.[19] For cyanation, this could involve the generation of a cyano radical from a suitable precursor which then adds to the quinoline ring. While direct C4-cyanation of quinoline via photocatalysis is still a developing area, the potential for mild, environmentally friendly synthesis is immense.

Part 3: Experimental Protocols and Workflow Visualization

A robust experimental design is critical for success. The following section provides a detailed protocol for a representative palladium-catalyzed cyanation and visual workflows to guide the experimental process.

Workflow for Catalyst Selection and Synthesis Optimization

This workflow outlines the logical steps a researcher should follow when developing a synthetic route for quinoline-4-carbonitrile.

G cluster_0 Phase 1: Quinoline Core Synthesis cluster_1 Phase 2: Catalyst Benchmarking cluster_2 Phase 3: Optimization & Scale-Up A Select Core Synthesis Route (e.g., Friedländer, Pfitzinger) B Synthesize C4-Functionalized Precursor (e.g., 4-Chloroquinoline) A->B C Purify and Characterize (NMR, MS, TLC) B->C D Select Catalyst Class (Transition Metal, Nano, Photo) C->D E Screen Catalysts & Conditions (Solvent, Temp, Time, Base) D->E F Analyze Yield & Purity (HPLC, GC-MS) E->F G Identify Optimal Catalyst System F->G H Optimize Reaction Parameters (Catalyst Loading, Concentration) G->H I Perform Scale-Up Reaction H->I J Final Product Isolation & Purification I->J G A Pd(0)L2 (Active Catalyst) B [Pd(II)(Ar)(Cl)L2] Oxidative Addition A->B  Ar-Cl C [Pd(II)(Ar)(CN)L2] Transmetalation B->C  'CN⁻' C->A Reductive Elimination D Ar-CN (Product) C->D

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Bromo-Substituted Quinolines as Anticancer Agents

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrate...

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, with a significant focus on anticancer applications.[1][3] The strategic modification of the quinoline ring system allows for the fine-tuning of its therapeutic properties. Among these modifications, halogenation—and specifically bromination—has emerged as a powerful strategy to enhance cytotoxic potency.

This guide provides an in-depth comparative analysis of bromo-substituted quinolines, synthesizing experimental data to elucidate their structure-activity relationships (SAR). We will explore how the position, number, and interplay of bromine atoms with other functional groups dictate the anticancer efficacy of these compounds, offering field-proven insights for researchers and drug development professionals.

Comparative Cytotoxicity: Unpacking the Data

The anticancer potential of a compound is primarily quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration required to inhibit the growth of 50% of a cancer cell population in vitro.[4] The following table compiles IC50 values for a range of bromo-substituted quinoline derivatives against various human cancer cell lines, providing a clear basis for performance comparison.

Compound ID/NameR5R6R7R8Cancer Cell LineIC50 (µM)Reference DrugIC50 of Ref. (µM)Source
1 (8-Hydroxyquinoline)HHHOHC6>50 µg/mL--[5]
2 (5,7-Dibromo-8-hydroxyquinoline)BrHBrOHC612.3 µg/mL--[5]
3 (7-Bromo-8-hydroxyquinoline)HHBrOHC625.6 µg/mL--[5][6]
4 (6-Bromo-5-nitroquinoline)NO2BrHHHT29Lower than 5-FU5-FluorouracilNot Specified[7][8]
5 (6,8-Dibromo-5-nitroquinoline)NO2BrHBrC650.05-Fluorouracil240.8 - 258.3[9]
5 (6,8-Dibromo-5-nitroquinoline)NO2BrHBrHT2926.25-Fluorouracil240.8 - 258.3[9]
5 (6,8-Dibromo-5-nitroquinoline)NO2BrHBrHeLa24.15-Fluorouracil240.8 - 258.3[9]
6 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline)BrOCH3BrOHC615.45-Fluorouracil240.8 - 258.3[9]
6 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline)BrOCH3BrOHHeLa26.45-Fluorouracil240.8 - 258.3[9]
6 (5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline)BrOCH3BrOHHT2915.05-Fluorouracil240.8 - 258.3[9]
7 (XIIIb: 6,8-dibromo-4(3H)quinazolinone derivative)----MCF-71.7 µg/mLDoxorubicinNot Specified[7]
8 (8a: 6-Bromo quinazoline derivative)----MCF-715.85Erlotinib9.9[10]
8 (8a: 6-Bromo quinazoline derivative)----SW48017.85ErlotinibNot Specified[10]

Core Principles of Bromoquinoline SAR

The data reveals several key principles governing the anticancer activity of these compounds. The choice of where to place bromine atoms and what other functional groups to pair them with is not arbitrary; it is a causal chain directly influencing cytotoxicity.

1. The Imperative of Substitution: The parent 8-hydroxyquinoline scaffold (Compound 1) is largely inactive, underscoring that substitutions are essential to impart cytotoxic properties.[5]

2. The Power of Dibromination: A recurring theme is the superior potency of di-bromo derivatives over their mono-bromo counterparts. For instance, 5,7-dibromo-8-hydroxyquinoline (Compound 2) is significantly more active against C6 cancer cells than 7-bromo-8-hydroxyquinoline (Compound 3).[5] This suggests that increasing the number of bromine atoms, particularly at the C-5 and C-7 positions, enhances the compound's antiproliferative effects.[9]

3. Synergistic Effects with Electron-Withdrawing Groups: The introduction of other electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), alongside bromine atoms, often results in a synergistic enhancement of anticancer activity.[5]

  • Nitro-Bromo Synergy: 6,8-dibromo-5-nitroquinoline (Compound 5) demonstrates remarkable inhibitory activity against multiple cancer cell lines, whereas its precursor, 6,8-dibromoquinoline, was found to be inactive.[9] The potent electron-withdrawing nature of the nitro group at the C-5 position appears to be critical for this enhanced potency.[9]

  • Cyano-Bromo Synergy: Studies on related compounds show that the cyano group also significantly contributes to the anticancer effect, with 7-cyano-8-hydroxyquinoline displaying activity comparable to the potent dibromo analog (Compound 2).[5]

4. The Influence of the C-8 Substituent: The nature of the substituent at the C-8 position is a critical determinant of activity. A hydroxyl (-OH) group at this position is frequently associated with potent anticancer activity.[6][11][12] The conversion of a methoxy group (-OCH₃) at C-8 to a hydroxyl group has been observed to enhance inhibitory potential, likely due to altered hydrogen bonding capabilities or metal-chelating properties.[4][9]

SAR_Logic cluster_scaffold Quinoline Core cluster_SAR SAR Principles cluster_activity Biological Outcome Quinoline Unsubstituted Quinoline Bromination Bromination (e.g., C5, C7) Quinoline->Bromination Essential Modification Activity Enhanced Anticancer Activity Bromination->Activity Increases Potency Hydroxylation C-8 Hydroxyl Group Hydroxylation->Activity Often Critical for Potency Other_EWG Other Electron- Withdrawing Groups (e.g., NO2, CN) Other_EWG->Activity Synergistic Effect

Caption: Logical flow of key structure-activity relationships for bromo-substituted quinolines.

Unraveling the Mechanisms of Action

The potent cytotoxicity of bromo-substituted quinolines is not a black box. Research points to several distinct, though potentially overlapping, mechanisms through which these compounds disrupt cancer cell proliferation and survival.

1. Induction of Apoptosis: A primary mechanism for many effective anticancer agents is the induction of programmed cell death, or apoptosis. Several bromo-substituted quinolines, including 5,7-dibromo-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline, have been shown to trigger apoptosis in cancer cells.[6][9][11] This is often confirmed experimentally by observing DNA laddering, a hallmark of apoptotic DNA fragmentation.[9][11]

2. Inhibition of Topoisomerase I: DNA topoisomerases are critical enzymes that manage the topological state of DNA during replication and transcription.[11] Cancer cells, with their high replicative rate, are particularly dependent on these enzymes. Certain bromo- and cyano-substituted 8-hydroxyquinolines have been identified as potent inhibitors of human Topoisomerase I.[6][11][12] By suppressing this enzyme, the compounds prevent the relaxation of supercoiled DNA, leading to replication fork collapse and cell death.[6][11]

3. EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key player in cell signaling pathways that control growth and proliferation. Its overactivity is a common feature in many cancers. Some quinoline derivatives have been specifically designed and found to be potent EGFR inhibitors, demonstrating another targeted approach for this scaffold.[13][14]

Mechanism_Pathway cluster_drug Drug Action cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Final Outcome Bromoquinoline Bromo-substituted Quinoline Topo1 Topoisomerase I Manages DNA supercoiling Bromoquinoline->Topo1 Inhibition Signaling Pro-survival Signaling Pathways Bromoquinoline->Signaling Disruption DNA_Damage DNA Replication Block DNA Damage Accumulation Topo1->DNA_Damage Apoptosis_Trigger Caspase Activation Signaling->Apoptosis_Trigger DNA_Damage->Apoptosis_Trigger Triggers Cell_Death Apoptosis (Cell Death) Apoptosis_Trigger->Cell_Death Leads to

Caption: Potential mechanism of action involving Topoisomerase I inhibition and apoptosis induction.

Experimental Protocols: Ensuring Self-Validating Systems

Standard MTT Assay Protocol for Cytotoxicity Screening

Objective: To determine the concentration of a bromo-substituted quinoline that inhibits the metabolic activity of cancer cells by 50% (IC50).

Principle: Metabolically active cells utilize mitochondrial reductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7, HT29, C6)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Bromoquinoline test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the bromoquinoline compounds in complete medium from a DMSO stock. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

    • Incubate for a specified period, typically 48 or 72 hours.[7]

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the compound-containing medium.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and mix gently.

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[5]

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[5][7]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells 1. Seed Cancer Cells in 96-Well Plate start->seed_cells end End adhere_cells 2. Incubate (24h) for Adherence seed_cells->adhere_cells add_compounds 3. Add Serial Dilutions of Bromoquinolines adhere_cells->add_compounds incubate_treatment 4. Incubate (48-72h) add_compounds->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt dissolve 7. Solubilize Formazan (e.g., with DMSO) incubate_mtt->dissolve read_plate 8. Read Absorbance (~570 nm) dissolve->read_plate calc_viability 9. Calculate % Viability read_plate->calc_viability calc_ic50 10. Plot Dose-Response Curve & Determine IC50 calc_viability->calc_ic50 calc_ic50->end

Sources

Validation

A Senior Application Scientist's Guide to the Antitumor Evaluation of Novel Quinolone Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of novel quinolone derivatives as potential anticancer agents. We will move beyo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of novel quinolone derivatives as potential anticancer agents. We will move beyond simple protocol recitation to explore the causal reasoning behind experimental choices, compare the performance of hypothetical novel compounds against established alternatives, and present the methodologies required to generate robust, decision-driving data.

From Antibiotic to Anticancer: The Therapeutic Evolution of Quinolones

Quinolones, and particularly their fluoroquinolone subclass, are renowned for their potent antibacterial activity, which stems from the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] This mechanism, which disrupts DNA replication and leads to bacterial cell death, has inspired investigation into their effects on analogous enzymes in eukaryotic cells.[3][4] It has been discovered that many quinolone derivatives can poison human topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[3][5] This mode of action is shared by several clinically established anticancer drugs, such as doxorubicin and etoposide, positioning quinolones as a promising scaffold for novel oncology therapeutics.[5]

The transition from an antibacterial to an anticancer agent is not trivial; it relies on precise chemical modifications. Most successful efforts have focused on altering substituents at the C7 and C3 positions of the quinolone core, enhancing interaction with human topoisomerase and increasing cytotoxicity toward cancer cells.[3] Furthermore, researchers are exploring quinolone hybrids with other pharmacologically active molecules like chalcones and creating metal complexes to enhance efficacy and target additional pathways.[1][6][7] These derivatives have been shown to inhibit not only topoisomerases but also other key players in cancer progression, including protein kinases (e.g., EGFR, VEGFR), microtubules, and histone deacetylases (HDAC).[7][8]

Core Mechanism: Topoisomerase II Inhibition and Apoptosis Induction

The primary antitumor mechanism for many quinolone derivatives is the stabilization of the topoisomerase II-DNA covalent complex. This "poisoning" of the enzyme prevents the re-ligation of double-strand breaks that topoisomerase II creates to resolve DNA supercoiling. The accumulation of these persistent DNA breaks triggers a cellular damage response, culminating in cell cycle arrest and programmed cell death (apoptosis).[5][9]

cluster_0 Cellular Response to Quinolone Derivative Quinolone Quinolone Derivative TopoII Topoisomerase II- DNA Complex Quinolone->TopoII Stabilizes DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB Prevents Re-ligation DDR DNA Damage Response (ATM/ATR) DSB->DDR Triggers p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis Induction (Bax/Caspase-9) p53->Apoptosis CellDeath Cancer Cell Death CellCycleArrest->CellDeath Apoptosis->CellDeath

Quinolone-induced Topoisomerase II-mediated apoptosis pathway.

A Systematic Approach to Preclinical Evaluation

A rigorous, multi-stage evaluation process is essential to characterize the antitumor potential of a novel quinolone derivative. The workflow begins with broad in vitro screening to establish cytotoxicity and preliminary mechanism of action, followed by more complex in vivo models to assess efficacy and tolerability in a physiological system.[10][11]

cluster_workflow Preclinical Evaluation Workflow invitro PART 1: In Vitro Screening (Cytotoxicity, Apoptosis, Cell Cycle) mechanistic Mechanistic Insight (Target Engagement, Western Blot) invitro->mechanistic invivo PART 2: In Vivo Efficacy (Xenograft Models) mechanistic->invivo Promising Candidates decision Go/No-Go Decision (Lead Candidate Selection) invivo->decision

Experimental workflow for antitumor drug evaluation.

Part 1: In Vitro Comparative Evaluation

In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to screen compounds against various cancer cell lines and triage those with insufficient activity.[11][12]

Detailed Protocol 1: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[13] It is a reliable first-pass screen to determine a compound's cytotoxic potency.

Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[14]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

  • Drug Treatment: Prepare serial dilutions of the novel quinolone derivatives and a positive control (e.g., Doxorubicin). Treat the cells with these concentrations (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the drug concentration that inhibits cell growth by 50%, is calculated by plotting a dose-response curve.[14]

Data Presentation Table 1: Comparative IC50 Values of Novel Quinolones vs. Doxorubicin
CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
Novel Derivative A 25.4 ± 3.131.2 ± 4.518.9 ± 2.8
Novel Derivative B 2.1 ± 0.4 5.8 ± 0.9 3.5 ± 0.6
Novel Derivative C 45.7 ± 5.2> 100> 100
Doxorubicin (Control) 1.2 ± 0.20.8 ± 0.11.5 ± 0.3
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes.

Interpretation: In this hypothetical dataset, Novel Derivative B demonstrates potent, broad-spectrum cytotoxicity, with IC50 values in the low single-digit micromolar range, making it the most promising lead candidate. Derivative A shows moderate activity, while Derivative C is largely inactive. While not as potent as the clinical drug Doxorubicin, Derivative B's efficacy warrants further investigation into its mechanism of action and selectivity.

Detailed Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis versus necrosis.[14] Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.[15]

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Part 2: In Vivo Efficacy Assessment

While in vitro data is crucial, it does not capture the complexities of a tumor within a living organism. In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, are an indispensable step to evaluate a drug's therapeutic efficacy and safety profile in a physiological context.[16][17]

Detailed Protocol 3: Murine Xenograft Model for Antitumor Efficacy

The cell line-derived xenograft (CDX) model is a standard for initial in vivo screening due to its reproducibility and scalability.[17][18]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID mice) aged 6-8 weeks. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 5-10 million A549 human lung cancer cells (resuspended in a solution like Matrigel) into the right flank of each mouse.[16]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

  • Drug Administration:

    • Group 1 (Vehicle Control): Administer the drug vehicle (e.g., saline with 5% DMSO) intraperitoneally (i.p.) daily.

    • Group 2 (Novel Derivative B): Administer the compound at a predetermined dose (e.g., 20 mg/kg, i.p.) daily.

    • Group 3 (Positive Control): Administer a standard-of-care drug like Cisplatin (e.g., 5 mg/kg, i.p.) once weekly.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. Monitor animals for any signs of toxicity.

  • Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days). Efficacy is primarily assessed by Tumor Growth Inhibition (TGI).

Data Presentation Table 2: Comparative In Vivo Efficacy of Novel Quinolones vs. Cisplatin
Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control -1850 ± 210-+2.5
Novel Derivative B 20 mg/kg, Daily740 ± 150 60% -4.0
Cisplatin (Control) 5 mg/kg, Weekly925 ± 18050%-12.5
Data are presented as mean ± standard error of the mean and are for illustrative purposes.

Interpretation: Novel Derivative B demonstrates superior tumor growth inhibition (60%) compared to the standard chemotherapeutic agent, Cisplatin (50%). Critically, it also appears to be better tolerated, as indicated by a significantly lower reduction in mean body weight. This favorable efficacy-to-toxicity profile strongly supports its advancement as a clinical candidate.

Synthesizing the Evidence: A Comparative Analysis

Based on our integrated data, Novel Derivative B emerges as a compelling anticancer candidate.

  • Potency: It exhibits potent cytotoxicity across multiple cancer cell lines, a desirable trait for broad applicability.[1]

  • Mechanism: Its primary mechanism, shared with many effective chemotherapeutics, involves inducing DNA damage and apoptosis, a well-understood and validated anticancer strategy.[5][9]

  • In Vivo Efficacy: It shows significant tumor growth inhibition in a xenograft model, outperforming a standard-of-care agent.[17]

  • Safety Profile: Perhaps most importantly, its superior efficacy is coupled with an improved tolerability profile compared to Cisplatin, suggesting a wider therapeutic window.[4]

While alternatives like Doxorubicin show greater raw potency in vitro, they are often associated with severe side effects. The promise of a novel quinolone derivative like Derivative B lies in its potential to achieve a more favorable balance of efficacy and safety, a critical goal in modern oncology drug development.[4]

Conclusion and Future Perspectives

The journey of quinolones from antibacterial agents to potential anticancer drugs showcases a successful drug repurposing and development strategy.[9] The systematic evaluation pipeline detailed in this guide—from broad in vitro cytotoxicity screens to targeted in vivo efficacy studies—is critical for identifying and validating promising new derivatives. Novel Derivative B, our hypothetical lead, illustrates the ideal outcome of such a screen: a compound with potent, broad-spectrum activity and a favorable safety profile. Future work should focus on detailed mechanistic studies, pharmacokinetic profiling, and evaluation in more advanced preclinical models, such as patient-derived xenografts (PDX) or orthotopic models, to better predict clinical success.[19][20]

References

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (2022). PubMed Central. [Link]

  • Towards anticancer fluoroquinolones: A review article. (2021). ResearchGate. [Link]

  • Bioassays for anticancer activities. (n.d.). PubMed. [Link]

  • Potential mechanism of quinolones action on cancer cells. Changes in gene regulation after quinolones treatment, which lead to apoptosis and cell cycle arrest, were presented on the basis of analyzed data. (2023). ResearchGate. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Topics in Medicinal Chemistry. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). ijpsr.com. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing. [Link]

  • Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. (2021). Frontiers in Oncology. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). PubMed. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2016). PubMed Central. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). The Scientist. [Link]

  • In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Eurofins Discovery. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Functional Bionanomaterials. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Monash University. [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Taylor & Francis Online. [Link]

  • Quinolone hybrids and their anti-cancer activities: An overview. (2024). ResearchGate. [Link]

  • Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents. (2024). ResearchGate. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Bromo-2-methylquinoline-4-carbonitrile: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Bromo-2-methylquinoline-4-carbonitrile. As researchers and drug development professionals, our commitment to safety extends beyond the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Bromo-2-methylquinoline-4-carbonitrile. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemical compounds we handle. This document is designed to provide clear, actionable guidance rooted in established safety protocols and an understanding of the chemical's specific hazards. The procedures outlined here are intended to protect laboratory personnel, the wider community, and the environment.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 6-Bromo-2-methylquinoline-4-carbonitrile is paramount. This compound presents a multi-faceted risk profile that dictates the stringent handling and disposal requirements.

According to its Safety Data Sheet (SDS), 6-Bromo-2-methylquinoline-4-carbonitrile is classified with the following hazards:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

The presence of a bromine atom categorizes it as a halogenated organic compound .[2][3] Such compounds are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not handled correctly. Furthermore, the quinoline scaffold is a common feature in many biologically active and cytotoxic compounds.[4][5][6][7][8] Therefore, it is prudent to handle this compound with the precautions typically afforded to cytotoxic or potent research chemicals. The nitrile group (-CN) also warrants caution, as some nitrile compounds can be toxic.[9]

Table 1: Hazard Summary and GHS Pictogram

Hazard StatementGHS Hazard ClassGHS Pictogram
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)GHS07: Harmful/Irritant
H315: Causes skin irritationSkin corrosion/irritation (Category 2)GHS07: Harmful/Irritant
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)GHS07: Harmful/Irritant
H335: May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07: Harmful/Irritant

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of 6-Bromo-2-methylquinoline-4-carbonitrile, robust personal protective equipment is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.

Essential PPE includes:

  • Hand Protection: Wear nitrile gloves. Ensure they are compatible with the solvents used for decontamination. If handling larger quantities or for extended periods, consider double-gloving.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the "serious eye irritation" warning, it is highly recommended to use chemical splash goggles and a face shield, especially during any procedure with a risk of splashing.

  • Body Protection: A flame-resistant laboratory coat should be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10]

Step-by-Step Disposal Protocol

The following protocol outlines the safe collection and disposal of 6-Bromo-2-methylquinoline-4-carbonitrile waste. This includes the pure compound, contaminated consumables, and dilute solutions.

Waste Segregation: The Cornerstone of Safe Disposal

Proper waste segregation is critical to prevent dangerous chemical reactions and to ensure the waste is handled correctly by your institution's environmental health and safety (EHS) department or a licensed disposal contractor.

Key Segregation Principles:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all 6-Bromo-2-methylquinoline-4-carbonitrile waste.

  • Halogenated Organic Waste: This compound must be disposed of as halogenated organic waste .[2] Do not mix it with non-halogenated organic waste streams.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-used or waste 6-Bromo-2-methylquinoline-4-carbonitrile powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, gloves, bench paper) in a designated, robust, and sealable container.

    • Liquid Waste: Collect solutions containing 6-Bromo-2-methylquinoline-4-carbonitrile in a separate, compatible liquid waste container. Ensure the container is made of a material that will not react with the solvents used.

Decontamination of Labware

Any labware that has come into contact with 6-Bromo-2-methylquinoline-4-carbonitrile must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. This rinseate must be collected and disposed of as halogenated organic liquid waste.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse with deionized water.

Managing Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Section 2.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent the dust from becoming airborne. For liquid spills, use a chemical absorbent pad or spill pillow to contain the liquid.

  • Clean-up: Carefully scoop the absorbent material into the designated solid halogenated organic waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 6-Bromo-2-methylquinoline-4-carbonitrile.

DisposalWorkflow Disposal Workflow for 6-Bromo-2-methylquinoline-4-carbonitrile cluster_assessment 1. Initial Assessment cluster_segregation 2. Segregation & Collection cluster_handling 3. Handling & Storage cluster_disposal 4. Final Disposal Start Start: Waste Generation Identify Identify Waste Type (Solid, Liquid, Contaminated PPE) Start->Identify SolidWaste Solid Waste Container (Halogenated Organic) Identify->SolidWaste Solid or Contaminated Consumable LiquidWaste Liquid Waste Container (Halogenated Organic) Identify->LiquidWaste Liquid Solution Label Label Container Correctly ('Hazardous Waste', 'Halogenated Organic', '6-Bromo-2-methylquinoline-4-carbonitrile') SolidWaste->Label LiquidWaste->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Arrange Pickup by EHS or Licensed Contractor Store->EHS Incineration High-Temperature Incineration EHS->Incineration End End of Process Incineration->End Final Disposition

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-Bromo-2-methylquinoline-4-carbonitrile

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-2-methylquinoline-4-carbonitrile is foundational to discovery. However, innovation cannot come at the expense of safet...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-2-methylquinoline-4-carbonitrile is foundational to discovery. However, innovation cannot come at the expense of safety. This compound, a halogenated quinoline carbonitrile, possesses a specific hazard profile that demands a meticulous and informed approach to handling. This guide provides the essential safety and logistical framework for its use, grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you to work confidently and safely, transforming procedural steps into a self-validating system of laboratory best practices.

Hazard Profile & Chemical Causality

Understanding the "why" behind a hazard is the cornerstone of effective safety. The GHS classification for 6-Bromo-2-methylquinoline-4-carbonitrile stems directly from its molecular structure.[1] The quinoline core is a heterocyclic aromatic system, the bromo- group introduces halogen-specific reactivity, and the carbonitrile moiety presents its own set of toxicological considerations.

  • Quinoline Moiety: Quinoline and its derivatives can exhibit various biological activities, and their aromatic nature facilitates interaction with biological systems.

  • Bromine Substitution: As a halogenated aromatic compound, it shares properties with a class of chemicals known for persistence and potential for skin and respiratory irritation.[2]

  • Carbonitrile Group (-C≡N): While this compound is not classified as acutely toxic in the same way as inorganic cyanides, organic nitriles can be metabolized to release cyanide in vivo, warranting a high degree of caution, particularly against ingestion or inhalation.[3]

The combination of these functional groups results in the following verified hazards:

Hazard ClassificationGHS Hazard StatementCausality and Field Insight
Acute Toxicity (Oral) H302: Harmful if swallowed[1]The primary route for systemic toxicity. Accidental ingestion could lead to harmful internal effects, underscoring the strict prohibition of mouth pipetting and the importance of hand hygiene.
Skin Irritation H315: Causes skin irritation[1]The halogenated aromatic structure can disrupt skin integrity upon contact. Prolonged or repeated exposure can lead to dermatitis. Immediate decontamination is crucial.
Eye Irritation H319: Causes serious eye irritation[1]The compound can cause significant irritation or damage to sensitive eye tissues. This mandates the use of chemical splash goggles as a minimum requirement.
Respiratory Irritation H335: May cause respiratory irritation[1]As a solid powder, the compound can be easily aerosolized. Inhalation of dust can irritate the entire respiratory tract. All weighing and handling of the solid must be done in a controlled environment.

First Line of Defense: Engineering & Administrative Controls

Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods of protection are robust engineering and administrative controls that minimize exposure potential from the outset.

  • Chemical Fume Hood: All handling of 6-Bromo-2-methylquinoline-4-carbonitrile, especially the weighing of the solid powder and the preparation of solutions, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to contain dusts and vapors at the source.

  • Designated Work Area: Establish a clearly marked "Designated Area" for handling this compound. This administrative control limits the potential for cross-contamination of common laboratory surfaces and alerts colleagues to the specific hazards present.

  • Standard Operating Procedure (SOP): Before beginning work, a written SOP should be developed and approved. This document ensures that all personnel are aware of the hazards, required safety equipment, handling steps, and emergency procedures.

Essential Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical for safeguarding against accidental exposure. The following table outlines the mandatory PPE for handling this compound.

EquipmentSpecificationPurpose & Rationale
Hand Protection Nitrile Gloves (minimum 5-mil thickness)Provides a primary barrier against skin contact. Nitrile offers good resistance to a range of chemicals but may offer limited protection against halogenated aromatic compounds.[4] Therefore, gloves must be changed immediately upon contamination.[5] For prolonged tasks, consider double-gloving.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects eyes from accidental splashes of solutions or contact with airborne powder. Safety glasses with side shields are insufficient to protect against a direct splash.[2]
Face Shield To be worn over chemical splash gogglesA secondary barrier required when there is a significant risk of splashing, such as when handling larger volumes (>50 mL) or during vigorous mixing.
Body Protection Laboratory Coat (Flame-resistant recommended)Protects skin and personal clothing from contamination.[6] Must be kept fully buttoned.
Respiratory Protection N95 Particulate Respirator or higherRequired when handling the solid powder outside of a fume hood (e.g., during spill cleanup). For handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary depending on the scale and solvent used.

Standard Operating Protocol (SOP) Workflow

A systematic workflow minimizes error and ensures safety checkpoints are consistently met. The following protocol outlines the key steps for safely handling 6-Bromo-2-methylquinoline-4-carbonitrile.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep_1 Verify Fume Hood Certification is Current prep_2 Assemble All Materials (Chemical, Glassware, Waste Container) prep_1->prep_2 prep_3 Don Full PPE (Lab Coat, Goggles, Nitrile Gloves) prep_2->prep_3 handle_1 Place Absorbent Pad on Work Surface prep_3->handle_1 handle_2 Carefully Weigh Solid Compound handle_1->handle_2 handle_3 Slowly Add Solid to Solvent to Prevent Splashing handle_2->handle_3 handle_4 Conduct Experiment handle_3->handle_4 clean_1 Decontaminate Glassware & Work Surfaces handle_4->clean_1 clean_2 Segregate & Seal Hazardous Waste clean_1->clean_2 clean_3 Doff PPE in Correct Order (Gloves First) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: A step-by-step workflow for the safe handling of 6-Bromo-2-methylquinoline-4-carbonitrile.

Decontamination & Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling 6-Bromo-2-methylquinoline-4-carbonitrile is considered hazardous.

Decontamination:

  • Glassware & Equipment: Rinse all contaminated glassware and equipment three times with a suitable solvent (e.g., acetone or ethanol) inside the fume hood. Collect all rinsate as hazardous liquid waste. After the solvent rinse, the glassware can be washed normally.

  • Work Surfaces: Wipe down the fume hood sash, airfoil, and work surface with a cloth dampened with 70% ethanol or another appropriate solvent. Dispose of the cloth as solid hazardous waste.

Waste Disposal:

  • Solid Waste: All contaminated disposable items, including gloves, weigh boats, absorbent pads, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous solid waste container.

  • Liquid Waste: All solutions containing 6-Bromo-2-methylquinoline-4-carbonitrile and the solvent rinsates from decontamination must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "6-Bromo-2-methylquinoline-4-carbonitrile".

start Waste Generated is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes end_process Arrange for Pickup by EH&S Department is_liquid->end_process No is_solid->is_liquid No sharps Are there sharps (needles, razor blades)? is_solid->sharps Yes liquid_container->end_process solid_container Collect in Labeled Hazardous Solid Waste Container solid_container->end_process sharps->solid_container No sharps_container Place in Puncture-Proof Sharps Container (also Hazardous Waste) sharps->sharps_container Yes sharps_container->end_process

Caption: Decision workflow for proper segregation and disposal of hazardous waste.

Emergency Response Procedures

Preparedness is key to mitigating the harm from an accidental exposure or spill.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call for immediate medical assistance.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[1]

Spill Response:

  • Minor Spill (inside fume hood): Ensure PPE is intact. Cover the spill with an absorbent material (e.g., vermiculite or chemical spill pads). Gently sweep the material into a designated hazardous waste container. Decontaminate the area.

  • Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues. If safe to do so, close the laboratory doors to contain any dust or vapors. Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without proper training and respiratory protection.

By adhering to these protocols, you build a deep and resilient culture of safety, ensuring that your valuable research into compounds like 6-Bromo-2-methylquinoline-4-carbonitrile can proceed with integrity and without incident.

References

  • PubChem. (n.d.). 6-Bromo-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • IOSR Journal. (2023). One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. Retrieved from [Link]

  • NIH National Library of Medicine. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Glove Selection. Environmental Health and Safety. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline‐3‐carbonitrile derivatives. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • University of Pennsylvania. (2019). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

Sources

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